Isopropyl isostearate
Description
Properties
IUPAC Name |
propan-2-yl 16-methylheptadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(22)23-20(3)4/h19-20H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOZOXKVMDBOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015768 | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31478-84-9, 68171-33-5 | |
| Record name | 1-Methylethyl 16-methylheptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31478-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031478849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IXB9Y7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Isopropyl Isostearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl isostearate is a widely utilized emollient and lubricant in the cosmetic, personal care, and pharmaceutical industries.[1] Its branched-chain structure, derived from isostearic acid, imparts unique properties such as a light, non-greasy feel, and excellent spreadability on the skin.[1] The synthesis of this compound is primarily achieved through the esterification of isostearic acid with isopropyl alcohol or via transesterification.[1] This technical guide provides a comprehensive overview of the synthesis mechanisms, kinetics, and experimental protocols for the production of this compound, tailored for researchers, scientists, and drug development professionals.
Synthesis Pathways
There are two primary routes for the synthesis of this compound:
-
Direct Esterification: The reaction of isostearic acid with isopropyl alcohol, typically in the presence of a catalyst.
-
Transesterification: The reaction of a triglyceride (containing isostearate groups) or another ester of isostearic acid with isopropyl alcohol.
This guide will focus on both acid-catalyzed and enzyme-catalyzed direct esterification, as well as base-catalyzed transesterification, which are the most common methods employed.
Direct Esterification of Isostearic Acid
Direct esterification, specifically Fischer-Speier esterification, is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction is typically catalyzed by a strong acid or an enzyme.
Acid-Catalyzed Esterification (Fischer-Speier Esterification)
Mechanism:
The acid-catalyzed esterification of isostearic acid with isopropanol (B130326) follows the well-established Fischer-Speier mechanism. The reaction proceeds in several equilibrium steps:
-
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen atom of the isopropyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the resulting carbocation is stabilized by resonance.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Kinetics:
The acid-catalyzed esterification of fatty acids is generally considered to follow a second-order rate law , being first order with respect to both the carboxylic acid and the alcohol. However, when an excess of one reactant (usually the alcohol) is used, the reaction can be treated as a pseudo-first-order reaction with respect to the limiting reactant (the fatty acid).
The rate law can be expressed as: Rate = k[Isostearic Acid][Isopropanol]
Where:
-
k is the rate constant.
The activation energy (Ea) for the acid-catalyzed esterification of fatty acids with isopropanol is influenced by the steric hindrance of the alcohol. For the esterification of palm fatty acids with isopropanol using methanesulfonic acid as a catalyst, an activation energy of 64 kJ/mol has been reported.[3] For the esterification of myristic acid with isopropanol, an activation energy of 54.2 kJ/mol has been reported.[4] Due to the branched nature of isostearic acid, the activation energy is expected to be in a similar range, potentially slightly higher due to steric effects.
Enzymatic Esterification
Mechanism:
Enzymatic esterification, typically catalyzed by lipases, offers a greener alternative to acid catalysis, proceeding under milder conditions. The most commonly accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism .
-
Acyl-enzyme complex formation: The fatty acid binds to the active site of the lipase (B570770), and a nucleophilic attack by a serine residue in the enzyme's active site leads to the formation of a tetrahedral intermediate, which then collapses to release water and form an acyl-enzyme complex.
-
Nucleophilic attack by alcohol: The alcohol then enters the active site and attacks the acyl-enzyme complex, forming another tetrahedral intermediate.
-
Ester release: This intermediate then breaks down, releasing the ester product and regenerating the free enzyme.
Kinetics:
The kinetics of lipase-catalyzed esterification are more complex than acid-catalyzed reactions and are often described by Michaelis-Menten-type models, such as the Ping-Pong Bi-Bi mechanism, which can include terms for substrate inhibition. For the enzymatic synthesis of the closely related isopropyl stearate, an activation energy of 10.59 kJ/mol has been reported, which is significantly lower than that for the acid-catalyzed reaction, highlighting the efficiency of the enzymatic process at lower temperatures.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound synthesis, this typically involves the reaction of a triglyceride rich in isostearic acid (e.g., from a vegetable oil) with isopropanol in the presence of a catalyst.
Mechanism (Base-Catalyzed):
Base-catalyzed transesterification is a common industrial method for biodiesel production and can be adapted for the synthesis of isopropyl esters.
-
Formation of the alkoxide: The base catalyst (e.g., KOH) reacts with isopropanol to form an isopropoxide ion.
-
Nucleophilic attack: The isopropoxide ion, a strong nucleophile, attacks the carbonyl carbon of the triglyceride's ester group, forming a tetrahedral intermediate.
-
Formation of the new ester: The tetrahedral intermediate breaks down to form the isopropyl ester and a diglyceride anion.
-
Protonation: The diglyceride anion is protonated by the alcohol, regenerating the alkoxide catalyst.
This process is repeated for the remaining fatty acid chains on the glycerol (B35011) backbone.
Kinetics:
The kinetics of transesterification are influenced by mass transfer limitations due to the initial immiscibility of the oil and alcohol phases. The reaction rate is dependent on temperature, molar ratio of alcohol to oil, and catalyst concentration. For the transesterification of crude palm oil with isopropanol using a KOH catalyst, a high yield of 80.5% was achieved under microwave irradiation in just 5 minutes, demonstrating the potential for rapid synthesis.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound and its close analog, isopropyl stearate.
Table 1: Comparison of Synthesis Methods for Isopropyl Esters
| Parameter | Acid-Catalyzed Esterification | Enzymatic Esterification |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Immobilized Lipase (e.g., Candida antarctica lipase B) |
| Temperature | 80 - 140 °C[2] | 50 - 70 °C[8] |
| Molar Ratio (Alcohol:Acid) | 1.5:1 to 3.5:1[2] | 2:1[8][9] |
| Reaction Time | 4 - 8 hours[10] | 3 - 6 hours[2] |
| Conversion/Yield | >95% (with water removal) | >90%[8][9] |
| Product Purity | Good, requires purification | High, minimal byproducts |
| Catalyst Reusability | Poor for homogeneous catalysts | Good for immobilized enzymes |
Table 2: Kinetic Parameters for Isopropyl Ester Synthesis
| Parameter | Acid-Catalyzed Esterification | Enzymatic Esterification |
| Reaction Order | Second order (Pseudo-first order with excess alcohol) | Follows Michaelis-Menten kinetics (e.g., Ping-Pong Bi-Bi) |
| Activation Energy (Ea) | ~54-64 kJ/mol (for similar fatty acids)[3][4] | ~10.59 kJ/mol (for isopropyl stearate) |
| Rate Determining Step | Formation of the tetrahedral intermediate | Desorption of the product or acylation/deacylation step |
Experimental Protocols
Acid-Catalyzed Synthesis of this compound
This protocol is based on a typical laboratory procedure for the synthesis of fatty acid esters.
Materials:
-
Isostearic acid
-
Isopropyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (optional, for azeotropic water removal)
-
5% Sodium bicarbonate solution (for neutralization)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add isostearic acid and isopropyl alcohol (in a molar ratio of 1:3). If using toluene, add it to the flask.
-
Catalyst Addition: Add p-toluenesulfonic acid (1-2% by weight of isostearic acid).
-
Esterification: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with isopropanol (or toluene). Continue the reaction until the theoretical amount of water is collected (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (and excess isopropanol) under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further Purification (Optional): For higher purity, the product can be purified by vacuum distillation.
Lipase-Catalyzed Synthesis of this compound
This protocol describes a solvent-free enzymatic synthesis.
Materials:
-
Isostearic acid
-
Isopropyl alcohol
-
Immobilized lipase (e.g., Novozym® 435, from Candida antarctica)
Equipment:
-
Temperature-controlled reaction vessel with magnetic stirring
-
Filtration apparatus
Procedure:
-
Reaction Setup: Combine isostearic acid and isopropyl alcohol in a 1:2 molar ratio in the reaction vessel.[8][9]
-
Enzyme Addition: Add the immobilized lipase (typically 3-5% w/w of the total reactants).
-
Esterification: Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 60-70°C) with constant stirring (e.g., 200 rpm).[8] The reaction is typically carried out for 3-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples periodically and determining the acid value by titration.
-
Product Recovery: Once the reaction reaches equilibrium (constant acid value), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Purification: The filtrate is the this compound product. Due to the high selectivity of the enzyme, further purification may not be necessary. If required, unreacted starting materials can be removed by vacuum distillation.
Side Reactions
In the synthesis of this compound, particularly under acid-catalyzed conditions at high temperatures, some side reactions can occur:
-
Dehydration of isopropanol: Isopropanol can dehydrate to form propene or diisopropyl ether.
-
Etherification: Isostearic acid can catalyze the formation of diisopropyl ether from two molecules of isopropanol.
-
Oxidation: At very high temperatures in the presence of air, the fatty acid chain can undergo oxidation.
-
Isomerization: The branched chain of isostearic acid may undergo some isomerization under harsh acidic conditions.
Enzymatic synthesis significantly minimizes these side reactions due to the milder reaction conditions and high specificity of the enzyme.
Conclusion
The synthesis of this compound can be effectively achieved through both direct esterification and transesterification methods. Acid-catalyzed direct esterification is a robust and high-yielding method suitable for large-scale production, though it requires careful control of reaction conditions to minimize side reactions and necessitates downstream purification. Enzymatic esterification presents a green and highly selective alternative, operating under mild conditions and producing a high-purity product with simpler work-up. The choice of synthesis route will depend on factors such as the desired product purity, scale of production, economic considerations, and environmental impact. The kinetic and experimental data provided in this guide offer a solid foundation for the development and optimization of this compound synthesis for various applications in the pharmaceutical and cosmetic industries.
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 4. researchgate.net [researchgate.net]
- 5. Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave [ijtech.eng.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Profile of Isopropyl Isostearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl isostearate, an ester widely utilized as an emollient and lubricant in the pharmaceutical and cosmetic industries. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presented in a structured format to support research, quality control, and formulation development.
Chemical Structure and Properties
This compound is the ester formed from isostearic acid (specifically, 16-methylheptadecanoic acid) and isopropyl alcohol. Its structure is characterized by a long, branched fatty acid chain.
-
IUPAC Name: propan-2-yl 16-methylheptadecanoate[1]
-
CAS Number: 68171-33-5[1]
-
Molecular Formula: C₂₁H₄₂O₂[1]
-
Molecular Weight: 326.56 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Note: Experimental values may vary slightly based on the solvent and spectrometer frequency. The following data are estimated based on typical chemical shifts for fatty acid esters.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Terminal methyl groups of the isostearate chain (-CH(CH₃)₂) | ~ 0.85 | Doublet | 6H |
| Methylene chain (-(CH₂)n-) | ~ 1.25 | Multiplet | ~26H |
| Methine proton of the isostearate chain (-CH(CH₃)₂) | ~ 1.50 | Multiplet | 1H |
| β-Methylene to carbonyl (-CH₂-CH₂-COO-) | ~ 1.60 | Multiplet | 2H |
| α-Methylene to carbonyl (-CH₂-COO-) | ~ 2.28 | Triplet | 2H |
| Methine proton of the isopropyl group (-OCH(CH₃)₂) | ~ 4.98 | Septet | 1H |
| Methyl groups of the isopropyl group (-OCH(CH₃)₂) | ~ 1.22 | Doublet | 6H |
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C=O (Ester carbonyl) | ~ 173 |
| -O-CH (Isopropyl methine) | ~ 67 |
| -CH₂-COO (α-Carbon) | ~ 35 |
| Methylene chain (-(CH₂)n-) | ~ 22-32 |
| Isostearate chain methine (-CH(CH₃)₂) | ~ 39 |
| Isostearate chain terminal methyls (-CH(CH₃)₂) | ~ 23 |
| Isopropyl methyls (-OCH(CH₃)₂) | ~ 22 |
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), within an NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) can be added to serve as an internal reference standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized for the analysis.
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, a sufficient number of scans are collected to achieve a satisfactory signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically applied to simplify the spectrum.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester functional group and the long hydrocarbon chain.
IR Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~ 2925 | C-H stretch (alkane) | Strong |
| ~ 2855 | C-H stretch (alkane) | Strong |
| ~ 1738 | C=O stretch (ester) | Strong |
| ~ 1465 | C-H bend (alkane) | Medium |
| ~ 1377 | C-H bend (isopropyl) | Medium |
| ~ 1170 | C-O stretch (ester) | Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
A standard protocol for obtaining the FTIR spectrum of liquid this compound is as follows:
-
Sample Preparation: A single drop of neat this compound is placed directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is then carefully positioned on top to form a thin liquid film between the plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. Electron Ionization (EI) is a common method for analyzing volatile molecules like this compound, often in conjunction with Gas Chromatography (GC-MS).
Mass Spectrometry Data
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be of low intensity. The fragmentation pattern is expected to show characteristic losses of the isopropyl group and fragmentation along the fatty acid chain.
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Notes |
| 326 | [C₂₁H₄₂O₂]⁺ | Molecular Ion (M⁺) |
| 284 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl ester (McLafferty rearrangement) |
| 269 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical |
| various | [CnH2n+1]⁺ and [CnH2n-1]⁺ | Series of hydrocarbon fragments from the fatty acid chain |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A typical workflow for the GC-MS analysis of this compound is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp up to 300 °C at a rate of 10 °C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
The Solubility Landscape of Isopropyl Isostearate: A Technical Guide for Formulation Scientists
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of excipients is paramount to successful formulation. Isopropyl isostearate, a versatile emollient and solvent, is increasingly utilized in topical and transdermal drug delivery systems. This technical guide provides an in-depth analysis of its solubility parameters, offering a critical tool for predicting its behavior in various formulations.
This compound's ability to solubilize active pharmaceutical ingredients (APIs) and enhance skin penetration is directly linked to its molecular interactions, which can be quantified using solubility parameters. This guide will delve into the theoretical framework of both Hildebrand and Hansen solubility parameters, provide estimated values for this compound based on related compounds, and outline the experimental protocols for their determination.
Understanding Solubility Parameters: A Theoretical Overview
Solubility parameters are numerical values that provide a measure of the cohesive energy density of a substance. The fundamental principle, "like dissolves like," is quantified by comparing the solubility parameters of a solute and a solvent. A close match in solubility parameters suggests a higher likelihood of miscibility.
Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter is the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of a liquid.[1][2] It is a single-value parameter that is particularly useful for nonpolar and slightly polar systems.[1] The Hildebrand parameter (δ) is calculated using the following equation:
δ = (CED)^1/2 = ((ΔHv - RT) / Vm)^1/2
Where:
-
ΔHv is the heat of vaporization
-
R is the gas constant
-
T is the temperature in Kelvin
-
Vm is the molar volume
Hansen Solubility Parameters (HSP)
For systems involving polar molecules and hydrogen bonding, the Hildebrand parameter is often insufficient. The Hansen solubility parameter model expands on the Hildebrand concept by dividing the total cohesive energy into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[3][4]
The relationship between the three Hansen parameters and the total Hildebrand parameter is given by:
δ_total^2 = δ_d^2 + δ_p^2 + δ_h^2
-
δd (Dispersion): Represents the energy from van der Waals forces.
-
δp (Polar): Represents the energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bond formation.
Materials with similar (δd, δp, δh) coordinates in the three-dimensional "Hansen space" are likely to be miscible.[4]
Solubility Parameters of this compound
Estimated Solubility Parameters
The following table summarizes the reported Hansen Solubility Parameters for related esters, which can serve as a reasonable approximation for this compound. Given that isostearic acid is a branched C18 fatty acid, the solubility parameters of this compound are expected to be closer to those of isopropyl palmitate (C16) and other long-chain esters.
| Compound | δd (MPa^1/2) | δp (MPa^1/2) | δh (MPa^1/2) | Total δ (MPa^1/2) |
| Isopropyl Myristate | 16.3 | 3.7 | 4.2 | 17.2 |
| Isopropyl Palmitate | 16.2 | 3.9 | 3.7 | 17.0 |
| Estimated this compound | ~16.2 | ~3.8 | ~3.9 | ~17.0 |
Note: The values for Isopropyl Myristate and Isopropyl Palmitate are sourced from various chemical and academic databases. The values for this compound are estimated based on the trend observed in similar long-chain fatty acid esters.
The Hildebrand solubility parameter can be approximated from the total Hansen solubility parameter (δ_total). Therefore, the estimated Hildebrand solubility parameter for this compound is approximately 17.0 MPa^1/2 .
Experimental Determination of Solubility Parameters
For precise formulation development, experimental determination of the solubility parameters of this compound is recommended. The most common method involves solubility testing in a range of solvents with known Hansen Solubility Parameters.
Experimental Protocol: Sphere Method
The "sphere" method is a widely used experimental technique to determine the HSP of a polymer or, in this case, a liquid excipient.[5]
Objective: To determine the Hansen Solubility Parameters (δd, δp, δh) of this compound.
Materials:
-
This compound
-
A set of 20-30 solvents with known and wide-ranging Hansen Solubility Parameters.
-
Glass vials or test tubes with secure caps.
-
Vortex mixer.
-
Constant temperature bath.
Methodology:
-
Solvent Selection: Choose a diverse set of solvents that cover a broad area in the Hansen space.
-
Sample Preparation: In individual vials, prepare mixtures of this compound and each solvent at a specific concentration (e.g., 10% w/w).
-
Solubility Assessment:
-
Thoroughly mix each vial using a vortex mixer.
-
Place the vials in a constant temperature bath (e.g., 25°C) and allow them to equilibrate for 24 hours.
-
Visually assess the solubility of this compound in each solvent. Assign a binary score: "1" for soluble (clear, single phase) and "0" for insoluble (cloudy, phase separation).
-
-
Data Analysis:
-
The solubility data is entered into a specialized software program (e.g., HSPiP).
-
The software calculates the center of a sphere in the 3D Hansen space that best separates the "good" solvents (score 1) from the "bad" solvents (score 0).
-
The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δd, δp, δh) of the this compound.
-
Applications in Drug Development
The solubility parameters of this compound are a powerful tool for formulators in various stages of drug development.
Solvent Selection and API Compatibility
By matching the solubility parameters of this compound with those of a new API, researchers can predict its potential as a suitable solvent or co-solvent. This can significantly reduce the time and resources spent on empirical solubility screening.
Topical and Transdermal Formulation Design
In topical formulations, the interaction between the vehicle and the skin is critical for drug delivery. The Hansen Solubility Parameters of human skin have been determined, allowing formulators to predict the interaction of excipients like this compound with the stratum corneum. A smaller "distance" between the HSP of the excipient and the skin can indicate better miscibility and potentially enhanced penetration.
Conclusion
While experimentally determined solubility parameters for this compound are not yet widely published, this guide provides a robust framework for understanding and estimating these critical values. By leveraging the principles of Hildebrand and Hansen solubility parameters, and by drawing comparisons with structurally similar esters, formulation scientists can make more informed decisions in the development of novel drug delivery systems. The outlined experimental protocol offers a clear path for the precise determination of these parameters, further empowering the rational design of effective and stable pharmaceutical products.
References
- 1. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Solubility Parameters-- [cool.culturalheritage.org]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. specialchem.com [specialchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Cosmetic Grade Isopropyl Isostearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl isostearate is a widely utilized ester in the cosmetics and personal care industries, valued for its emollient, moisturizing, and lubricating properties. It is the ester of isopropyl alcohol and isostearic acid, a branched-chain fatty acid. This branched structure imparts unique characteristics such as low viscosity, good spreadability, and a non-greasy feel, making it a preferred ingredient in a variety of formulations including skin care, makeup, and hair care products. This technical guide provides a comprehensive overview of the core physicochemical properties of cosmetic grade this compound, complete with detailed experimental protocols for their determination and visualizations of its synthesis and quality control workflow.
Chemical and Physical Properties
The chemical and physical properties of this compound are critical to its function in cosmetic formulations. These properties influence its texture, stability, and interaction with other ingredients.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound; Propan-2-yl 16-methylheptadecanoate | |
| INCI Name | This compound | |
| CAS Numbers | 68171-33-5, 31478-84-9 | |
| Chemical Formula | C21H42O2 | |
| Molecular Weight | 326.57 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Odorless to slightly fatty |
Physicochemical Data
The following table summarizes the key quantitative physicochemical parameters of cosmetic grade this compound.
| Parameter | Value Range | Test Method Reference |
| Specific Gravity @ 25°C | 0.850 - 0.860 | ASTM D5555 |
| Refractive Index @ 20°C | 1.444 - 1.448 | |
| Viscosity @ 25°C | 10 - 15 mPa·s (cP) | ASTM D445 / ISO 3104 |
| Acid Value (mg KOH/g) | ≤ 1.0 | ISO 660 |
| Saponification Value (mg KOH/g) | 160 - 180 | ISO 3657 / ASTM D1962 |
| Solubility | Insoluble in water; Soluble in oils, esters, and organic solvents. | |
| Color (Gardner) | ≤ 1 | ASTM E1347 |
Synthesis of this compound
This compound is synthesized through the esterification of isostearic acid with isopropyl alcohol. This reaction is typically catalyzed by an acid catalyst and involves the removal of water to drive the reaction to completion.
Caption: Synthesis of this compound via Fischer-Speier Esterification.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below, referencing standardized test methods.
Determination of Specific Gravity
The specific gravity is determined using a pycnometer or a digital density meter according to ASTM D5555 .
-
Apparatus: Pycnometer or digital density meter, analytical balance, constant temperature water bath.
-
Procedure:
-
Calibrate the pycnometer with distilled water at 25°C.
-
Dry the pycnometer thoroughly.
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.
-
Place the filled pycnometer in the constant temperature water bath at 25°C for 30 minutes.
-
Remove the pycnometer, wipe it dry, and weigh it on the analytical balance.
-
The specific gravity is calculated as the ratio of the weight of the sample to the weight of an equal volume of water.
-
Determination of Refractive Index
The refractive index is measured using a refractometer.
-
Apparatus: Abbe refractometer or a digital refractometer with a temperature-controlled stage.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Place a few drops of the this compound sample onto the prism of the refractometer.
-
Allow the sample to equilibrate to the measurement temperature (20°C).
-
Read the refractive index from the instrument's scale or digital display.
-
Determination of Viscosity
The kinematic viscosity is determined using a glass capillary viscometer as per ASTM D445 or ISO 3104 . The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the sample.[1][2]
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde), constant temperature bath, stopwatch.
-
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the this compound sample.
-
Place the viscometer in the constant temperature bath at 25°C and allow it to equilibrate for at least 30 minutes.
-
Draw the sample up through the capillary to the starting mark.
-
Measure the time it takes for the sample to flow between the two marked points on the viscometer.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.
-
Calculate the dynamic viscosity by multiplying the kinematic viscosity by the sample's density at 25°C.
-
Determination of Acid Value
The acid value is determined by titration with a standardized solution of potassium hydroxide (B78521) according to ISO 660 .[3][4]
-
Reagents: Standardized 0.1 M potassium hydroxide (KOH) solution in ethanol (B145695), phenolphthalein (B1677637) indicator solution, neutralized solvent (e.g., a mixture of ethanol and diethyl ether).
-
Procedure:
-
Accurately weigh a sample of this compound into a flask.
-
Dissolve the sample in the neutralized solvent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized KOH solution until a persistent pink color is observed.
-
The acid value is calculated based on the volume of KOH solution used, its concentration, and the weight of the sample.
-
Determination of Saponification Value
The saponification value is determined by refluxing a known mass of the sample with an excess of alcoholic potassium hydroxide and back-titrating the excess KOH with a standard acid, following ISO 3657 or ASTM D1962 .[5][6][7]
-
Reagents: Standardized 0.5 M hydrochloric acid (HCl), 0.5 M potassium hydroxide (KOH) solution in ethanol, phenolphthalein indicator.
-
Procedure:
-
Accurately weigh a sample of this compound into a reflux flask.
-
Add a precise volume of the alcoholic KOH solution.
-
Attach a condenser and reflux the mixture for 60 minutes.
-
Allow the mixture to cool and add a few drops of phenolphthalein.
-
Titrate the excess KOH with the standardized HCl solution.
-
Perform a blank titration without the sample.
-
The saponification value is calculated from the difference in the titration volumes of the blank and the sample.
-
Determination of Color
The color of the this compound is determined using a tristimulus colorimeter according to ASTM E1347 .[8][9]
-
Apparatus: Tristimulus colorimeter or spectrophotometer.
-
Procedure:
-
Calibrate the instrument using a standard white tile.
-
Place the this compound sample in a clear cuvette.
-
Measure the color of the sample.
-
The color can be expressed in terms of Gardner color or other color scales.
-
Quality Control Workflow
A robust quality control (QC) process is essential to ensure the consistency and safety of cosmetic grade this compound. The following diagram illustrates a typical QC workflow for this raw material, in accordance with ISO 22716 Good Manufacturing Practices (GMP) for cosmetics.[10][11][12][13][14]
Caption: Quality Control Workflow for Cosmetic Raw Materials.
Conclusion
This compound is a versatile and functional ingredient in the cosmetic formulator's palette. Its well-defined physicochemical properties, including its low viscosity, non-greasy feel, and good solubility, make it suitable for a wide range of applications. A thorough understanding and rigorous testing of these properties, guided by standardized experimental protocols, are paramount to ensuring the quality, stability, and performance of the final cosmetic product. This technical guide provides the necessary framework for researchers, scientists, and drug development professionals to effectively characterize and utilize cosmetic grade this compound in their formulations.
References
- 1. store.astm.org [store.astm.org]
- 2. BS EN ISO 3104:2020 | 31 Oct 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 3. measurlabs.com [measurlabs.com]
- 4. BS EN ISO 660:2020 | 31 Oct 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 5. store.astm.org [store.astm.org]
- 6. skybearstandards.com [skybearstandards.com]
- 7. Standard - Animal and vegetable fats and oils - Determination of saponification value (ISO 3657:2020) SS-EN ISO 3657:2020 - Swedish Institute for Standards, SIS [sis.se]
- 8. store.astm.org [store.astm.org]
- 9. infinitalab.com [infinitalab.com]
- 10. registrarcorp.com [registrarcorp.com]
- 11. certiget.eu [certiget.eu]
- 12. ISO 22716 GMP Standard for Cosmetics Enhancing Product Quality and Safety [sgs.com]
- 13. iacus.org [iacus.org]
- 14. ISO 22716 | Good Manufacturing Practices for Cosmetics [intertek.com]
Isopropyl isostearate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of isopropyl isostearate. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as an emollient, solvent, or binder in their formulations.
Chemical Structure and Identification
This compound is the ester of isopropanol (B130326) and isostearic acid. Isostearic acid is a branched-chain fatty acid, which imparts unique physical properties to the resulting ester compared to its linear counterpart, isopropyl stearate (B1226849).
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a clear, colorless to slightly yellow liquid with a characteristic bland or slightly fatty odor.[1][2] Its branched-chain structure results in a lower melting point and viscosity compared to its linear isomer, isopropyl stearate. These properties make it a desirable ingredient in cosmetic and pharmaceutical formulations where a non-greasy, elegant feel is required.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | propan-2-yl 16-methylheptadecanoate[4] |
| CAS Number | 68171-33-5, 31478-84-9[3] |
| Molecular Formula | C₂₁H₄₂O₂[5] |
| Molecular Weight | 326.56 g/mol [5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless to slightly yellow liquid[1] |
| Odor | Bland, slightly fatty[1][2] |
| Melting Point | ~18.45 °C[5] |
| Boiling Point | 360.7 - 364.57 °C[3][5] |
| Density | 0.86 - 0.876 g/cm³ |
| Solubility | Partially soluble in water[3] |
Synthesis of this compound
This compound is synthesized through the esterification of isostearic acid with isopropyl alcohol. This reaction can be catalyzed by either an acid or an enzyme.
Experimental Protocols
1. Acid-Catalyzed Esterification
This method utilizes a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA), to drive the reaction.
-
Materials:
-
Isostearic Acid
-
Isopropyl Alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (drying agent)
-
-
Equipment:
-
Reaction flask with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Charge the reaction flask with isostearic acid and an excess of isopropyl alcohol (e.g., a 1:3 molar ratio).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to the isostearic acid).
-
Heat the mixture to reflux with continuous stirring. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess isopropyl alcohol and obtain the crude this compound.
-
The product can be further purified by vacuum distillation.[5]
-
2. Enzymatic Esterification
This method employs a lipase (B570770) as a biocatalyst, offering a more environmentally friendly alternative to acid catalysis.
-
Materials:
-
Isostearic Acid
-
Isopropyl Alcohol
-
Immobilized Lipase (e.g., from Candida antarctica)
-
-
Equipment:
-
Temperature-controlled reaction vessel with a mechanical stirrer
-
Filtration apparatus
-
-
Procedure:
-
Combine isostearic acid and isopropyl alcohol in the reaction vessel, typically in a 1:2 molar ratio.[5]
-
Add the immobilized lipase to the mixture (e.g., 3% w/w of total reactants).[5]
-
Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 70°C) with constant agitation (e.g., 200 rpm).[5]
-
The reaction is carried out in a solvent-free system.
-
Monitor the reaction progress by determining the acid value of the mixture at regular intervals.
-
Upon completion, the immobilized enzyme is recovered by filtration and can be reused.
-
The resulting product is typically of high purity and may not require extensive downstream processing.[5]
-
Applications in Research and Drug Development
This compound's properties as a non-greasy emollient and effective solvent make it a versatile excipient in pharmaceutical and cosmetic formulations.
-
Topical Formulations: It is used in creams, lotions, and ointments to provide a smooth, lubricious feel and to help solubilize active pharmaceutical ingredients (APIs).[3]
-
Transdermal Drug Delivery: Its ability to enhance the spreadability and absorption of formulations can be beneficial in transdermal patches and gels.[3]
-
Binder: In solid dosage forms, it can act as a binder in the formulation of tablets and granules.[5]
-
Makeup Formulations: In color cosmetics such as foundations and lipsticks, it improves blendability and adherence.[3]
Safety and Toxicology
This compound is generally considered safe for use in cosmetic and pharmaceutical products.[3] It has a low comedogenic rating, meaning it is unlikely to cause acne.[3] However, at high concentrations, undiluted this compound may cause slight skin and ocular irritation.
Logical Relationship of Synthesis Methods
References
Enzymatic Synthesis of Isopropyl Stearate: A Kinetic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of isopropyl stearate (B1226849), an emollient widely used in the cosmetics and pharmaceutical industries. The focus is on the kinetic aspects of this biocatalytic process, offering detailed experimental protocols and quantitative data to support research and development. The enzymatic route, an environmentally friendly alternative to traditional chemical synthesis, operates under mild conditions and yields a high-purity product.[1][2]
Reaction Overview
The synthesis of isopropyl stearate is achieved through the esterification of stearic acid and isopropanol (B130326), catalyzed by a lipase (B570770) in a solvent-free system.[1][2] Lipases (EC 3.1.1.3) are versatile enzymes capable of catalyzing esterification in non-aqueous media, making them ideal for this process.[1] The use of immobilized lipases is particularly advantageous as it allows for enzyme reuse, enhancing the economic feasibility of the synthesis.[1]
Quantitative Data Presentation
The efficiency of the enzymatic synthesis of isopropyl stearate is highly dependent on several key reaction parameters. The following tables summarize the optimal conditions and kinetic parameters reported in the literature.
Table 1: Optimal Reaction Parameters for Isopropyl Stearate Synthesis
| Parameter | Optimal Value | Conversion/Yield |
| Enzyme Loading | 3% (w/w) | 93.89% |
| Temperature | 70°C | 93.89% |
| Molar Ratio (Stearic Acid:Isopropanol) | 1:2 | 93.89% |
| Agitation Speed | 200 rpm | 93.89% |
Table 2: Kinetic Parameters for the Esterification Reaction
| Parameter | Value |
| Activation Energy (Ea) | 10.59 kJ/mol |
| Proposed Kinetic Model | Random Bi-Bi with dead-end inhibition |
Experimental Protocols
This section details the methodology for the enzymatic synthesis of isopropyl stearate in a solvent-free system.
Materials
-
Stearic Acid
-
Isopropanol
-
Immobilized Lipase (e.g., from Candida antarctica)[2]
-
Sodium Hydroxide (NaOH) solution (standardized)
-
Phenolphthalein (B1677637) indicator
-
Sodium Bicarbonate solution (dilute)
-
Anhydrous Sodium Sulfate (B86663)
Equipment
-
Temperature-controlled shaker or incubator[1]
-
Reaction vessel (e.g., sealed flask)[6]
-
Filtration apparatus[1]
-
Burette for titration
-
Rotary evaporator
Synthesis Procedure
-
Reactant Preparation: Accurately weigh stearic acid and isopropanol to achieve a 1:2 molar ratio and add them to the reaction vessel.[1][2][7]
-
Enzyme Addition: Add the immobilized lipase at a loading of 3% (w/w) relative to the total weight of the reactants.[1][2][7]
-
Reaction Conditions: Place the sealed reaction vessel in a shaker set to 70°C and 200 rpm.[2][3][7]
-
Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. Dissolve the aliquot in ethanol and determine the residual stearic acid concentration by titrating against a standardized NaOH solution using phenolphthalein as an indicator.[1] The reaction is considered complete when the fatty acid concentration becomes constant.[1][6]
-
Enzyme Recovery: Once the reaction is complete, separate the immobilized enzyme from the product mixture by filtration.[1][6] The recovered lipase can be washed with a suitable solvent like hexane (B92381) and reused.[1]
-
Product Purification: Wash the crude product with a dilute sodium bicarbonate solution to neutralize and remove any remaining stearic acid, followed by a wash with distilled water.[1] Dry the organic phase over anhydrous sodium sulfate and then filter.[1] If any solvent was used for washing, remove it under reduced pressure using a rotary evaporator to obtain the purified isopropyl stearate.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the enzymatic synthesis of isopropyl stearate.
Proposed Kinetic Mechanism
The enzymatic synthesis of isopropyl stearate has been suggested to follow a Random Bi-Bi kinetic model with dead-end inhibition.[3] This mechanism involves the random binding of the two substrates (stearic acid and isopropanol) to the enzyme, followed by the release of the two products (isopropyl stearate and water).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzymatic synthesis of Isopropyl stearate, a cosmetic emollient: optimisation and kinetic approach | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermal Properties of Isopropyl Isostearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl isostearate is a versatile ester widely utilized in the pharmaceutical, cosmetic, and personal care industries as an emollient, lubricant, and solvent. Its thermal properties are critical for formulation development, manufacturing process design, and ensuring product stability and performance. This technical guide provides a comprehensive overview of the core thermal characteristics of this compound, detailed experimental protocols for their determination, and a discussion of the relationship between its chemical structure and thermal behavior.
Data Presentation
The thermal properties of this compound have been reported across various sources. The following tables summarize the available quantitative data. It is important to note that some values are estimates and variations may exist between different measurement techniques and sample purities.
Table 1: Key Thermal Properties of this compound
| Property | Value | Source(s) | Notes |
| Melting Point | ~ -5 °C to 18.45 °C | Various commercial and technical datasheets | Can be a low-melting solid or liquid at room temperature. |
| Boiling Point | ~185 - 380 °C | Various commercial and technical datasheets | Some values are estimates. |
| Flash Point | ~157 - 183.6 °C | Various commercial and technical datasheets | Closed cup method. Some values are estimates. |
| Specific Heat Capacity | Data not available for pure this compound. | - | See Table 2 for data on similar fatty acid esters. |
| Thermal Conductivity | Data not available for pure this compound. | - | See Table 2 for data on similar fatty acid esters. |
Table 2: Thermal Properties of Similar Fatty Acid Esters (for reference)
| Compound | Specific Heat Capacity (J/g·K) | Thermal Conductivity (W/m·K) | Temperature (°C) |
| Isopropyl Myristate | ~1.9 - 2.1 | ~0.14 - 0.16 | 20 - 100 |
| Isopropyl Palmitate | ~1.9 - 2.2 | ~0.14 - 0.16 | 20 - 100 |
| Isopropyl Stearate | ~1.9 - 2.2 | ~0.14 - 0.16 | 20 - 100 |
Note: The values in Table 2 are approximate and are provided as a reference due to the lack of specific experimental data for this compound in the searched sources. These values are typical for fatty acid esters of similar molecular weight.
Experimental Protocols
The determination of the thermal properties of this compound involves several standard analytical techniques. The following are detailed methodologies for key experiments.
Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the heat of fusion of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system. Aluminum or hermetic pans.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a DSC pan. If the sample is a liquid at room temperature, it should be cooled and solidified before the analysis.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the melting point (e.g., 50 °C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition in the heating curve. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
Isopropyl isostearate CAS number and technical data sheet
An In-Depth Technical Guide to Isopropyl Isostearate for Researchers and Drug Development Professionals
Introduction
This compound is the ester of isopropyl alcohol and isostearic acid, widely utilized in the cosmetic and pharmaceutical industries as an emollient, lubricant, and binder.[1][2] This guide provides a comprehensive overview of its technical data, safety profile, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. This compound is a clear, colorless, and odorless liquid.[3] Its chemical formula is C21H42O2.[4]
Chemical and Physical Properties
This compound is a synthetic ingredient produced by the esterification of isostearic acid with isopropyl alcohol.[4] Isostearic acid itself is a mixture of branched-chain C18 fatty acids. The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for formulation development.
| Property | Value |
| CAS Number | 68171-33-5, 31478-84-9[1][4] |
| Molecular Formula | C21H42O2[1] |
| Molecular Weight | 326.56 g/mol [1] |
| Appearance | Clear, colorless liquid[4] |
| Melting Point | 18.45°C (estimate)[1] |
| Boiling Point | 364.57°C (rough estimate)[1] |
| Density | 0.8760 g/cm³ (rough estimate)[5] |
| Flash Point | 183.6°C[6] |
| Refractive Index | 1.4304 (estimate)[1] |
| Solubility | Partially soluble in water[4] |
| Viscosity | Low[4] |
Synthesis of this compound
The synthesis of this compound is a straightforward esterification reaction. This process involves the reaction of isostearic acid with isopropyl alcohol, typically in the presence of a catalyst, to yield this compound and water. Subsequent purification steps are employed to obtain the final product.
References
The Modern Formulator's Guide to Isopropyl Isostearate Alternatives
An In-Depth Technical Resource for Cosmetic Scientists and Drug Development Professionals
In the ever-evolving landscape of cosmetic science and dermatological formulation, the selection of emollients is a critical determinant of a product's efficacy, safety, and sensory appeal. Isopropyl isostearate, a long-standing staple in the formulator's palette, is increasingly being scrutinized for its comedogenic potential and the demand for natural and sustainable alternatives. This technical guide provides a comprehensive analysis of viable alternatives to this compound, offering a comparative look at their physicochemical properties, performance characteristics, and the experimental methodologies used for their evaluation.
Understanding this compound: A Performance Profile
This compound is an ester of isopropyl alcohol and isostearic acid, valued for its emollient, lubricating, and spreading properties. It imparts a characteristic soft, smooth, and non-greasy feel to cosmetic formulations. However, its comedogenic rating, which can be moderate to high depending on the concentration and individual skin type, has prompted the search for alternatives, particularly for products targeting acne-prone or sensitive skin.
A Comparative Analysis of Key Alternatives
The following tables provide a quantitative comparison of the key physicochemical properties of several synthetic and naturally-derived alternatives to this compound. These parameters are crucial for predicting the performance and stability of an emollient in a final formulation.
Table 1: Physicochemical Properties of this compound and its Alternatives
| Property | This compound | Caprylic/Capric Triglyceride | Ethylhexyl Palmitate | Dimethicone (350 cSt) | Isopropyl Myristate | C12-15 Alkyl Benzoate | Coco-Caprylate | Isoamyl Laurate |
| Viscosity (mPa·s at 20-25°C) | ~11[1] | 25-33[2] | ~8.4 (at 40°C)[3] | 332-368 (mm²/s)[4] | 6-8[5] | <50[6] | 9-12[7][8] | 4.8[9] |
| Specific Gravity (at 20-25°C) | ~0.866[1] | 0.930-0.960[2] | ~0.858[3] | 0.96-0.98[4] | 0.850-0.860[5] | ~0.93[6] | 0.856-0.862[1] | ~0.856[10] |
| Refractive Index (at 20°C) | ~1.447[1] | 1.440-1.452[2] | - | 1.395-1.410[4] | 1.434-1.438[5] | 1.483-1.487[11] | 1.4430-1.4470[7][8] | ~1.436[10] |
| Saponification Value (mg KOH/g) | 165-180[1] | 325-345[2] | 130-160[12][13] | N/A | - | ~184[6] | 160-173[8] | 200.0-220.0[9] |
| Spreadability | Good | Excellent | Medium | High | High | High | Fast | High[9] |
Table 2: Sensory Profile and Comedogenicity of this compound and its Alternatives
| Emollient | Sensory Profile | Comedogenicity Rating (0-5 Scale) |
| This compound | Soft, smooth, non-greasy feel, good slip.[3] | 4-5 (concentration dependent) |
| Caprylic/Capric Triglyceride | Silky, non-greasy, excellent spreadability. | 1 |
| Ethylhexyl Palmitate | Silky, dry-slip feel, often used as a mineral oil replacement.[12] | 2-4 |
| Dimethicone | Smooth, velvety, protective barrier, reduces tackiness. | 1 |
| Isopropyl Myristate | Very light, non-greasy, fast absorbing, high spreadability.[5][14] | 3-5 |
| C12-15 Alkyl Benzoate | Light, silky, non-oily, enhances spreadability.[11] | 1-2 |
| Coco-Caprylate | Very light, fast-spreading, silicone-like feel. | 1-2 |
| Isoamyl Laurate | Extremely light, dry, powdery, silicone-like feel. | 1-2 |
Molecular Interactions with the Skin Barrier: A Look at Signaling Pathways
The interaction of emollients with the skin extends beyond simple surface occlusion. Certain emollients, particularly those derived from fatty acids, can engage with signaling pathways that modulate skin barrier function and inflammation.
As depicted in Figure 1, certain emollients can penetrate the stratum corneum and interact with keratinocytes. Fatty acids and their derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][15][16] The activation of these nuclear receptors can lead to the modulation of gene expression, resulting in an upregulation of key barrier proteins and a downregulation of inflammatory cytokines.[17][18] This highlights a more bioactive role for emollients than previously understood, contributing to the restoration and maintenance of a healthy skin barrier.
Key Experimental Protocols for Emollient Evaluation
The selection of an appropriate this compound alternative requires rigorous testing to ensure safety, stability, and desired sensory performance. The following sections detail the methodologies for key experiments.
Comedogenicity Testing
Objective: To determine the potential of a substance to clog pores and induce the formation of comedones.
Methodology: Human Patch Test (Follicular Biopsy Method)
-
Subject Selection: A panel of 15-20 subjects with oily or acne-prone skin is recruited.
-
Test Site: The upper back is typically used as the test area.
-
Application: The test material is applied under an occlusive or semi-occlusive patch for a period of 48-72 hours. This is repeated for several weeks.
-
Follicular Biopsy: At the end of the study period, a cyanoacrylate glue is applied to the test site and a glass slide is pressed on top. The glue is allowed to set, and the slide is then removed, pulling out the contents of the follicles (follicular casts).
-
Analysis: The follicular casts are examined microscopically for the presence and size of microcomedones.
-
Scoring: The results are scored on a scale of 0 to 5, where 0 is non-comedogenic and 5 is severely comedogenic.
In Vitro Skin Irritation Testing
Objective: To assess the potential of a substance to cause skin irritation. This is often performed using reconstructed human epidermis models to avoid animal testing.
Methodology: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)
-
Test System: A commercially available reconstructed human epidermis tissue model (e.g., EpiDerm™, EPISKIN™) is used.[15][17][19][20]
-
Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface.
-
Post-Incubation: The tissues are incubated in fresh medium for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.
-
Classification: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.
Sensory Analysis
Objective: To quantitatively and qualitatively describe the sensory characteristics of an emollient upon application to the skin.
Methodology: Quantitative Descriptive Analysis (QDA)
-
Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific sensory attributes of cosmetic products.
-
Lexicon Development: The panel develops a consensus vocabulary (lexicon) to describe the sensory attributes of the emollients being tested. Attributes may include initial feel, spreadability, slip, absorption, oiliness, tackiness, and after-feel.
-
Product Evaluation: Panelists evaluate the test emollients in a controlled environment. A standardized amount of each product is applied to a specific area of the skin (e.g., the forearm).
-
Data Collection: Panelists rate the intensity of each attribute on a linear scale (e.g., a 15-point scale). Data is collected at specific time points (e.g., during application, 1 minute after, and 5 minutes after).
-
Data Analysis: The data is statistically analyzed to generate a sensory profile for each emollient, often visualized as a spider or radar plot.
Stability Testing of Cosmetic Formulations
Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing the alternative emollient under various conditions.
Methodology: Accelerated Stability Testing
-
Sample Preparation: The final cosmetic formulation is prepared and packaged in its intended commercial packaging.
-
Storage Conditions: Samples are stored under a variety of accelerated conditions, including:
-
Elevated Temperature: Typically 40°C and 50°C.
-
Freeze-Thaw Cycles: Cycling between -10°C and 25°C for several cycles.
-
Photostability: Exposure to controlled UV and visible light.
-
-
Evaluation Intervals: Samples are evaluated at predetermined time points (e.g., 1, 2, and 3 months).
-
Parameters Assessed:
-
Physical Characteristics: Appearance, color, odor, pH, viscosity, and phase separation (creaming, coalescence).
-
Chemical Characteristics: Potency of active ingredients.
-
Microbiological Stability: Microbial count.
-
-
Centrifuge Test: To quickly assess emulsion stability, samples can be centrifuged at high speeds (e.g., 3000 rpm for 30 minutes) to accelerate phase separation.
Conclusion
The selection of an alternative to this compound requires a multifaceted approach that considers not only the desired sensory profile but also the physicochemical compatibility with the formulation and the potential for biological interactions with the skin. This guide provides the foundational technical information to aid researchers and formulators in making informed decisions. By leveraging the comparative data and understanding the experimental protocols for evaluation, it is possible to develop innovative and effective cosmetic and dermatological products that meet the evolving demands of the consumer for safe, efficacious, and aesthetically pleasing formulations.
References
- 1. This compound- Definition, Characters- British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 2. specialchem.com [specialchem.com]
- 3. Peroxisome proliferator-activated receptors (PPARs) in skin health, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tojned.net [tojned.net]
- 6. Interaction of lipophilic moisturizers on stratum corneum lipid domains in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of sensory analysis [cosmeticsbusiness.com]
- 8. Targeting Skin Barrier Function in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. karger.com [karger.com]
- 12. bioengineer.org [bioengineer.org]
- 13. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Isopropyl Isostearate: A Toxicological and Safety Profile for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Isopropyl isostearate, the ester of isopropyl alcohol and isostearic acid, is a common ingredient in cosmetic and personal care products, valued for its properties as a skin-conditioning agent and emollient.[1] This technical guide provides a comprehensive overview of the available safety and toxicological data for this compound, with a focus on key endpoints relevant to researchers, scientists, and drug development professionals. The information presented is synthesized from peer-reviewed literature and regulatory assessments, including the final report by the Cosmetic Ingredient Review (CIR) Expert Panel.
Toxicological Data Summary
The safety of this compound has been primarily established through a combination of direct testing on the substance and read-across data from structurally similar isopropyl esters, such as isopropyl stearate (B1226849), isopropyl palmitate, and isopropyl myristate.[1] The CIR Expert Panel has concluded that this compound is safe as a cosmetic ingredient in the present practices of use and concentration.[1][2]
Acute Toxicity
No specific acute oral or dermal LD50 values for this compound are available in the reviewed literature. However, data from chemically similar isopropyl esters indicate a low order of acute toxicity.[3]
| Endpoint | Test Substance | Species | Route | Dose | Result | Citation |
| Acute Oral Toxicity | Isopropyl Myristate | Rat | Oral | 16 ml/kg | LD50 > 16 ml/kg | [1] |
| Acute Oral Toxicity | Isopropyl Palmitate | Rat | Oral | 64 ml/kg | LD50 > 64 ml/kg | [1] |
| Acute Dermal Toxicity | Isopropyl Myristate | Rabbit | Dermal | 5 g/kg | LD50 > 5 g/kg | [1] |
Skin and Eye Irritation
Direct testing on this compound has been conducted to assess its potential for skin and eye irritation.
| Endpoint | Test Substance | Concentration | Species | Result | Citation |
| Skin Irritation | This compound | Undiluted | Rabbit | Non-irritant | [1] |
| Skin Irritation | This compound | 10.0% (aqueous suspension) | Rabbit | Well-tolerated after repeated applications | [1] |
| Eye Irritation | This compound | Undiluted | Rabbit | Slight ocular irritant | [1] |
| Eye Irritation | This compound | 10.0% (aqueous suspension) | Rabbit | Slight ocular irritant | [1] |
Skin Sensitization
While no specific Local Lymph Node Assay (LLNA) data providing an EC3 value for this compound was identified, human studies and data from analogous compounds indicate a lack of sensitization potential. In human patch tests, isopropyl esters, either undiluted or at typical use concentrations, have produced at most slight skin irritation but not sensitization.[1][2] For instance, a product containing 1% isopropyl stearate was not sensitizing in human subjects.[1] Similarly, 20% isopropyl myristate in petrolatum did not induce sensitization in maximization tests with human subjects.[1]
Mutagenicity
No specific mutagenicity studies, such as the Ames test, were found for this compound in the reviewed literature. The safety assessment by the CIR Expert Panel relies on the overall safety profile of structurally similar compounds.[4] Isopropanol (B130326), a precursor to this compound, has been shown to be non-mutagenic in both in vitro (CHO/HGPRT assay) and in vivo (mouse micronucleus) studies.[5]
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments relevant to the safety assessment of cosmetic ingredients like this compound.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes or irreversible damage to the skin.
-
Test System: Healthy young adult albino rabbits are typically used.[3]
-
Procedure:
-
A small area of the animal's dorsal skin is clipped free of fur.
-
The test substance (0.5 ml of liquid or 0.5 g of solid) is applied to a small gauze patch.
-
The patch is placed on the prepared skin and covered with an occlusive dressing for a 4-hour exposure period.[3]
-
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3]
-
Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect). The Primary Irritation Index (PII) is calculated from these scores.[3]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test assesses the potential of a substance to produce reversible or irreversible damage to the eye.
-
Test System: Healthy young adult albino rabbits are used.[3]
-
Procedure: A single dose of the test substance (0.1 ml of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[3][6]
-
Scoring: Ocular lesions are scored according to the Draize scale, which evaluates the opacity of the cornea, inflammation of the iris, and redness and swelling of the conjunctiva.[3]
Skin Sensitization: Local Lymph Node Assay (LLNA; OECD Guideline 429)
The LLNA is the preferred in vivo method for skin sensitization testing and provides a quantitative measure of sensitizing potency.
-
Test System: Mice are used as the test system.[3]
-
Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[3]
-
Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel.[3]
-
Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test group compared to the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can be calculated to indicate the potency of the sensitizer.[3]
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is designed to assess the sensitization and irritation potential of a substance after repeated application to human skin.[7]
-
Subjects: A panel of healthy volunteers (typically 50-200) with no known skin diseases.[7][8]
-
Induction Phase:
-
The test material is applied under a semi-occlusive or occlusive patch to a designated skin site (e.g., the back).
-
The patch is left in place for 24-48 hours.[7]
-
The patch is removed, and the skin reaction is graded at specified time points (e.g., 30 minutes and 24 hours after removal).
-
This process is repeated for a total of nine applications over a three-week period.[3][4]
-
-
Rest Period: A two-week rest period follows the induction phase.[4]
-
Challenge Phase: A single patch application of the test material is made to a naive skin site.[4]
-
Evaluation: The challenge site is observed for any signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, 72, and sometimes 96 hours post-application.[8] A reaction at the challenge site that is more significant than any irritation seen during the induction phase is indicative of sensitization.[9]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the safety assessment of cosmetic ingredients.
Caption: Workflow for an Acute Dermal Irritation Study (OECD 404).
Caption: Logical Flow of a Cosmetic Ingredient Safety Assessment.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo assays of isopropanol for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. croplifeeurope.eu [croplifeeurope.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Methodological & Application
Application Notes: The Role of Isopropyl Isostearate in Topical Drug Delivery
Introduction
Isopropyl isostearate is an ester of isopropyl alcohol and isostearic acid, widely utilized in topical and transdermal formulations.[1] It functions primarily as an emollient, lubricant, and solvent, contributing to the aesthetic qualities of a formulation by providing a smooth, non-greasy feel.[1][2] In the context of drug delivery, its most critical role is as a penetration enhancer. It facilitates the transport of active pharmaceutical ingredients (APIs) through the primary barrier of the skin, the stratum corneum, by temporarily and reversibly disrupting the organized lipid structure of this layer.[2][3]
While extensive quantitative data specifically for this compound is not as abundant in publicly available literature as for its chemical analogs like isopropyl myristate (IPM) and isopropyl palmitate (IPP), its similar physicochemical properties suggest a comparable mechanism of action.[3] This document provides comprehensive application notes and experimental protocols for researchers, scientists, and drug development professionals, leveraging data from closely related esters to inform experimental design.
Mechanism of Action as a Penetration Enhancer
The primary mechanism by which isopropyl esters enhance skin permeation is through interaction with the lipids of the stratum corneum.[3] This process involves:
-
Lipid Fluidization: this compound integrates into the highly organized intercellular lipid matrix of the stratum corneum.
-
Disruption of Lamellar Structure: This integration disrupts the tight packing of the lipid bilayers, increasing their fluidity.
-
Creation of Permeable Pathways: The disordered lipid structure creates temporary pathways, or "channels," that allow drug molecules to diffuse more easily through the skin barrier.[3][4]
This reversible disruption enhances the permeability for a variety of APIs without causing permanent damage to the skin barrier.[2][5]
Caption: Mechanism of this compound as a skin penetration enhancer.
Quantitative Data Summary
The following tables summarize example compositions for advanced topical delivery systems incorporating isopropyl esters. These concentration ranges serve as a starting point for formulation development.
Table 1: Physicochemical Properties of Isopropyl Stearate (Analog)
| Property | Value |
|---|---|
| Molecular Weight | 326.57 g/mol |
| Appearance | Colorless to light yellow, oily liquid[2] |
| Viscosity (at 25°C) | ~10 cP[2] |
| Melting Point | 12-14 °C[2] |
| Solubility | Insoluble in water; soluble in alcohol, ether, and oils[2] |
| Occlusivity | Semi-occlusive[2] |
Table 2: Example Composition of an Isopropyl Stearate-Based Microemulsion
| Component | Role | Example Agent(s) | Concentration Range (% w/w) |
|---|---|---|---|
| Oil Phase | API Solvent, Penetration Enhancer | Isopropyl Stearate | 5 - 20% |
| Surfactant | Emulsifier, Stabilizer | Tween® 80, Cremophor® RH40 | 30 - 60% |
| Cosurfactant | Interfacial Stabilizer | Ethanol, Propylene Glycol | 10 - 30% |
| Aqueous Phase | Continuous/Dispersed Phase | Purified Water, Phosphate Buffer | 10 - 40% |
| Active Ingredient | Therapeutic Agent | e.g., Ketoprofen | 0.5 - 5% |
(Data adapted from BenchChem)[6]
Table 3: Example Composition of an Isopropyl Stearate-Based Nanoemulsion
| Component | Role | Example Agent(s) | Concentration Range (% w/w) |
|---|---|---|---|
| Oil Phase | API Solvent, Penetration Enhancer | Isopropyl Stearate | 10 - 25% |
| Surfactant(s) | Emulsifier, Stabilizer | Tween® 80, Span® 80 | 5 - 15% |
| Aqueous Phase | Continuous Phase | Purified Water | 40 - 80% |
| Active Ingredient | Therapeutic Agent | e.g., Chrysin | 0.1 - 2% |
(Data adapted from BenchChem)[6]
Table 4: Example Composition of an Isopropyl Stearate-Based Nanostructured Lipid Carrier (NLC)
| Component | Role | Example Agent(s) | Concentration Range (% w/w) |
|---|---|---|---|
| Solid Lipid | Matrix Former | Glyceryl Monostearate, Cetyl Palmitate | 5 - 15% |
| Liquid Lipid | Crystal Lattice Modifier, Solubilizer | Isopropyl Stearate | 1 - 5% |
| Surfactant(s) | Stabilizer | Poloxamer 188, Tween® 80 | 1 - 5% |
| Aqueous Phase | Dispersion Medium | Purified Water | 70 - 90% |
| Active Ingredient | Therapeutic Agent | e.g., Vitamin A | 0.1 - 5% |
(Data adapted from BenchChem)[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol assesses the ability of a formulation containing this compound to deliver an API across a skin membrane.
Objective: To quantify the permeation rate and cumulative amount of an API delivered from a topical formulation through a skin model over time.
Materials:
-
Franz Diffusion Cells
-
Excised human or animal skin (e.g., rat, porcine) or a synthetic membrane (e.g., Strat-M®)
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, often with a solubilizing agent to maintain sink conditions.
-
Test Formulation: Topical product containing the API and this compound.
-
Control Formulation: Formulation without this compound.
-
High-Performance Liquid Chromatography (HPLC) system or other validated analytical method.
Methodology:
-
Receptor Medium Preparation: Prepare and degas the receptor medium to prevent air bubble formation. Pre-warm the medium to 32 ± 1°C to mimic skin surface temperature.[6]
-
Franz Cell Assembly: Fill the receptor compartment of the Franz cell with the pre-warmed receptor medium. Place a magnetic stir bar inside for continuous mixing.[7]
-
Membrane Mounting: Carefully mount the skin membrane between the donor and receptor compartments, ensuring the stratum corneum side faces the donor compartment.[3] Avoid trapping any air bubbles beneath the membrane.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes.
-
Formulation Application: Apply a precisely weighed, finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the membrane in the donor compartment.[2]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment's sampling arm.[6]
-
Volume Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[7]
-
Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.[2]
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point. Plot this value against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated by dividing the flux from the test formulation by the flux from the control formulation.
Caption: Experimental workflow for an in vitro skin permeation study.
Protocol 2: Preparation of an this compound-Based O/W Nanoemulsion
This protocol describes the preparation of a nanoemulsion using a high-energy emulsification method.
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion with this compound as the oil phase for enhanced topical delivery.
Materials:
-
This compound (Oil Phase)
-
Lipophilic API
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (optional, e.g., Transcutol®)
-
Purified Water (Aqueous Phase)
-
High-shear homogenizer or microfluidizer
-
Magnetic stirrer and hot plate
Methodology:
-
Oil Phase Preparation: Dissolve the lipophilic API in this compound. Gentle heating (40-60°C) may be used to ensure complete dissolution.[6]
-
Aqueous Phase Preparation: Dissolve the surfactant and any water-soluble components in the purified water.[6]
-
Coarse Emulsion Formation: While stirring the aqueous phase, slowly add the oil phase to form a coarse, milky-white emulsion.
-
High-Energy Homogenization: Subject the coarse emulsion to a high-energy emulsification process (e.g., high-shear homogenization at 10,000 rpm for 10-15 minutes or processing through a microfluidizer) to reduce the droplet size to the nano-range (typically 20-200 nm).
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature while stirring gently.
-
Characterization: Evaluate the formulation for droplet size, polydispersity index (PDI), zeta potential, pH, and viscosity.
Caption: Workflow for preparing an O/W nanoemulsion formulation.
Protocol 3: Formulation Characterization
Objective: To determine the critical quality attributes of the formulated delivery system.
A. Droplet/Particle Size and Polydispersity Index (PDI) Analysis
-
Apparatus: Dynamic Light Scattering (DLS) instrument.
-
Method: Dilute the formulation appropriately with purified water to avoid multiple scattering effects. Place the sample in the instrument and measure the particle size and PDI. PDI values below 0.3 indicate a narrow size distribution.
B. Zeta Potential (ZP) Analysis
-
Apparatus: DLS instrument with a zeta potential measurement cell.
-
Method: Dilute the sample with a suitable medium and measure the electrophoretic mobility. The ZP is a measure of the surface charge and predicts the physical stability of the colloidal system. Values greater than |30| mV generally indicate good stability against aggregation.[6]
C. Encapsulation Efficiency (%EE)
-
Objective: To determine the percentage of API successfully entrapped within the carrier system.
-
Method (Indirect):
-
Separate Free Drug: Place a known volume of the formulation into a centrifugal filter unit (e.g., Amicon® Ultra).[6]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) to separate the unencapsulated ("free") drug in the ultrafiltrate from the formulation.[6]
-
Quantification: Measure the concentration of the free drug in the ultrafiltrate using a validated analytical method (e.g., HPLC).
-
Calculation: Calculate the %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of the influence of the penetration enhancer isopropyl myristate on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Warning [gzmirbiotechcn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Formulation and Characterization of Isopropyl Isostearate Nanoemulsions
Audience: Researchers, scientists, and drug development professionals.
Introduction Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[1] With droplet sizes in the range of 20-200 nm, they are kinetically stable systems valued for their high surface area, optical clarity, and ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2][][4] Isopropyl isostearate, an ester of isopropyl alcohol and isostearic acid, is an excellent oil phase candidate for nanoemulsion formulations due to its emollient properties, ability to solubilize lipophilic drugs, and skin penetration-enhancing effects.[2]
This document provides detailed protocols for the formulation of an this compound-based nanoemulsion using the high-pressure homogenization technique, followed by comprehensive characterization methods to ensure quality, stability, and efficacy.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize typical compositions and expected characterization results for an this compound nanoemulsion.
Table 1: Example Composition of an this compound-Based Nanoemulsion
| Component | Role | Example Agent(s) | Concentration Range (% w/w) |
|---|---|---|---|
| Oil Phase | API Solvent, Core Material | This compound | 5 - 20% |
| Surfactant | Emulsifier, Stabilizer | Polysorbate 80 (Tween® 80), Cremophor® RH40 | 10 - 30% |
| Co-surfactant | Interfacial Stabilizer | Propylene Glycol, Ethanol, Transcutol® | 5 - 20% |
| Aqueous Phase | Continuous Phase | Purified Water, Phosphate (B84403) Buffer | 40 - 70% |
| Active Ingredient | Therapeutic Agent | e.g., Ketoprofen, Celecoxib, Paclitaxel | 0.5 - 5% |
Table 2: Key Characterization Parameters for Nanoemulsion Quality Control | Parameter | Technique | Typical Value/Range | Significance | | :--- | :--- | :--- | :--- | | Mean Droplet Size | Dynamic Light Scattering (DLS) | 20 - 200 nm[5] | Affects stability, bioavailability, and appearance[] | | Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3[2] | Indicates homogeneity of droplet size distribution | | Zeta Potential (ζ) | Electrophoretic Light Scattering (ELS) | > |30| mV[2][6] | Predicts long-term colloidal stability against aggregation | | Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform droplets[6] | Visual confirmation of size and shape | | Entrapment Efficiency (EE%) | Centrifugation / HPLC / UV-Vis | > 90%[7] | Percentage of API successfully encapsulated | | pH | pH Meter | 4.5 - 6.5 | Ensures compatibility with physiological conditions (e.g., skin)[6] | | Refractive Index | Refractometer | ~1.33 | Confirms the isotropic nature of the nanoemulsion[8] |
Experimental Protocols
Protocol 1: Nanoemulsion Formulation via High-Pressure Homogenization
This protocol describes a high-energy method to produce nanoemulsions with a small droplet size.[9]
Materials:
-
This compound (Oil Phase)
-
Lipophilic API
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Purified Water (Aqueous Phase)
-
High-speed mechanical stirrer
-
High-pressure homogenizer
Procedure:
-
Preparation of Phases:
-
Pre-emulsification:
-
Add the oil phase to the aqueous phase dropwise under continuous stirring with a high-speed mechanical stirrer (e.g., 5000-8000 rpm) for 15-30 minutes to form a coarse pre-emulsion.[2]
-
-
Homogenization:
-
Cooling and Storage:
Protocol 2: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Equilibrate the DLS instrument to 25°C.[2]
-
-
Particle Size & PDI Measurement:
-
Zeta Potential Measurement:
-
Replicates: Perform all measurements in triplicate and report the mean ± standard deviation.[2]
Protocol 3: Determination of Entrapment Efficiency (EE%)
This protocol uses an indirect method to quantify the amount of API encapsulated within the nanoemulsion droplets.[2]
Materials:
-
Centrifugal filter units (e.g., Amicon® Ultra with a suitable molecular weight cut-off)
-
High-speed centrifuge
-
Validated analytical method (e.g., HPLC or UV-Vis Spectroscopy)
Procedure:
-
Separation of Free Drug:
-
Transfer a known volume (e.g., 1 mL) of the nanoemulsion into a centrifugal filter unit.
-
Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C. The unencapsulated ("free") drug will pass through the filter into the ultrafiltrate.[2]
-
-
Quantification of Free Drug:
-
Collect the ultrafiltrate.
-
Quantify the concentration of the free drug in the filtrate using a validated analytical method.[2]
-
-
Quantification of Total Drug:
-
Take the same initial volume (1 mL) of the original, uncentrifuged nanoemulsion.
-
Disrupt the nanoemulsion by adding a suitable solvent (e.g., methanol, ethanol) to release the encapsulated drug.
-
Quantify the total drug concentration using the same analytical method.
-
-
Calculation:
-
Calculate the Entrapment Efficiency (EE%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 4: Stability Assessment
Stability studies are crucial to determine the shelf-life of the nanoemulsion.
Procedure:
-
Thermodynamic Stability:
-
Subject the nanoemulsion to stress tests, including:
-
Observe for any signs of physical instability, such as phase separation, creaming, or cracking.
-
-
Accelerated Stability (Shelf-Life Estimation):
-
Store the nanoemulsion samples in sealed containers under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 3-6 months, as per ICH guidelines.[14]
-
At predefined time points (e.g., 0, 1, 3, 6 months), withdraw samples and re-characterize them for particle size, PDI, zeta potential, drug content, and physical appearance.
-
Visualizations: Workflows and Logical Diagrams
Caption: Workflow from formulation to final characterization.
Caption: Protocol for determining drug entrapment efficiency.
References
- 1. ijrpb.com [ijrpb.com]
- 2. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imsear.searo.who.int [imsear.searo.who.int]
- 9. ijpsonline.com [ijpsonline.com]
- 10. 2.7. Droplet Size and Zeta-Potential Measurements of Nanoemulsions [bio-protocol.org]
- 11. brookhaveninstruments.com [brookhaveninstruments.com]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Skin Permeation Studies with Isopropyl Isostearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl isostearate (IPIS) is an ester widely utilized in the cosmetic and pharmaceutical industries as an emollient, lubricant, and moisturizer.[1][2] Its chemical properties suggest its potential as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin. Understanding the permeation characteristics of IPIS and its effect on the skin barrier is crucial for the development of effective topical and transdermal drug delivery systems.
These application notes provide a comprehensive overview of the methodologies used to evaluate the in vitro skin permeation of formulations containing this compound. While direct quantitative permeation data for this compound is limited in published literature, this document leverages available information on IPIS and supplements it with data from chemically similar esters, namely isopropyl myristate (IPM) and isopropyl palmitate (IPP), which are well-characterized penetration enhancers.[3][4] This approach provides a robust framework for designing and interpreting in vitro skin permeation studies.
The primary mechanism by which these isopropyl esters are thought to enhance skin penetration is by disrupting the highly organized lipid structure of the stratum corneum.[3] This increases the fluidity of the lipid bilayers, thereby facilitating the diffusion of drug molecules through the skin.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 326.57 g/mol | [5] |
| Appearance | Colorless to light yellow, oily liquid | [5] |
| Viscosity (at 25°C) | ~10 cP | [5] |
| Melting Point | 12-14 °C | [5] |
| Boiling Point | 225 °C at 10 mmHg | [5] |
| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform, and oils | [5] |
| Occlusivity | Semi-occlusive | [5] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the assessment of the potential of this compound to enhance the skin penetration of an API.
Objective: To quantify the permeation of an API from a formulation containing this compound through an excised skin membrane.
Apparatus and Materials:
-
Franz diffusion cells
-
Circulating water bath
-
Magnetic stirrer
-
Full-thickness skin (e.g., human cadaver, porcine ear)[5]
-
Dermatome
-
Receptor fluid (e.g., phosphate-buffered saline, potentially with a solubility enhancer)[5]
-
Test formulation containing API and this compound
-
Control formulation (without this compound)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for API quantification
-
Syringes and collection vials
Methodology:
-
Skin Membrane Preparation:
-
Excise full-thickness skin and remove any subcutaneous fat.
-
Dermatome the skin to a thickness of approximately 500 µm.[5]
-
Cut the dermatomed skin to a size suitable for mounting in the Franz diffusion cells.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.[5]
-
Fill the receptor chamber with pre-warmed (32°C ± 1°C) and degassed receptor fluid.[5]
-
Ensure no air bubbles are trapped beneath the skin membrane.
-
Place a magnetic stir bar in the receptor chamber and begin stirring.
-
-
Formulation Application:
-
Apply a precise quantity (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.[5]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC or other analytical method.
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of API permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the following formula:
-
Kp = Jss / C
-
Where C is the initial concentration of the API in the donor formulation.
-
-
Calculate the Enhancement Ratio (ER) to quantify the effect of this compound:
-
ER = Jss (with IPIS) / Jss (without IPIS)
-
Protocol 2: Assessment of Stratum Corneum Lipid Disruption using FTIR Spectroscopy
This protocol provides a method to investigate the mechanism of action of this compound by observing changes in the organization of stratum corneum lipids.
Objective: To evaluate the effect of this compound on the conformational order of stratum corneum lipids using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.
Apparatus and Materials:
-
FTIR spectrometer with an ATR accessory
-
Isolated stratum corneum sheets
-
This compound
-
Control vehicle (e.g., saline)
-
Incubation chamber
Methodology:
-
Stratum Corneum Preparation:
-
Isolate stratum corneum from full-thickness skin using methods such as heat separation or enzymatic digestion.
-
Cut the stratum corneum sheets into appropriate sizes for mounting on the ATR crystal.
-
-
Baseline Measurement:
-
Mount a dry, untreated stratum corneum sheet onto the ATR crystal and acquire a baseline FTIR spectrum.
-
-
Treatment:
-
Apply a defined amount of this compound to the surface of the stratum corneum.
-
Incubate the treated stratum corneum for a specific period (e.g., 1, 4, or 8 hours) in a controlled environment.
-
-
FTIR Analysis:
Data Analysis:
-
Analyze the peak positions of the symmetric (νsCH₂) and asymmetric (νasCH₂) C-H stretching bands.
-
A shift of these peaks to higher wavenumbers (blue shift) indicates a more disordered or fluid state of the stratum corneum lipids, suggesting an interaction with this compound.[2]
-
Compare the peak positions of the this compound-treated samples to the untreated control.
Quantitative Data
As previously mentioned, specific quantitative data for the skin permeation of this compound is scarce. Therefore, the following tables present representative data from studies on the chemically similar penetration enhancers, isopropyl myristate (IPM) and isopropyl palmitate (IPP), to illustrate the expected format and type of results from in vitro permeation studies.
Table 1: Effect of Isopropyl Myristate (IPM) on the Permeation of Naproxen (B1676952) [7]
| Treatment | Permeability Coefficient (x 10⁻⁴ cm/h) | Enhancement Ratio |
| Control | 1.4 | - |
| Isopropyl Myristate (IPM) | 36.2 | 25.9 |
| Menthol | 25.0 | 17.9 |
| Oleic Acid | 11.1 | 7.9 |
| Azone | 7.3 | 5.2 |
Table 2: Effect of Isopropyl Palmitate (IPP) Concentration on the Flux of Various Drugs [4]
| Drug | IPP Concentration (w/w in ethanol) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio |
| Oxaprozin | 0% (Control) | 10.5 ± 1.2 | - |
| 5% | 22.1 ± 2.5 | 2.1 | |
| 10% | 35.4 ± 3.1 | 3.4 | |
| 15% | 48.7 ± 4.3 | 4.6 | |
| 20% | 62.3 ± 5.5 | 5.9 | |
| Nimesulide | 0% (Control) | 8.2 ± 0.9 | - |
| 5% | 18.5 ± 2.1 | 2.3 | |
| 10% | 29.8 ± 3.0 | 3.6 | |
| 15% | 41.2 ± 3.8 | 5.0 | |
| 20% | 55.6 ± 4.9 | 6.8 |
Visualizations
The following diagrams illustrate key workflows and concepts related to in vitro skin permeation studies.
Caption: Workflow for an in vitro skin permeation experiment.
Caption: Mechanism of isopropyl ester penetration enhancement.
Conclusion
While direct and extensive quantitative data on the in vitro skin permeation of this compound remains an area for further research, the protocols and comparative data presented in these application notes provide a solid foundation for scientists and researchers. By utilizing the methodologies for Franz diffusion cell studies and biophysical techniques like FTIR, researchers can effectively evaluate the performance of formulations containing this compound. The data from chemically similar esters like IPM and IPP serve as valuable benchmarks for predicting the potential of IPIS as a penetration enhancer. Future studies should focus on generating specific quantitative data for this compound to further elucidate its role in topical and transdermal drug delivery.
References
- 1. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of isopropyl palmitate on the skin permeation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Rheological Studies of Isopropyl Isostearate Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rheological evaluation of formulations containing isopropyl isostearate. This compound is a widely used emollient in the cosmetic and pharmaceutical industries, known for its light, non-greasy feel and excellent spreading properties.[1][2] The rheological characteristics of topical formulations are critical quality attributes that significantly influence their stability, sensory perception, and efficacy.[3] This document outlines detailed experimental protocols for characterizing the rheological behavior of this compound mixtures and presents illustrative data to guide formulation development.
Introduction to Rheological Properties of Topical Formulations
The study of the flow and deformation of matter, known as rheology, is paramount in the development of semi-solid formulations such as creams, lotions, and gels.[4] Key rheological parameters provide insights into the product's performance from manufacturing to end-use. For instance, viscosity affects the ease of pumping and filling during production, while properties like shear-thinning, viscoelasticity, and yield stress determine the product's stability in storage, its pickup from a container, its spreadability on the skin, and the release of the active pharmaceutical ingredient (API).[5][6]
This compound, while having a low intrinsic viscosity, can significantly influence the rheology of a formulation through complex interactions within the emulsion or gel matrix.[7][8] Understanding these effects is crucial for optimizing product performance and ensuring batch-to-batch consistency.
Quantitative Data on the Influence of Isopropyl Esters on Formulation Rheology
While specific data for this compound is limited in publicly available literature, the following tables provide illustrative data from studies on chemically similar isopropyl esters, such as isopropyl palmitate and isopropyl myristate. This data can be used as a guide to predict the potential effects of this compound in similar formulations.
Table 1: Effect of Isopropyl Palmitate Concentration on the Viscosity of an Oil-in-Water (O/W) Emulsion
This table summarizes the general effects of varying isopropyl palmitate (IPP) concentrations on the viscosity of an O/W emulsion.[7][8] It is interesting to note that while IPP itself has a low viscosity (approx. 7-9 mPa·s), it can contribute to an increase in the viscosity of the final formulation due to its interactions within the emulsion structure.[8]
| Isopropyl Palmitate Concentration (% w/w) | Formulation Type | Approximate Viscosity (mPa·s) | Observations |
| 0.5 - 5.0 | Oil-in-Water Emulsion | 3,000 - 5,000 | Good spreadability with a light, non-greasy feel.[7] |
| 5.0 - 15.0 | Oil-in-Water Emulsion | 5,000 - 8,000 | Increased body and creaminess, while maintaining good glide.[7] |
| 15.0 - 25.0 | Oil-in-Water Emulsion | 8,000 - 10,000+ | Higher viscosity, suitable for thicker creams requiring a more substantive feel.[7] |
Table 2: Influence of Isopropyl Myristate on the Viscoelastic Properties of a Drug-in-Adhesive Matrix
This table demonstrates the effect of increasing concentrations of isopropyl myristate (IPM) on the elastic (storage) modulus (G') and viscous (loss) modulus (G'') of a pressure-sensitive adhesive (PSA) matrix.[9] These parameters are crucial for understanding the deformability and energy dissipation characteristics of a formulation.
| Isopropyl Myristate Concentration (% w/w) | G' at 1 rad/s (Pa) | G'' at 1 rad/s (Pa) | Tan δ (G''/G') at 1 rad/s |
| 0 | 1.2 x 10^5 | 5.0 x 10^4 | 0.42 |
| 5 | 8.0 x 10^4 | 4.5 x 10^4 | 0.56 |
| 10 | 5.0 x 10^4 | 3.5 x 10^4 | 0.70 |
| 15 | 2.5 x 10^4 | 2.5 x 10^4 | 1.00 |
Table 3: Viscosity of Isopropyl Myristate Emulsions with Varying Glycerol (B35011) and Polysorbate 80 Concentrations
This table, adapted from a study on isopropyl myristate emulsions, illustrates how the viscosity is affected by the concentration of a humectant (glycerol) and a surfactant (Polysorbate 80).[10][11] This highlights the importance of considering the entire formulation matrix when evaluating rheological properties.
| Isopropyl Myristate (% w/w) | Polysorbate 80 (% w/w) | Glycerol (% w/w) | Water (% w/w) | Viscosity (mPa·s) |
| 20.0 | 5.0 | 7.5 | 67.5 | 3.5 |
| 20.0 | 5.0 | 30.0 | 45.0 | 9.3 |
| 20.0 | 5.0 | 67.5 | 7.5 | 351.7 |
| 20.0 | 1.0 | 31.6 | 47.4 | 5.0 |
| 20.0 | 10.0 | 28.0 | 42.0 | 16.9 |
Experimental Protocols
The following protocols describe standard methods for characterizing the rheological properties of semi-solid formulations containing this compound.
Protocol 1: Viscosity Measurement using a Rotational Rheometer
Objective: To determine the viscous behavior of the formulation across a range of shear rates.
Instrumentation and Materials:
-
Controlled-stress or controlled-rate rheometer with parallel plate or cone and plate geometry.
-
Peltier temperature control unit.
-
Spatula for sample loading.
-
Solvent trap to prevent sample drying (optional but recommended).
Methodology:
-
Instrument Setup:
-
Set the temperature to the desired value (e.g., 25°C or 32°C for skin-related products).
-
Select the appropriate measurement geometry (e.g., 40 mm parallel plate).
-
Set the gap to a suitable distance (e.g., 1 mm).
-
-
Sample Loading:
-
Carefully place an adequate amount of the sample onto the center of the lower plate.
-
Lower the upper geometry to the set gap, ensuring the sample spreads evenly to the edge of the geometry.
-
Trim any excess sample from the edge of the geometry.
-
-
Equilibration:
-
Allow the sample to equilibrate at the set temperature for a defined period (e.g., 5 minutes).
-
-
Measurement (Flow Curve):
-
Perform a continuous shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹.
-
Record the shear stress and viscosity as a function of the shear rate.
-
-
Data Analysis:
-
Plot viscosity versus shear rate on a log-log scale to visualize the shear-thinning or shear-thickening behavior.
-
Fit the flow curve data to a suitable rheological model (e.g., Power Law, Herschel-Bulkley) to quantify the flow behavior index and consistency coefficient.
-
Protocol 2: Oscillatory Testing for Viscoelastic Properties
Objective: To determine the viscoelastic properties (storage modulus G' and loss modulus G'') of the formulation.
Instrumentation and Materials:
-
Same as Protocol 1.
Methodology:
-
Instrument Setup and Sample Loading:
-
Follow steps 1-3 from Protocol 1.
-
-
Amplitude Sweep (Strain Sweep):
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%).
-
Determine the linear viscoelastic region (LVER), which is the range of strains where G' and G'' are independent of the applied strain.
-
-
Frequency Sweep:
-
Select a strain value within the LVER determined from the amplitude sweep.
-
Perform a frequency sweep at this constant strain over a range of frequencies (e.g., 0.1 Hz to 10 Hz).
-
Record G' and G'' as a function of frequency.
-
-
Data Analysis:
-
Plot G' and G'' versus frequency.
-
A formulation where G' > G'' exhibits solid-like (elastic) behavior, while G'' > G' indicates liquid-like (viscous) behavior.[12]
-
The crossover point (where G' = G'') provides information about the transition from solid-like to liquid-like behavior.
-
Protocol 3: Yield Stress Determination
Objective: To determine the minimum stress required to initiate flow.
Instrumentation and Materials:
-
Same as Protocol 1.
Methodology:
-
Instrument Setup and Sample Loading:
-
Follow steps 1-3 from Protocol 1.
-
-
Measurement (Stress Ramp):
-
Apply a linearly increasing shear stress to the sample over a defined period (e.g., 0.1 Pa to 100 Pa over 2 minutes).
-
Record the resulting strain or shear rate.
-
-
Data Analysis:
-
Plot shear stress versus shear rate. The yield stress is the stress at which the material begins to flow (the point where the shear rate starts to increase significantly).
-
Alternatively, plot the apparent viscosity versus shear stress. The yield stress can be identified as the stress at which the viscosity shows a sharp decrease.[4]
-
Protocol 4: Thixotropy Evaluation
Objective: To assess the time-dependent shear-thinning behavior and structural recovery of the formulation.
Instrumentation and Materials:
-
Same as Protocol 1.
Methodology:
-
Instrument Setup and Sample Loading:
-
Follow steps 1-3 from Protocol 1.
-
-
Measurement (Three-Step Shear Rate Test):
-
Step 1 (Low Shear): Apply a low shear rate (e.g., 0.1 s⁻¹) for a set duration (e.g., 60 seconds) to measure the initial viscosity.
-
Step 2 (High Shear): Apply a high shear rate (e.g., 100 s⁻¹) for a set duration (e.g., 60 seconds) to break down the internal structure.
-
Step 3 (Low Shear): Immediately return to the initial low shear rate (0.1 s⁻¹) and monitor the viscosity recovery over time (e.g., for 300 seconds).
-
-
Data Analysis:
-
Plot viscosity as a function of time.
-
The extent and rate of viscosity recovery in the third step indicate the thixotropic nature of the sample. A faster and more complete recovery suggests good structural rebuilding.
-
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships influencing the rheological properties of this compound mixtures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Progressing Towards the Sustainable Development of Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isopropyl palmitate as a viscosity-regulating lipid in cosmetic or dermatological emulsion preparations (2012) | Janina Junge [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. DE102011005176A1 - Isopropyl palmitate as a viscosity-regulating lipid in cosmetic or dermatological emulsion preparations - Google Patents [patents.google.com]
- 9. Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinEffect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinretain--> - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability estimation of emulsions of isopropyl myristate in mixtures of water and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tizra Reader [library.scconline.org]
- 12. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isopropyl Isostearate in Emulsions
Abstract
Isopropyl isostearate is a widely used emollient in the cosmetic and pharmaceutical industries, valued for its moisturizing and solvent properties. Accurate quantification of this compound in emulsion-based formulations is critical for quality control, stability testing, and formulation development. This document provides detailed application notes and protocols for two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies, including sample preparation and instrumental parameters, are described in detail. Furthermore, typical method validation parameters are presented to guide researchers in establishing robust and reliable analytical procedures.
Introduction
Emulsions are complex matrices, often containing a variety of oils, surfactants, and active ingredients. This complexity can present analytical challenges for the accurate quantification of specific components like this compound. The choice of analytical method depends on several factors, including the concentration of the analyte, the complexity of the emulsion matrix, and the available instrumentation.
This application note details two robust methods for the quantification of this compound in emulsions:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique suitable for non-volatile compounds.
Analytical Methods and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and definitive identification of this compound. The method involves a liquid-liquid extraction (LLE) to isolate the analyte from the emulsion matrix, followed by chromatographic separation and mass spectrometric detection.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 1.0 g of the emulsion into a 15 mL centrifuge tube.
-
Add a known concentration of an internal standard (e.g., methyl heptadecanoate).
-
Add 5 mL of hexane (B92381) and 2 mL of isopropanol (B130326) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure complete dispersion of the emulsion.[1]
-
Add 5 mL of a 5% sodium chloride solution in water and vortex for another minute.[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to achieve phase separation.[1]
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature: 150 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 10 min.[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-500) for confirmation |
| Quantification Ion | To be determined from the mass spectrum of this compound |
| Confirmation Ions | To be determined from the mass spectrum of this compound |
3. Quantification
Quantification is achieved by creating a calibration curve using standards of this compound with a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely available technique for the quantification of this compound. As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength (around 210 nm).
1. Sample Preparation
-
Accurately weigh an appropriate amount of the emulsion (to contain approximately 10 mg of this compound) into a 50 mL volumetric flask.
-
Add approximately 30 mL of a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and isopropanol) and sonicate for 15 minutes to disperse the emulsion and dissolve the this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
3. Quantification
Quantification is performed using an external standard calibration curve. A series of standard solutions of this compound in the mobile phase are prepared and injected into the HPLC system. The peak area of this compound is plotted against its concentration to generate a calibration curve.
Data Presentation
The following tables summarize typical quantitative data for the analytical methods described. These values are illustrative and should be determined for each specific method and laboratory.
Table 1: GC-MS Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Visualizations
The following diagrams illustrate the experimental workflows.
Conclusion
Both GC-MS and HPLC-UV are suitable methods for the quantification of this compound in emulsion formulations. The GC-MS method offers higher sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices. The HPLC-UV method, while less sensitive, is robust, widely available, and suitable for routine quality control applications where the concentration of this compound is relatively high. The choice of method should be based on the specific requirements of the analysis. It is imperative that the chosen method is properly validated to ensure the accuracy and reliability of the results.
References
Application Note: In Vitro Skin Permeation of Isopropyl Isostearate Formulations Using Franz Diffusion Cells
Introduction
Isopropyl isostearate (IPIS) is a widely used emollient in the cosmetic and pharmaceutical industries, valued for its lubricating and moisturizing properties that impart a soft and smooth appearance to the skin.[1][2] As an ester of isopropyl alcohol and isostearic acid, its chemical structure allows it to act as a skin conditioning agent and a binder in various topical formulations.[1][2] Understanding the skin permeation and retention of IPIS is crucial for formulation development, ensuring product efficacy and safety. Isopropyl esters are known to potentially enhance the penetration of other active ingredients by disrupting the highly organized lipid structure of the stratum corneum.[3]
The vertical Franz diffusion cell is a well-established in vitro model for assessing the permeation and absorption of substances through the skin.[4][5][6] This apparatus consists of a donor chamber, where the formulation is applied, and a receptor chamber filled with a fluid, separated by a membrane (either synthetic or biological skin).[4] This application note provides a detailed protocol for evaluating the skin permeation of this compound from a model topical formulation using Franz diffusion cells.
Experimental Principles
The core principle of the Franz diffusion cell assay is to measure the rate at which a substance moves from the donor chamber, across a membrane, and into the receptor fluid over time.[6] The system is maintained at a constant temperature, typically 32°C, to simulate physiological skin conditions.[7][8] The receptor fluid is continuously stirred to ensure a uniform concentration of the permeated substance.[6] Aliquots are sampled from the receptor chamber at predetermined time points and analyzed to quantify the concentration of the analyte. From this data, key permeation parameters such as steady-state flux (Jss) and the permeability coefficient (Kp) can be calculated.[3]
Experimental Protocol
This protocol outlines the procedure for an in vitro skin permeation study of an illustrative 5% this compound cream formulation.
Materials and Equipment
-
Apparatus:
-
Consumables:
-
This compound (high purity)
-
Illustrative Cream Base (e.g., oil-in-water emulsion)
-
Receptor Medium: Phosphate-Buffered Saline (PBS) pH 7.4 with a solubility enhancer such as 2% Oleth-20 or 40% PEG 400 (to maintain sink conditions for the lipophilic IPIS).
-
Analytical standards of this compound
-
Solvents for extraction and mobile phase (HPLC/GC-MS grade)
Protocol Steps
-
Preparation of Receptor Medium:
-
Membrane Preparation:
-
Franz Diffusion Cell Assembly:
-
Thoroughly clean and dry all Franz cell components.[6]
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped.
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[9]
-
Secure the chambers with a clamp to ensure a leak-proof seal.[6]
-
Place the assembled cells in the stirring block and connect to the circulating water bath set to maintain a membrane surface temperature of 32°C ± 1°C.[7]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application:
-
Accurately weigh a finite dose of the 5% this compound cream (e.g., 10 mg/cm²).
-
Apply the formulation evenly onto the surface of the membrane in the donor compartment.
-
Cover the donor chamber to minimize evaporation.[6]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 300 µL) from the sampling port of the receptor chamber.[11]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[7]
-
Store the collected samples at an appropriate temperature (e.g., 4°C) until analysis.
-
Analytical Methodology (Illustrative GC-MS Method)
Quantification of this compound in the receptor fluid samples can be performed using Gas Chromatography-Mass Spectrometry (GC-MS), adapted from methods for similar esters like isopropyl stearate.[9]
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) of the receptor fluid samples. For example, mix 200 µL of the sample with 400 µL of hexane (B92381), vortex, and centrifuge. Collect the hexane (upper) layer for analysis.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]
-
Oven Program: Initial temperature 150°C, hold for 2 min. Ramp at 15°C/min to 300°C, hold for 10 min.[9]
-
Injector Temperature: 280°C
-
Carrier Gas: Helium
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to an internal standard against the concentration of the standards.[9]
Data Presentation and Analysis
The cumulative amount of this compound permeated per unit area (μg/cm²) is calculated for each time point, correcting for the amount removed during previous sampling.[6]
Formula for Cumulative Amount Permeated (Qn):
Qn = (Cn * Vr + Σ(Ci * Vs)) / A
Where:
-
Cn: Concentration of IPIS in the receptor fluid at time point n (μg/mL)
-
Vr: Volume of the receptor chamber (mL)
-
Σ(Ci * Vs): Sum of the amounts of IPIS removed in previous samples
-
Vs: Volume of the sample withdrawn (mL)
-
A: Surface area of the membrane (cm²)
Plot the cumulative amount permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[6]
Illustrative Quantitative Data
The following tables present hypothetical data for the permeation of this compound from two different formulations: a 5% cream and a 5% microemulsion. This data is for illustrative purposes to demonstrate data presentation.
Table 1: Cumulative Permeation of this compound (μg/cm²)
| Time (hours) | Formulation A (5% Cream) | Formulation B (5% Microemulsion) |
| 1 | 0.5 ± 0.1 | 1.2 ± 0.3 |
| 2 | 1.1 ± 0.2 | 2.5 ± 0.5 |
| 4 | 2.3 ± 0.4 | 5.1 ± 0.8 |
| 6 | 3.5 ± 0.6 | 7.8 ± 1.1 |
| 8 | 4.8 ± 0.7 | 10.5 ± 1.4 |
| 12 | 7.2 ± 1.0 | 15.8 ± 2.0 |
| 24 | 14.5 ± 2.1 | 32.1 ± 3.5 |
Table 2: Permeation Parameters of this compound
| Parameter | Formulation A (5% Cream) | Formulation B (5% Microemulsion) |
| Steady-State Flux (Jss) (μg/cm²/h) | 0.65 | 1.40 |
| Lag Time (t_lag) (hours) | 1.5 | 0.8 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.013 | 0.028 |
Note: Data are presented as mean ± standard deviation (n=6). The permeability coefficient (Kp) is calculated as Jss / Cd, where Cd is the initial concentration of the drug in the donor chamber.[3]
Visualizations
The following diagrams illustrate the key workflows and logical steps involved in the Franz diffusion cell protocol.
Caption: Experimental workflow for the in vitro skin permeation study.
Caption: Logical workflow for the sampling procedure in a Franz cell experiment.
References
- 1. youtube.com [youtube.com]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. Effects of isopropyl palmitate on the skin permeation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. libir.josai.ac.jp [libir.josai.ac.jp]
Application of Isopropyl Isostearate in Controlled Release Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl isostearate (IPIS) is an ester of isostearic acid and isopropyl alcohol, widely recognized in the pharmaceutical and cosmetic industries for its emollient, lubricating, and non-greasy properties.[1][2] Its chemical structure and physical characteristics, such as its liquid nature at room temperature and lipophilicity, make it a compelling candidate for use in controlled release drug delivery systems.[3] In such formulations, IPIS can function as a lipid matrix former, a solubilizer for poorly water-soluble drugs, and a release rate modifier. This document provides detailed application notes and experimental protocols for the utilization of this compound in various controlled release formulations, including solid lipid microparticles and microemulsions.
While extensive research specifically on this compound in controlled release systems is emerging, data from structurally similar esters, such as isopropyl myristate (IPM), are often used as a surrogate to predict its behavior.[4] This document will leverage available information on IPIS and related compounds to provide comprehensive guidance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in formulation development.
| Property | Value | Reference |
| Chemical Name | Propan-2-yl 16-methylheptadecanoate | [5] |
| CAS Number | 68171-33-5 | [5] |
| Molecular Formula | C21H42O2 | [5] |
| Molecular Weight | 326.6 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Solubility | Practically insoluble in water; miscible with ethanol (B145695) and fatty oils. | [3] |
Application in Solid Lipid Microparticles (SLMs)
Solid lipid microparticles are lipid-based carriers with a solid lipid core, suitable for the controlled release of both lipophilic and hydrophilic drugs. This compound, being a liquid lipid, can be incorporated into the solid lipid matrix to modify its crystallinity and, consequently, the drug release profile. This can lead to a more sustained release and improved drug loading capacity.[6][7]
Illustrative Quantitative Data: Effect of this compound on Drug Release from SLMs
The following table presents hypothetical data illustrating the effect of varying concentrations of this compound on the in-vitro release of a model lipophilic drug from solid lipid microparticles.
| Formulation Code | Solid Lipid (Glyceryl Behenate) (%) | This compound (%) | Drug (%) | Cumulative Drug Release at 24h (%) |
| SLM-1 | 90 | 0 | 10 | 85.2 |
| SLM-2 | 85 | 5 | 10 | 72.5 |
| SLM-3 | 80 | 10 | 10 | 61.8 |
| SLM-4 | 75 | 15 | 10 | 53.4 |
This data is illustrative and intended to demonstrate the potential impact of this compound on drug release.
Experimental Protocol: Preparation of Solid Lipid Microparticles using a Hot Homogenization Technique
This protocol describes the preparation of drug-loaded solid lipid microparticles incorporating this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solid Lipid (e.g., Glyceryl behenate, Compritol® 888 ATO)
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers
-
Particle size analyzer
-
Dialysis membrane for in-vitro release studies
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Add the specified amount of this compound to the molten lipid.
-
Disperse or dissolve the accurately weighed API in the molten lipid mixture with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a hot oil-in-water emulsion.
-
-
Microparticle Formation:
-
Cool the hot emulsion to room temperature under continuous stirring to allow the lipid to solidify and form microparticles.
-
-
Characterization:
-
Determine the particle size and size distribution using a particle size analyzer.
-
Evaluate the drug entrapment efficiency by separating the microparticles from the aqueous phase and quantifying the amount of free drug in the supernatant.
-
-
In-Vitro Drug Release Study:
-
Place a known amount of the SLM dispersion in a dialysis bag.
-
Suspend the dialysis bag in a receptor medium (e.g., phosphate (B84403) buffer pH 7.4) at 37°C with constant stirring.
-
Withdraw samples from the receptor medium at predetermined time intervals and replace with fresh medium.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Application in Microemulsions for Controlled Release
Microemulsions are thermodynamically stable, isotropic systems of oil, water, surfactant, and a cosurfactant. This compound can serve as the oil phase in microemulsion formulations, facilitating the solubilization of lipophilic drugs and enhancing their permeation through biological membranes, thereby enabling a controlled release profile.[8][9]
Illustrative Quantitative Data: Drug Permeation from this compound-Based Microemulsion
The following table presents hypothetical data on the effect of a microemulsion formulation containing this compound on the transdermal permeation of a model drug compared to a conventional cream.
| Formulation | Drug Concentration (%) | Cumulative Drug Permeated at 12h (µg/cm²) |
| Conventional Cream | 1 | 150.6 |
| IPIS Microemulsion | 1 | 485.2 |
This data is illustrative and intended to demonstrate the potential of this compound-based microemulsions to enhance drug permeation.
Experimental Protocol: Formulation and Evaluation of a Microemulsion
This protocol details the steps for preparing and evaluating a microemulsion system using this compound as the oil phase.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Oil Phase)
-
Surfactant (e.g., Tween® 80)
-
Cosurfactant (e.g., Propylene Glycol)
-
Purified Water (Aqueous Phase)
Equipment:
-
Magnetic stirrer
-
Vials
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate)
-
HPLC system
Procedure:
-
Construction of Pseudoternary Phase Diagram:
-
Prepare various mixtures of the surfactant and cosurfactant (S/CoS ratio).
-
For each S/CoS ratio, titrate mixtures of the oil phase (this compound) with the aqueous phase, and vice versa, to identify the microemulsion region.
-
Construct the phase diagram to determine the concentration ranges of the components that form a stable microemulsion.
-
-
Preparation of the Microemulsion:
-
Based on the phase diagram, select the desired composition.
-
Dissolve the API in the this compound.
-
Add the surfactant and cosurfactant to the oil phase and mix.
-
Slowly add the aqueous phase to the oil mixture with continuous stirring until a clear and transparent microemulsion is formed.
-
-
Characterization of the Microemulsion:
-
Visually inspect for clarity and homogeneity.
-
Measure the globule size and polydispersity index using a particle size analyzer.
-
Determine the pH and viscosity.
-
-
In-Vitro Permeation Study:
-
Mount a synthetic membrane on a Franz diffusion cell.
-
Place a known quantity of the microemulsion on the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4).
-
Maintain the temperature at 32 ± 1°C.
-
Withdraw samples from the receptor compartment at specified time intervals and analyze the drug concentration using HPLC.
-
Conclusion
This compound presents a versatile and valuable excipient for the development of controlled release drug delivery systems. Its lipophilic nature and liquid state at room temperature allow for its use as a release-modifying agent in solid lipid microparticles and as the oil phase in microemulsions. While more research is needed to fully elucidate its specific effects on drug release kinetics for a wide range of APIs and formulation types, the provided protocols offer a solid foundation for researchers and formulation scientists to explore its potential in creating innovative and effective controlled release formulations. The use of structurally similar compounds as surrogates for preliminary studies can be a helpful strategy, but should be followed by specific studies with this compound to confirm the findings.
References
- 1. iris.unife.it [iris.unife.it]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Evaluation of Microemulsions for Transdermal Delivery of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and evaluation of microemulsion formulations of naproxen for dermal delivery [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isopropyl Isostearate as a Solvent for Lipophilic Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl isostearate is the ester of isopropyl alcohol and isostearic acid.[1][2] It is a clear, colorless to slightly yellow, oily liquid with low viscosity.[3][4] Widely utilized in topical and transdermal formulations, this compound functions as an emollient, lubricant, and a non-greasy moisturizer.[][6] Its utility in pharmaceutical and cosmetic formulations is also attributed to its capacity to act as a solvent for lipophilic active pharmaceutical ingredients (APIs), thereby potentially enhancing skin penetration and improving the stability of formulations.[3][][7] this compound's ability to disrupt the highly organized lipid structure of the stratum corneum can facilitate the delivery of APIs through the skin barrier.[7] This document provides detailed application notes, quantitative solubility data in analogous solvents, and experimental protocols for evaluating this compound as a solvent for lipophilic active ingredients.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless or pale yellow liquid[2] |
| Molecular Formula | C21H42O2[3] |
| Molecular Weight | 326.57 g/mol [3] |
| Solubility | Practically insoluble in water; miscible with ethanol, ether, chloroform, and oils.[2][3] |
| Viscosity (at 20-25°C) | ~10-11 mPa·s[2][3] |
| Relative Density (at 20°C) | ~0.866[2] |
| Saponification Value | 160-180[2][8] |
Role as a Solvent for Lipophilic Active Ingredients
This compound's branched-chain structure and ester functionality contribute to its effectiveness as a solvent for a variety of lipophilic molecules.[8] By dissolving the active ingredient, it can improve the homogeneity and stability of a formulation. Furthermore, for topical applications, maintaining the API in a dissolved state within the vehicle is crucial for its partitioning into the stratum corneum and subsequent penetration. This compound's miscibility with a wide range of oils and silicones further enhances its versatility in formulation development.[8]
Quantitative Solubility Data
Table 2: Solubility of Selected Lipophilic Active Ingredients in Various Organic Solvents
| Active Ingredient | Solvent | Solubility | Temperature (°C) |
| Ibuprofen | Isopropanol | High | Not Specified |
| Ketoprofen | Isopropanol | High | Not Specified |
| Ketoprofen | Ethanol | 1.85 mol/L | 27 |
| Testosterone (B1683101) | Chloroform | 100 mg/mL | Not Specified |
| Testosterone | Ethanol (absolute) | 0.5 mg/mL | Not Specified |
| Testosterone Propionate (B1217596) | Ethyl Oleate | 1 in 20 (w/v) | Not Specified |
| Progesterone | Isopropyl Myristate (in microemulsion) | Significantly Increased | Not Specified |
| Indomethacin | Isopropyl Myristate (in microemulsion) | Significantly Increased | Not Specified |
Note: This data is illustrative and serves as a guide. Actual solubility in this compound should be determined experimentally.
Experimental Protocol: Determination of Equilibrium Solubility of a Lipophilic Active Ingredient in this compound
This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic equilibrium solubility of a lipophilic active ingredient in this compound. The subsequent quantification of the dissolved active is performed using High-Performance Liquid Chromatography (HPLC).
5.1. Materials and Equipment
-
Lipophilic Active Pharmaceutical Ingredient (API) powder
-
This compound (pharmaceutical grade)
-
HPLC grade acetonitrile (B52724) (or other suitable solvent for HPLC mobile phase and sample dilution)
-
HPLC grade water
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Vortex mixer
5.2. Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of a lipophilic active ingredient in this compound.
5.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the lipophilic API to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of this compound to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C or 32°C to mimic skin temperature).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments where samples are analyzed at different time points until the concentration of the dissolved API remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for initial settling of the excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the API of known concentrations in the same diluent used for the samples.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of the API in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the API in this compound using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Signaling Pathways and Bioavailability
The use of this compound as a solvent can enhance the bioavailability of lipophilic active ingredients applied topically. This is achieved through a series of physical and chemical processes rather than direct interaction with specific signaling pathways. The diagram below illustrates the logical relationship of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Extended Hildebrand solubility approach: testosterone and testosterone propionate in binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. 睾酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting crystallization in isopropyl isostearate creams
Welcome to the Technical Support Center for troubleshooting crystallization in isopropyl isostearate creams. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What is causing the grainy or crystalline texture in my this compound cream?
A grainy texture in your cream is typically due to the crystallization of high melting point ingredients, most commonly this compound itself. This can be triggered by several factors, including:
-
High Concentration of this compound: Using this compound at concentrations approaching its solubility limit in the oil phase can lead to crystallization, especially upon cooling or over time.[1]
-
Inadequate Processing Parameters: A slow cooling rate during the manufacturing process allows for the formation of large, noticeable crystals.[2] Insufficient homogenization can also result in larger oil droplets which are more prone to instability and crystallization.
-
Storage Conditions: Exposure to low temperatures can decrease the solubility of this compound in the formulation, promoting crystal growth.
-
Incompatible Formulation Ingredients: Interactions with other ingredients in the formulation can sometimes induce crystallization.
Q2: At what concentration is this compound likely to crystallize?
While this compound can be used in a wide range of concentrations (from less than 0.1% to 50.0%), higher concentrations increase the risk of crystallization, particularly at lower storage temperatures.[1][3] It is crucial to determine the optimal concentration for your specific formulation through stability testing.
Q3: How does the emulsifier system impact crystallization?
The emulsifier system is critical for the overall stability of the emulsion. An improper Hydrophilic-Lipophilic Balance (HLB) can lead to emulsion instability, which may promote crystallization. For oil-in-water (O/W) emulsions containing this compound, a required HLB of approximately 11.5 is recommended. Using a combination of emulsifiers to achieve the target HLB is often more effective than using a single emulsifier.[4]
Q4: Can fatty alcohols like cetearyl alcohol contribute to crystallization?
Yes, while fatty alcohols are often used as thickeners and co-emulsifiers to build viscosity and stabilize emulsions, they can also influence crystallization.[5][6] If the fatty alcohol and this compound are not properly balanced and stabilized within the emulsion, they can co-crystallize or one can induce the crystallization of the other, especially during the cooling phase of production or with temperature fluctuations during storage. The interaction between cetyl and stearyl alcohols in cetearyl alcohol can create a more stable crystalline network that, if not correctly formulated, can interact with other lipidic components.[6][7]
Troubleshooting Guides
Issue 1: Grainy Texture or Crystals Observed in the Cream
This is the most common issue related to this compound. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for grainy texture in creams.
Corrective Actions:
-
Formulation Review:
-
This compound Concentration: If the concentration is high (e.g., >15-20%), consider reducing it.
-
Co-solvents: Incorporate a co-solvent or another emollient that can improve the solubility of this compound. Good options include other esters or silicone oils.
-
Emulsifier System: Ensure your emulsifier blend provides the required HLB of ~11.5. A combination of a low HLB emulsifier (like Glyceryl Stearate) and a high HLB emulsifier (like Polysorbate 60 or Ceteareth-20) is recommended.[4]
-
-
Process Optimization:
-
Cooling Rate: After emulsification, cool the cream rapidly with continuous, moderate stirring. This "shock cooling" promotes the formation of smaller, less perceptible crystals, resulting in a smoother texture.[2] Avoid slow, uncontrolled cooling.
-
Homogenization: Ensure adequate shear during emulsification to create a fine, uniform droplet size.
-
Issue 2: Cream Appears Smooth Initially but Develops a Grainy Texture Over Time
This indicates a delayed crystallization, often triggered by temperature fluctuations.
Caption: Troubleshooting workflow for delayed crystallization.
Corrective Actions:
-
Stability Testing:
-
Conduct accelerated stability testing, including freeze-thaw cycles (e.g., 24 hours at -5°C followed by 24 hours at 40°C, for at least 3 cycles), to predict and diagnose delayed crystallization.
-
-
Formulation Adjustment:
-
Crystal Growth Inhibitors: Consider adding polymers that can interfere with crystal lattice formation.
-
Oil Phase Modification: The addition of certain oils or esters can disrupt the crystal packing of this compound, preventing the growth of large crystals.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| INCI Name | This compound |
| CAS Number | 68171-33-5 |
| Appearance | Clear, colorless to slightly yellow liquid |
| Solubility | Soluble in oils, esters, and organic solvents; Insoluble in water. |
| Melting Point | ~18.45°C (estimate)[8] |
| Required HLB (for O/W emulsions) | ~11.5 |
Table 2: Suggested Starting Emulsifier Systems for this compound Creams (O/W)
| Emulsifier 1 (Low HLB) | Concentration (%) | Emulsifier 2 (High HLB) | Concentration (%) | Resulting HLB (Approx.) | Notes |
| Glyceryl Stearate (HLB ~3.8) | 2.0 - 4.0 | Polysorbate 60 (HLB ~14.9) | 1.0 - 3.0 | 7.5 - 11.2 | Adjust ratio to fine-tune HLB. |
| Cetearyl Alcohol | 2.0 - 5.0 | Ceteareth-20 (HLB ~15.2) | 1.0 - 3.0 | N/A | Cetearyl alcohol acts as a co-emulsifier and thickener. |
| Sorbitan Stearate (HLB ~4.7) | 1.5 - 3.0 | Polysorbate 80 (HLB ~15.0) | 1.5 - 3.0 | 9.8 - 10.0 | Good for creating stable emulsions. |
Note: These are starting point recommendations. The optimal emulsifier blend and concentration will depend on the complete formulation.
Experimental Protocols
Protocol 1: Polarized Light Microscopy (PLM) for Crystal Detection
Objective: To visually identify the presence of anisotropic crystalline structures in a cream formulation.
Methodology:
-
Sample Preparation:
-
Place a small, representative drop of the cream onto a clean microscope slide.
-
Gently place a coverslip over the sample, applying light pressure to create a thin, even layer. Avoid trapping air bubbles.[9]
-
-
Microscope Setup:
-
Use a polarized light microscope equipped with a polarizer and an analyzer.
-
Set the polarizer and analyzer to the "crossed polars" position (90° to each other), which should result in a dark field of view without a sample.
-
-
Observation:
-
Place the prepared slide on the microscope stage.
-
Focus on the sample under different magnifications (e.g., 10x, 40x).
-
Crystalline structures, being birefringent (anisotropic), will appear as bright, often colorful, objects against the dark background. Amorphous or liquid components will remain dark.[10]
-
Rotate the stage to observe any changes in brightness or color of the suspected crystals, which is a characteristic of anisotropic materials.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the melting and crystallization behavior of the cream and to quantify the presence of crystalline this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cream into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components during heating.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the temperature program:
-
Heating Scan: Ramp the temperature from a low point (e.g., -20°C) to a temperature above the melting points of all components (e.g., 80°C) at a controlled rate (e.g., 5-10°C/min).[11]
-
Cooling Scan: Cool the sample from the high temperature back to the low temperature at a controlled rate (e.g., 5-10°C/min).[11]
-
Second Heating Scan (Optional): A second heating scan can be performed to observe changes in thermal behavior after a controlled cooling cycle.
-
-
-
Data Analysis:
-
Analyze the resulting thermogram (a plot of heat flow versus temperature).
-
An endothermic peak (a dip in the heat flow curve) during the heating scan indicates melting. A peak around the melting point of this compound (~18°C) is indicative of its crystals melting.
-
An exothermic peak (a peak in the heat flow curve) during the cooling scan represents crystallization.
-
The area under the melting peak can be integrated to quantify the enthalpy of fusion, which is proportional to the amount of crystalline material present.
-
Caption: Experimental workflow for DSC analysis of cream.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermoregulation during the production phases of cosmetic creams - Tempco Blog [tempco.it]
- 3. innovacos.com [innovacos.com]
- 4. makingskincare.com [makingskincare.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cetostearyl alcohol on stabilization of oil-in-water emulsion:I. Difference in the effect by mixing cetyl alcohol with stearyl alcohol (1976) | S Fukushima | 59 Citations [scispace.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. benchchem.com [benchchem.com]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Optimizing Isopropyl Isostearate for Enhanced Skin Permeation
Welcome to the Technical Support Center for optimizing the use of isopropyl isostearate in skin permeation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound as a skin permeation enhancer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance skin permeation?
This compound is the ester of isopropyl alcohol and isostearic acid. It functions as an emollient and a skin conditioning agent, but more importantly in the context of drug delivery, it acts as a chemical penetration enhancer.[1][2] The primary mechanism by which this compound and similar esters are believed to enhance skin permeation is by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[3][4] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for active pharmaceutical ingredients (APIs) to diffuse through the skin barrier.
Q2: What is the optimal concentration of this compound to use in my formulation?
The optimal concentration of this compound is highly dependent on the specific API, the overall vehicle composition, and the desired permeation profile. While extensive quantitative data for this compound is limited in publicly available literature, studies on chemically similar esters like isopropyl palmitate (IPP) and isopropyl myristate (IPM) provide valuable insights. These studies generally show a concentration-dependent increase in permeation enhancement. For instance, with isopropyl palmitate, the effectiveness in enhancing the permeation of several drugs was observed to increase with concentration in the range of 5% to 20% (w/w). It is crucial to conduct a dose-ranging study for your specific API and formulation to determine the optimal concentration that maximizes permeation without causing skin irritation or formulation instability.
Q3: Are there any known stability issues when formulating with this compound?
Yes, formulations containing this compound, particularly emulsions and gels, can present stability challenges. Common issues include:
-
Phase Separation in Emulsions: This can occur due to an incorrect hydrophilic-lipophilic balance (HLB) of the emulsifier system, insufficient emulsifier concentration, or large oil droplet size.
-
Changes in Viscosity of Gels: this compound can interact with certain gelling agents, like carbomers, potentially disrupting the gel network and leading to a decrease in viscosity. The pH of the formulation can also significantly impact the viscosity of carbomer-based gels.
-
Crystallization: At lower temperatures or high concentrations, this compound or the API may crystallize out of the formulation. This can be influenced by the cooling rate during manufacturing and the presence of co-solvents.
Q4: Can this compound cause skin irritation?
This compound is generally considered safe for use in cosmetic and pharmaceutical products.[5] However, like many chemical penetration enhancers, it has the potential to cause slight skin irritation, especially at high concentrations or in individuals with sensitive skin. Undiluted isopropyl esters have been shown to cause slight to moderate skin irritation in some studies. It is recommended to conduct in vitro skin irritation tests (e.g., using reconstructed human epidermis models) and, if necessary, human patch testing to assess the irritation potential of your final formulation.
Data on Isopropyl Esters as Permeation Enhancers
Table 1: Effect of Isopropyl Myristate (IPM) Concentration on Drug Permeation
| Drug | Vehicle | IPM Concentration (%) | Permeation Enhancement Ratio (vs. Control) | Skin Model |
| Naproxen | Gel | Not specified (direct application) | ~26 (compared to control) | Shed snake skin |
| Testosterone | Carbopol Gel | 2 | 11 | Human cadaver skin |
| Zolmitriptan | Not specified | 6 | Peak enhancement observed | Not specified |
Note: The enhancement ratio is a relative measure and can vary significantly based on the experimental setup.
Table 2: Effect of Isopropyl Palmitate (IPP) Concentration on Drug Permeation
| Drug | Vehicle | IPP Concentration (w/w) | Enhancement Ratio (Flux vs. Control) | Skin Model |
| Oxaprozin | Ethanol | 5 | ~2.5 | Excised rat skin |
| 10 | ~4.0 | |||
| 15 | ~5.5 | |||
| 20 | ~7.0 | |||
| Nimesulide | Ethanol | 5 | ~3.0 | Excised rat skin |
| 10 | ~5.0 | |||
| 15 | ~7.5 | |||
| 20 | ~9.0 |
Data in this table is adapted from studies on IPP and should be considered as a proxy for the potential effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Low Permeation Enhancement
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration of this compound | Perform a concentration-ranging study (e.g., 1%, 5%, 10%, 15%, 20%) to identify the optimal concentration for your API and formulation. |
| Formulation Incompatibility | Ensure the API is fully dissolved and stable in the formulation. Check for phase separation or crystallization over time and at the study temperature (32°C). |
| Incorrect Vehicle pH | The ionization state of the API can significantly affect its permeation. Optimize the pH of the vehicle to favor the unionized form of the API, which generally permeates the skin more readily. |
| Issues with Skin Membrane Integrity | Always perform a barrier integrity test on the skin membranes before the experiment (e.g., by measuring transepidermal water loss - TEWL, or electrical resistance). Discard any membranes that do not meet the acceptance criteria. |
| Non-Sink Conditions in Receptor Chamber | Ensure the concentration of the API in the receptor fluid does not exceed 10% of its saturation solubility in that fluid. If necessary, add a co-solvent (e.g., ethanol, PEG 400) to the receptor fluid to increase API solubility or increase the sampling frequency.[6] |
Issue 2: Formulation Instability (Phase Separation, Crystallization)
| Possible Cause | Troubleshooting Steps |
| Inadequate Emulsifier System | For emulsions, optimize the type and concentration of the emulsifier. Determine the required HLB for your oil phase and use a combination of emulsifiers if necessary. |
| High Droplet Size in Emulsions | Use high-shear homogenization or microfluidization during the manufacturing process to reduce the oil droplet size and improve emulsion stability. |
| Supersaturation | If crystallization occurs, consider reducing the concentration of the API or this compound. Incorporating a co-solvent (e.g., ethanol) can also help to maintain solubility. |
| Interaction with Gelling Agent | If viscosity changes are observed in a gel formulation, evaluate the compatibility of this compound with the chosen gelling agent. Consider using a different grade or type of gelling agent.[7] |
Experimental Protocols
Detailed Methodology for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of an API from a formulation containing this compound.
1. Materials and Equipment:
-
Franz diffusion cells (with appropriate orifice diameter and receptor volume)
-
Circulating water bath set to 32°C ± 1°C
-
Magnetic stir plate and stir bars
-
Full-thickness or dermatomed human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent to ensure sink conditions)
-
Test formulation containing the API and this compound
-
Control formulation (without this compound)
-
Syringes and needles for sampling
-
Validated analytical method (e.g., HPLC) for API quantification
2. Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully excise a section of skin large enough to be mounted on the Franz diffusion cell.
-
If using full-thickness skin, ensure it is free of any underlying fat and subcutaneous tissue. If dermatomed skin is required, use a dermatome to obtain a consistent thickness (typically 300-500 µm).
-
Visually inspect the skin for any defects (e.g., holes, scratches) and discard if damaged.
-
Perform a barrier integrity test (e.g., TEWL measurement) on each skin section before mounting.
3. Franz Diffusion Cell Assembly:
-
Degas the receptor solution to prevent air bubble formation.
-
Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring there are no air bubbles trapped beneath the skin mounting area.
-
Carefully mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled cells in the water bath and allow the skin to equilibrate for at least 30 minutes. Ensure the receptor solution is continuously stirred.
4. Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
5. Sample Analysis and Data Interpretation:
-
Analyze the collected samples for API concentration using a validated analytical method.
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) if the concentration of the API in the donor vehicle is known and constant.
-
The enhancement ratio can be calculated by dividing the flux of the API from the formulation containing this compound by the flux from the control formulation.
Visualizations
Caption: Workflow for an in vitro skin permeation study.
Caption: Troubleshooting logic for inconsistent permeation results.
References
Preventing hydrolysis and oxidation of isopropyl isostearate in formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the two primary degradation pathways of Isopropyl Isostearate in cosmetic and pharmaceutical formulations: hydrolysis and oxidation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative stability data to assist in your formulation development and experimental design.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation and stability testing of products containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in formulations?
A1: The two main degradation pathways for this compound are hydrolysis and oxidation.[1]
-
Hydrolysis: The ester bond of this compound can be cleaved by water, a reaction catalyzed by acidic or basic conditions, yielding isostearic acid and isopropyl alcohol.[1]
-
Oxidation: Although this compound is a saturated ester and thus less susceptible to oxidation than unsaturated esters, it can still degrade through oxidation.[1] This process can be initiated by heat, light, and the presence of metal ions, leading to the formation of hydroperoxides which can then decompose into aldehydes and ketones.[1]
Q2: What are the tell-tale signs of this compound degradation in my formulation?
A2: Degradation can manifest in several ways, affecting the physical and chemical properties of your formulation:
-
Changes in Odor: A common indicator of oxidation is the development of a rancid or off-odor.[1]
-
Shift in pH: The formation of isostearic acid from hydrolysis will cause a decrease in the formulation's pH.[1]
-
Phase Separation: In emulsion-based formulations, the breakdown of this compound can disrupt the stability of the emulsion, leading to the separation of oil and water phases.[1]
-
Viscosity Changes: The degradation of the ester can alter the rheological properties of the formulation.[1]
-
Discoloration: A yellowish tint may develop as a result of oxidation.[1]
Q3: How can I prevent the hydrolysis of this compound in my aqueous formulation?
A3: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain the pH of your formulation in the neutral range (ideally between 5 and 7), as both acidic and alkaline conditions can accelerate ester hydrolysis.[1]
-
Buffering Agents: Incorporate a suitable buffering system to maintain a stable pH throughout the product's shelf-life.[1]
-
Minimize Water Activity: In formulations with low water content, it is crucial to minimize exposure to atmospheric moisture during both manufacturing and storage.[1]
Q4: What are the best practices for preventing the oxidation of this compound?
A4: To prevent oxidative degradation, the following approaches are recommended:
-
Use of Antioxidants: Add oil-soluble antioxidants to your formulation. Common choices include tocopherols (B72186) (Vitamin E) and Butylated Hydroxytoluene (BHT).[2]
-
Chelating Agents: Incorporate chelating agents like Ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation reactions.[2][3][4]
-
Protective Packaging: Store your formulation in airtight containers to minimize exposure to oxygen. Using packaging that protects from light, such as amber or opaque containers, is also crucial.[1]
Troubleshooting Common Formulation Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Corrective Actions |
| Grainy texture or crystallization in a cream or balm. | Presence of unreacted isostearic acid which can crystallize upon cooling. | 1. Verify Purity: Before formulation, verify the purity of the this compound using a validated analytical method to ensure it meets specifications for unreacted starting materials. 2. Optimize Solubility: Ensure the concentration of this compound is below its saturation point in the oil phase at the intended storage temperatures. |
| Decrease in pH and phase separation in an O/W emulsion over time. | Hydrolysis of this compound leading to the formation of isostearic acid. | 1. Confirm Hydrolysis: Use an analytical method like HPLC to detect an increase in isostearic acid and isopropyl alcohol over time. 2. Verify and Adjust pH: Measure the initial pH and monitor it during stability studies. If it's outside the optimal 5-7 range, adjust and incorporate a suitable buffer system.[1] |
| Development of a rancid odor and slight yellowing of the product. | Oxidation of this compound. | 1. Incorporate Antioxidants: Add an effective oil-soluble antioxidant like mixed tocopherols or BHT to the oil phase of the formulation. 2. Add a Chelating Agent: Include a chelating agent such as EDTA in the aqueous phase to sequester metal ions.[2][3][4] 3. Review Packaging: Ensure the use of airtight and light-protective packaging. |
| Inconsistent results in bioassays or other performance tests. | Degradation of this compound is altering the physical and chemical properties of the formulation. | 1. Confirm Stability: Use a stability-indicating analytical method to confirm the integrity of the this compound in the formulation before conducting performance testing. 2. Use Fresh Batches: If degradation is confirmed, use a fresh, verified batch of the formulation for testing. |
Data Presentation
The following tables present illustrative quantitative data on the degradation of a long-chain fatty acid ester, Isopropyl Stearate, which is chemically similar to this compound. This data demonstrates expected trends under various stress conditions. Disclaimer: This data is for illustrative purposes and is not from direct studies on this compound.[2]
Table 1: Illustrative Data on the Hydrolytic Degradation of Isopropyl Stearate
| Stress Condition | Time (hours) | Assay of Isopropyl Stearate (%) | Major Degradation Product | Total Degradation (%) |
| 0.1 N HCl at 60°C | 24 | 92.5 | Stearic Acid, Isopropyl Alcohol | 7.5 |
| 0.1 N NaOH at 60°C | 24 | 88.2 | Stearic Acid, Isopropyl Alcohol | 11.8 |
| Neutral Water at 60°C | 24 | 98.9 | Stearic Acid, Isopropyl Alcohol | 1.1 |
Table 2: Illustrative Data on the Oxidative Stability of Isopropyl Stearate
| Formulation | Storage Condition | Time (weeks) | Peroxide Value (meq/kg) |
| Control (No Antioxidant) | 40°C, exposed to air | 0 | 0.2 |
| 4 | 4.8 | ||
| 8 | 9.5 | ||
| With 0.1% Tocopherol | 40°C, exposed to air | 0 | 0.2 |
| 4 | 1.1 | ||
| 8 | 2.3 | ||
| With 0.05% BHT | 40°C, exposed to air | 0 | 0.2 |
| 4 | 0.9 | ||
| 8 | 1.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in an O/W Emulsion
Objective: To determine the intrinsic stability of this compound within a formulation by subjecting it to accelerated degradation conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of your O/W emulsion containing this compound.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the emulsion with an equal volume of 0.1 N hydrochloric acid. Heat the mixture at 60°C.
-
Base Hydrolysis: Mix the emulsion with an equal volume of 0.1 N sodium hydroxide. Heat the mixture at 60°C.
-
Oxidative Degradation: Mix the emulsion with an equal volume of 6% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Place the emulsion in a thermostatically controlled oven at 60°C.
-
Photodegradation: Expose the emulsion to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 8, 24, 48 hours for hydrolytic and oxidative stress; 0, 1, 3, 7 days for thermal and photodegradation).
-
Sample Processing:
-
For acid and base hydrolysis samples, cool and neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Extract this compound and its degradation products from the emulsion using a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and isopropanol).
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: HPLC-UV Method for Quantification of this compound and Isostearic Acid
Objective: To develop a stability-indicating HPLC-UV method for the simultaneous quantification of this compound and its primary hydrolytic degradation product, isostearic acid.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 60% B
-
26-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 1g of the emulsion into a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 mixture of acetonitrile and isopropanol (B130326) to dissolve the oil phase.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the prepared sample, standard solutions of this compound and Isostearic Acid, and a blank into the HPLC system.
Visualizations
References
Addressing phase separation in oil-in-water emulsions with isopropyl isostearate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oil-in-water (O/W) emulsions containing isopropyl isostearate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in O/W emulsions?
This compound is an ester of isopropyl alcohol and isostearic acid. In O/W emulsions, it functions as an emollient, providing a smooth, non-greasy feel to the final product. It is a key component of the oil phase.
Q2: What is the required Hydrophilic-Lipophilic Balance (HLB) for emulsifying this compound in an O/W emulsion?
The required HLB for creating a stable O/W emulsion with this compound is approximately 9.[1] To achieve a stable emulsion, the HLB of your emulsifier or emulsifier blend should match this value.[2]
Q3: What are the common signs of instability in my this compound emulsion?
Common signs of instability include:
-
Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion. This is often reversible by shaking.[3]
-
Coalescence: The merging of small oil droplets into larger ones, leading to irreversible phase separation.[3]
-
Phase Separation: The complete separation of the oil and water phases into distinct layers.[4]
-
Changes in Viscosity: A significant increase or decrease in the thickness of the emulsion over time.
-
Grainy Texture: This may indicate crystallization of components within the formulation.[5]
Q4: Can the order of adding phases affect the stability of my emulsion?
Yes, the order of addition is crucial. For an O/W emulsion, the oil phase is typically added slowly to the water phase with continuous homogenization.[6][7] Incorrect addition can lead to immediate instability.
Q5: How does temperature impact the stability of the emulsion during preparation?
Temperature control is critical. Both the oil and water phases should be heated to the same temperature, typically 70-75°C, before emulsification.[7][8] This ensures that all components are in a liquid state and facilitates the formation of a stable emulsion. Inconsistent temperatures can lead to issues like crystallization or poor emulsification.[8]
Troubleshooting Guide: Phase Separation
This guide addresses the common issue of phase separation in oil-in-water emulsions containing this compound.
dot
Caption: Troubleshooting workflow for phase separation.
| Issue | Potential Cause | Recommended Action |
| Creaming or Phase Separation | Incorrect HLB of Emulsifier System: The HLB of the emulsifier blend does not match the required HLB of the oil phase (approx. 9 for this compound).[1] | Verify and Adjust HLB: Calculate the HLB of your current emulsifier system. If it deviates from 9, adjust the ratio of your high and low HLB emulsifiers to achieve the target value.[4] |
| Insufficient Emulsifier Concentration: The amount of emulsifier is not adequate to cover the surface of all the oil droplets. | Increase Emulsifier Concentration: Gradually increase the total emulsifier concentration (e.g., in increments of 0.5% w/w) and observe the impact on stability. A typical starting point is around 5% w/w of the oil phase.[4] | |
| Inadequate Homogenization: The mixing energy is not sufficient to reduce the oil droplets to a small and uniform size. Large droplets are more prone to coalescence.[4][5] | Optimize Homogenization: Increase the homogenization speed, duration, or pressure. Using a high-shear homogenizer is recommended.[4][5] | |
| Low Viscosity of the Continuous Phase: A thin aqueous phase allows for easier movement and collision of oil droplets. | Increase Viscosity: Add a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) to the aqueous phase to hinder droplet movement.[7] | |
| Ingredient Incompatibility or pH Shift: The pH of the formulation may be outside the optimal range for the emulsifier's stability, or other ingredients (e.g., electrolytes) may be destabilizing the emulsion.[8] | Check pH and Compatibility: Measure the pH of the formulation and adjust if necessary. Review the compatibility of all ingredients. Consider adding electrolytes in the cool-down phase. |
Experimental Protocols
Protocol 1: Preparation of a Stable O/W Emulsion with this compound
This protocol outlines a general method for preparing a stable oil-in-water emulsion.
dot
Caption: Experimental workflow for emulsion preparation.
Materials:
-
This compound
-
High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)
-
Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)
-
Deionized Water
-
Thickening agent (e.g., Xanthan Gum)
-
Preservative (e.g., Phenoxyethanol)
Procedure:
-
Phase A (Oil Phase) Preparation:
-
In a beaker, combine the desired amount of this compound and the calculated amounts of high and low HLB emulsifiers to achieve a final HLB of 9.
-
Heat the oil phase to 70-75°C with gentle stirring until all components are fully dissolved and uniform.
-
-
Phase B (Aqueous Phase) Preparation:
-
In a separate beaker, disperse the thickening agent in deionized water.
-
Heat the aqueous phase to 70-75°C with stirring.
-
-
Emulsification:
-
Slowly add the hot oil phase (Phase A) to the hot aqueous phase (Phase B) while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
-
Cooling:
-
Begin cooling the emulsion in a water bath with continuous gentle stirring.
-
-
Phase C (Cool-Down Phase) Addition:
-
When the emulsion has cooled to below 40°C, add the preservative and any other heat-sensitive ingredients.
-
Continue stirring until the emulsion is uniform and has reached room temperature.
-
-
Final pH Adjustment:
-
Check the pH of the final emulsion and adjust if necessary using a suitable acid or base.
-
Protocol 2: Stability Testing of the Emulsion
This protocol describes methods to assess the physical stability of the prepared emulsion.
1. Visual and Microscopic Observation:
-
Procedure: Visually inspect the emulsion for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C, 4°C).[9] Place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution under a microscope.[4]
-
Expected Outcome: A stable emulsion will show no visible separation and maintain a uniform droplet size distribution over time.
2. Accelerated Stability Testing (Centrifugation):
-
Procedure: Place a sample of the emulsion in a centrifuge tube and centrifuge at 3000 rpm for 30 minutes.[10]
-
Expected Outcome: A stable emulsion will show no phase separation after centrifugation. The volume of any separated layer can be measured to quantify instability.
3. Freeze-Thaw Cycling:
-
Procedure: Subject the emulsion to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.[11]
-
Expected Outcome: A stable emulsion will remain intact without phase separation after multiple freeze-thaw cycles.
4. Particle Size Analysis:
-
Procedure: Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to measure the droplet size distribution of the emulsion over time.
-
Expected Outcome: A stable emulsion will exhibit a consistent mean droplet size and a narrow size distribution. An increase in the average droplet size indicates coalescence.
5. Viscosity Measurement:
-
Procedure: Measure the viscosity of the emulsion at controlled shear rates using a viscometer or rheometer at specified time points.
-
Expected Outcome: A stable emulsion should maintain a relatively consistent viscosity profile over time under controlled temperature conditions.
Quantitative Data Summary
The following tables provide a summary of how different formulation and processing parameters can influence the stability of an O/W emulsion containing this compound. The data presented are illustrative and should be adapted based on specific experimental findings.
Table 1: Effect of Emulsifier (HLB 9) Concentration on Emulsion Stability
| Emulsifier Concentration (% w/w of oil phase) | Mean Droplet Size (µm) after 24h | Viscosity (cP) after 24h | Stability after 1 week at 40°C |
| 2.5 | 15.2 | 1500 | Phase Separation |
| 5.0 | 2.8 | 2500 | Stable |
| 7.5 | 2.5 | 2800 | Stable |
Table 2: Effect of Homogenization Speed on Emulsion Properties
| Homogenization Speed (rpm) | Mean Droplet Size (µm) | Polydispersity Index (PDI) | Visual Stability after 24h |
| 3,000 | 12.5 | 0.8 | Creaming |
| 5,000 | 5.1 | 0.5 | Slight Creaming |
| 10,000 | 1.9 | 0.2 | Stable |
Table 3: Effect of Thickener (Xanthan Gum) Concentration on Emulsion Stability
| Xanthan Gum Concentration (% w/w) | Viscosity (cP) | Creaming after 72h |
| 0.0 | 500 | Significant |
| 0.2 | 1800 | Minimal |
| 0.5 | 3500 | None |
References
- 1. HLB Calculator - Materials [hlbcalc.com]
- 2. saffireblue.ca [saffireblue.ca]
- 3. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 7. thecosmeticformulator.com [thecosmeticformulator.com]
- 8. Cosmetic emulsion separation [personalcarescience.com.au]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. cheops-tsar.de [cheops-tsar.de]
- 11. makingcosmetics.com [makingcosmetics.com]
Impact of HLB value on the stability of isopropyl isostearate emulsions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl isostearate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the required Hydrophilic-Lipophilic Balance (HLB) for emulsifying this compound?
A1: The required HLB for creating a stable oil-in-water (O/W) emulsion with this compound is approximately 9.0 to 11.5.[1] It is important to note that this value can be influenced by the other components in the oil phase. Therefore, experimental determination of the optimal HLB for your specific formulation is highly recommended.
Q2: My this compound emulsion is showing signs of phase separation. What are the most common causes?
A2: Phase separation in emulsions containing this compound can be attributed to several factors. The most common issues include an incorrect HLB of the emulsifier system, an insufficient concentration of the emulsifier, large oil droplet size, or improper processing parameters.[2]
Q3: Can I use a single emulsifier to stabilize my this compound emulsion?
A3: While it is possible to use a single emulsifier, it is often more effective to use a blend of at least two surfactants (one with a low HLB and one with a high HLB).[1] A blend of emulsifiers provides better coverage at the oil-water interface, leading to superior stability, often at a lower total emulsifier concentration.[1][3]
Q4: How does the HLB value of the emulsifier system affect the stability of the emulsion?
A4: The HLB value of the emulsifier system is critical for emulsion stability. When the HLB of the emulsifier system closely matches the required HLB of the oil phase, the interfacial tension between the oil and water is minimized. This facilitates the formation of small, stable droplets and prevents coalescence. An incorrect HLB can lead to various instability issues such as creaming, coalescence, and phase separation.
Q5: My emulsion appears stable initially but separates over time. What could be the reason?
A5: Delayed phase separation can be due to several factors, including Ostwald ripening, where smaller droplets dissolve and deposit onto larger ones, leading to an overall increase in particle size and eventual instability. Other reasons could be gradual changes in the formulation's pH, microbial contamination, or the breakdown of the thickener structure over time.
Troubleshooting Guides
Issue 1: Phase Separation or Creaming
Symptoms:
-
The emulsion separates into distinct oil and water layers.
-
A concentrated layer of the dispersed phase (cream) forms at the top of the emulsion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect HLB Value | The HLB of your emulsifier system may not be optimal for an oil-in-water (O/W) emulsion containing this compound. Action: Adjust the HLB of your emulsifier system by combining high and low HLB surfactants to achieve the required HLB for your specific oil phase composition.[2] |
| Insufficient Emulsifier Concentration | The concentration of your emulsifier may be inadequate to stabilize the oil droplets. Action: Gradually increase the concentration of your emulsifier blend and observe the impact on emulsion stability.[2] |
| Large Droplet Size | Large oil droplets have a greater tendency to coalesce, leading to phase separation. Action: Reduce the droplet size by using a high-shear homogenizer or microfluidizer during the emulsification process.[2] |
| Low Viscosity of Continuous Phase | A low viscosity in the continuous (water) phase can allow oil droplets to move and coalesce more easily. Action: Incorporate a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) into the aqueous phase. |
Issue 2: Grainy or Gritty Texture
Symptoms:
-
The emulsion feels rough or sandy upon application.
-
Visible solid particles are present in the emulsion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Crystallization of Ingredients | High-melting point ingredients in the oil phase, including certain waxes or the this compound itself at low temperatures, may be crystallizing. Action: Ensure all oil-phase ingredients are fully melted and homogenous before emulsification. Consider adjusting the oil phase composition to improve solubility. |
| Improper Cooling | Rapid or uneven cooling can lead to the premature crystallization of some components. Action: Cool the emulsion slowly with gentle, continuous stirring after homogenization. |
Data Presentation
The following table illustrates the expected impact of varying the HLB value of the emulsifier system on the stability of a hypothetical this compound oil-in-water emulsion.
| HLB of Emulsifier System | Observed Stability | Mean Droplet Size (Illustrative) | Viscosity (Illustrative) | Creaming Index (%) after 24h (Illustrative) |
| 7.0 | Poor | > 10 µm | Low | > 50 |
| 8.0 | Moderate | 5 - 10 µm | Moderate | 20 - 50 |
| 9.0 - 11.5 (Optimal Range) | Good to Excellent | < 5 µm | High | < 10 |
| 13.0 | Moderate | 5 - 10 µm | Moderate | 20 - 50 |
| 15.0 | Poor | > 10 µm | Low | > 50 |
Experimental Protocols
Protocol 1: Preparation of this compound O/W Emulsion
Objective: To prepare a series of oil-in-water emulsions with varying HLB values to determine the optimal HLB for a given oil phase containing this compound.
Materials:
-
This compound
-
Other oil-phase ingredients (as per your formulation)
-
Deionized water
-
High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)
-
Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)
-
Preservative (if required)
-
High-shear homogenizer
-
Beakers, heating plate with magnetic stirrer, and thermometer
Methodology:
-
Calculate Emulsifier Blend Ratios: For each desired HLB value, calculate the required proportions of the high and low HLB emulsifiers.
-
Prepare the Oil Phase: Combine this compound and other oil-soluble ingredients in a beaker. Add the calculated amounts of the high and low HLB emulsifiers. Heat to 75°C while stirring until all components are melted and the phase is uniform.
-
Prepare the Aqueous Phase: In a separate beaker, combine deionized water and any water-soluble ingredients. Heat to 75°C with stirring.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes.
-
Cooling: Begin cooling the emulsion while stirring with a lower-speed paddle stirrer. Add any heat-sensitive ingredients (e.g., preservatives) when the temperature is below 40°C.
-
Storage: Transfer the prepared emulsions to sealed containers for stability testing.
Protocol 2: Droplet Size Analysis
Objective: To measure the mean droplet size and size distribution of the prepared emulsions.
Instrumentation: Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (deionized water for O/W emulsions) to the concentration recommended by the instrument manufacturer to avoid multiple scattering effects.
-
Measurement: Equilibrate the sample to a controlled temperature (e.g., 25°C). Perform at least three measurements and average the results to obtain the mean hydrodynamic diameter and polydispersity index (PDI).
Protocol 3: Viscosity Measurement
Objective: To determine the viscosity of the prepared emulsions.
Instrumentation: A rotational viscometer with a suitable spindle.
Methodology:
-
Sample Preparation: Place a sufficient amount of the emulsion in a beaker.
-
Measurement: Equilibrate the sample to a controlled temperature (e.g., 25°C). Select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's recommended range. Record the viscosity reading after it has stabilized.
Protocol 4: Accelerated Stability Testing (Freeze-Thaw Cycles)
Objective: To assess the stability of the emulsion under temperature stress.
Methodology:
-
Initial Observation: Record the initial appearance, pH, and viscosity of the emulsion.
-
Freeze-Thaw Cycle:
-
Place the emulsion samples in a freezer at -10°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature (approximately 25°C) for 24 hours.
-
Place the samples in an oven at 45°C for 24 hours.
-
Return the samples to room temperature for 24 hours. This completes one cycle.
-
-
Evaluation: After each cycle (typically 3-5 cycles are performed), visually inspect the samples for any signs of instability, such as phase separation, creaming, crystallization, or changes in color and odor. Measure the pH and viscosity and compare them to the initial values.
Visualizations
Caption: A logical decision tree for troubleshooting emulsion instability.
References
Strategies to improve the viscosity of gel formulations containing isopropyl isostearate
Welcome to the technical support center for formulating gels with Isopropyl Isostearate (IPIS). This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to achieving optimal viscosity in their formulations.
Troubleshooting Guide: Viscosity Issues
This guide addresses the most common viscosity-related problems encountered during the development of gel formulations containing this compound.
Issue 1: The viscosity of my gel is significantly lower than expected.
This is a frequent challenge, often stemming from interactions between the formulation components.
Possible Causes & Solutions
-
Cause A: Gelling Agent Interaction. this compound, as an ester, can interfere with the polymer network of certain gelling agents, particularly acrylic acid-based polymers like Carbopol®. This interaction can disrupt the gel structure, leading to a drop in viscosity.[1]
-
Solution:
-
Evaluate Gelling Agent Compatibility: Consider alternative gelling agents that are more compatible with esters and oily phases. Options include cellulosic polymers (e.g., Hydroxypropyl Methylcellulose, Hydroxyethyl Cellulose), natural gums (e.g., Xanthan Gum), or specific oil-gelling agents.[1][2][3][4]
-
Systematic Concentration Study: Conduct a dose-response study by preparing formulations with increasing concentrations of this compound to observe its direct impact on viscosity. A systematic decrease points to a direct interaction.[1]
-
-
Cause B: Incorrect pH for the Gelling Agent. The viscosity of many common gelling agents is highly dependent on the formulation's pH. For instance, Carbopol® polymers require neutralization to uncoil and build a viscous network.[1][4]
-
Solution:
-
Measure and Adjust pH: Measure the pH of your final formulation. The optimal pH for Carbopol® 940 gels is typically between 6.0 and 7.5.[1]
-
Neutralize Correctly: If using a pH-sensitive polymer, ensure you are using an appropriate neutralizing agent (e.g., triethanolamine, sodium hydroxide) and that it is added at the correct step in your process to achieve the target pH.
-
-
Cause C: Excessive Oil Phase Concentration. A high concentration of this compound can overwhelm the gelling agent's network, preventing the formation of a stable, viscous gel.[2]
-
Solution:
-
Reduce Oil Load: Experiment with lower concentrations of this compound.
-
Use a Co-thickener or Emulsifier: Incorporate a secondary thickener or an emulsifier to better stabilize the oil phase within the gel matrix.
-
dot
Caption: Troubleshooting workflow for low viscosity in gel formulations.
Issue 2: The gel's viscosity decreases over time during storage.
This stability issue can compromise the product's shelf life and efficacy.
Possible Causes & Solutions
-
Cause A: Chemical Degradation (Hydrolysis). As an ester, this compound can be susceptible to hydrolysis over time, especially in aqueous formulations with a pH that is not near neutral. This chemical breakdown can alter the interactions within the gel matrix and reduce viscosity.[1]
-
Solution:
-
Conduct Long-Term Stability Studies: Monitor the viscosity and pH of your formulation at various time points and storage conditions (e.g., 4°C, 25°C, 40°C).[1]
-
Buffer the Formulation: Incorporate a suitable buffering system to maintain a stable pH throughout the product's shelf life.
-
-
Cause B: Polymer Degradation. Certain polymers can be degraded by excessive shear during manufacturing, or by exposure to light and air, leading to a loss of thickening capacity.[2][5]
-
Solution:
-
Optimize Mixing Parameters: Avoid over-mixing or using excessively high shear, which can break down the polymer structure.[5] Determine the minimum mixing time and speed required for a homogenous product.[5]
-
Use Protective Packaging: Store the formulation in opaque, airtight containers to protect it from light and oxidation.[2]
-
-
Cause C: Phase Separation in Emulsion-Based Gels (Emulgels). If the gel is an emulsion, the coalescence of oil droplets over time indicates instability, which is often accompanied by a significant drop in viscosity.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What types of gelling agents are most compatible with this compound?
A1: While compatibility must always be confirmed experimentally, some classes of thickeners are generally more suitable for oil-containing systems.
-
Oil-Soluble Thickeners: These are ideal for anhydrous or high-oil-phase formulations. Examples include hydrogenated vegetable oils and waxes.[3]
-
Cellulosic Polymers: Derivatives like Hydroxyethyl Cellulose (HEC) and Hydroxypropyl Methylcellulose (HPMC) are non-ionic and often show good tolerance to oils and electrolytes.[3][4]
-
Natural Gums: Xanthan gum is robust and maintains viscosity across a wide range of pH and temperatures, often performing well in the presence of oils.[2][4]
-
Synthetic Polymers: While some carbomers can have their networks disrupted by esters[1], other synthetic polymers, including pre-neutralized or electrolyte-tolerant grades (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer), are designed for better performance in complex systems.[6][7]
Q2: How does pH adjustment affect the viscosity of carbomer-based gels?
A2: Carbomers are high molecular weight polymers of acrylic acid. In their acidic state, the polymer chains are tightly coiled. When a neutralizing agent (like TEA or NaOH) is added, the acidic protons are removed, creating negative charges along the polymer backbone. These charges repel each other, causing the polymer chain to uncoil and swell, which dramatically increases the viscosity of the aqueous phase, forming a gel.[1]
dot
Caption: Gelling mechanism of Carbopol® via neutralization.
Q3: Can I use salt to increase the viscosity of my this compound gel?
A3: It depends on your formulation base. In surfactant-based systems, adding salt (like sodium chloride) can effectively increase viscosity by altering micelle structure.[7][8] However, in many polymer-based gels, particularly those using carbomers, adding electrolytes can have the opposite effect. The salt ions can shield the electrostatic repulsions on the polymer chains, causing them to coil back up and leading to a significant loss of viscosity.[2]
Data Presentation
Table 1: Comparison of Common Gelling Agents for Formulations Containing Esters
| Gelling Agent | Typical Use Level (%) | Optimal pH Range | Compatibility Notes with this compound |
| Carbopol® 940 | 0.5 - 2.0 | 6.0 - 7.5 | Can show viscosity reduction due to polymer network disruption by the ester.[1] Sensitive to electrolytes. |
| Xanthan Gum | 0.5 - 2.0 | 2.0 - 12.0 | Generally good compatibility. Robust against electrolytes and pH changes.[4] May have less favorable aesthetics.[4] |
| Hydroxyethyl Cellulose (HEC) | 1.0 - 3.0 | 6.0 - 9.0 | Good compatibility. Non-ionic nature provides high tolerance for oils and electrolytes.[4] |
| Sepineo™ P 600 | 0.5 - 3.0 | 3.0 - 11.0 | Pre-neutralized and easy to use. Generally shows good stability with oil phases.[4] |
| Hydrogenated Vegetable Oil | 2.0 - 10.0 | N/A | Excellent for anhydrous or high-oil systems (oleogels). Acts as a lipid thickener.[3] |
Experimental Protocols
Protocol 1: Viscosity Measurement with a Rotational Viscometer
This protocol outlines the standard procedure for accurately measuring the viscosity of a semi-solid gel formulation.[9]
Instrumentation & Materials:
-
Rotational Viscometer (e.g., Brookfield DV2T)
-
Appropriate spindle (e.g., T-bar or disc-shaped, depending on viscosity)
-
Sample beaker or container
-
Temperature control unit (e.g., water bath) set to 25 ± 0.5°C
-
Gel formulation sample
Methodology:
-
Sample Preparation: Allow the gel to equilibrate to room temperature for at least 24 hours after preparation to ensure the gel structure is fully formed and free of air bubbles.[9]
-
Instrument Setup: Level the viscometer. Select a spindle and rotational speed appropriate for the expected viscosity. The goal is to achieve a torque reading between 10% and 90% for accuracy.[9]
-
Thermal Equilibration: Place the beaker containing the sample in the temperature-controlled environment and allow it to equilibrate for at least 15-30 minutes.[9]
-
Measurement:
-
Attach the selected spindle to the viscometer.
-
Slowly immerse the spindle into the center of the sample to the indicated immersion mark, avoiding the creation of air bubbles.
-
Start the spindle rotation at the chosen speed.
-
Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).[9]
-
-
Data Analysis:
-
Perform at least three replicate measurements for each sample.
-
Record the viscosity, torque (%), spindle number, speed (RPM), and temperature for each reading.
-
Calculate the mean and standard deviation.
-
To assess flow behavior (e.g., shear-thinning), repeat the measurement at various rotational speeds and plot viscosity versus shear rate.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. Determining The Most Suitable Gelling Agent For Topical Semi-Solid Formulations - Dow Development Labs [dowdevelopmentlabs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ulprospector.com [ulprospector.com]
- 7. ulprospector.com [ulprospector.com]
- 8. How to increase viscosity in gels and shampoos [lemmel.net]
- 9. benchchem.com [benchchem.com]
Identifying and quantifying impurities in commercial isopropyl isostearate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying impurities in commercial isopropyl isostearate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: this compound is synthesized by the esterification of isostearic acid with isopropyl alcohol.[1] Consequently, the most common impurities are residual starting materials and by-products from the manufacturing process. These include:
-
Unreacted Isostearic Acid: Residual fatty acid from the esterification reaction.
-
Unreacted Isopropyl Alcohol: Leftover isopropyl alcohol that did not react.[2]
-
Other Fatty Acid Esters: Commercial isostearic acid can be a mixture of branched-chain and straight-chain fatty acids, leading to the presence of other isopropyl esters.[3]
-
Catalyst Residues: Trace amounts of the catalyst used in the synthesis may remain.[2]
Q2: How can impurities in my this compound sample affect my experiments or formulations?
A2: Impurities can have a significant impact on the physicochemical properties and stability of your formulations. For example, unreacted isostearic acid can lead to a grainy texture or crystallization in creams and balms.[2] Excess fatty acids can also disrupt emulsion stability.[2] Residual isopropyl alcohol may lower the viscosity of a formulation or cause skin irritation.[2]
Q3: What are the typical purity levels for commercial this compound?
A3: For cosmetic applications, the purity of this compound is typically 98% or higher.[4] Research-grade this compound generally has a purity exceeding 99%.[2] It is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier for the specific purity and impurity profile of your lot.
Q4: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is versatile for determining the purity and quantifying non-volatile impurities.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid, non-destructive technique used to identify functional groups and confirm the identity of the material.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming identity and providing insights into purity.[6]
Troubleshooting Guides
Problem: I am observing an unexpected peak in my GC-MS chromatogram.
-
Probable Cause: This could be an impurity or a contaminant.
-
Recommended Solution:
-
Compare the mass spectrum of the unknown peak with a spectral library (e.g., NIST) for tentative identification.
-
If possible, analyze pure standards of potential impurities (e.g., isostearic acid, isopropyl alcohol) under the same GC-MS conditions to compare retention times and mass spectra.
-
Consider potential contaminants from your sample preparation, such as solvents or plasticizers from vials.
-
Problem: My HPLC analysis shows a broad peak for this compound.
-
Probable Cause: The branched-chain nature of isostearic acid means that commercial this compound is a mixture of isomers, which may not be fully resolved by a standard C18 column, leading to peak broadening.
-
Recommended Solution:
-
Optimize the mobile phase composition and gradient to improve separation.
-
Consider using a different column chemistry that offers better shape selectivity for isomers.
-
If the goal is quantification of the total this compound content rather than separation of isomers, ensure proper integration of the entire broad peak.
-
Problem: I am having difficulty quantifying low levels of impurities.
-
Probable Cause: The concentration of the impurity may be below the detection limit of your current method.
-
Recommended Solution:
-
For GC-MS, consider operating in Selected Ion Monitoring (SIM) mode for higher sensitivity towards specific target impurities.[7]
-
For HPLC, you may need to use a more sensitive detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), especially for impurities that lack a UV chromophore.[5]
-
Increase the amount of sample injected or concentrate your sample, being careful not to overload the column.
-
Quantitative Data Summary
| Impurity | Typical Specification | Analytical Technique | Potential Impact on Formulation |
| Unreacted Isostearic Acid | < 0.5% (as Acid Value) | Titration, HPLC, GC-MS | Grainy texture, emulsion instability[2] |
| Unreacted Isopropyl Alcohol | < 0.1% | GC-MS | Reduced viscosity, skin irritation[2] |
| Other Fatty Acid Esters | Varies by grade | GC-MS | Altered physical properties (e.g., melting point, feel)[2] |
| Water | < 0.1% | Karl Fischer Titration | Affects stability of anhydrous formulations, microbial growth[2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities in a sample of this compound.
Materials:
-
This compound sample
-
Hexane (B92381) or ethyl acetate (B1210297) (analytical grade)
-
Internal standard (e.g., methyl heptadecanoate)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial. Add 1 mL of hexane and the internal standard solution. Vortex to dissolve.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Initial temperature 150 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C, hold for 10 minutes.[7]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-450[7]
-
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a spectral library and pure standards. Quantify impurities by comparing their peak areas to the peak area of the internal standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Materials:
-
This compound sample
-
Acetonitrile (B52724) and isopropanol (B130326) (HPLC grade)
-
HPLC system with a C18 reversed-phase column and a suitable detector (e.g., RID, ELSD)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 5 mg/mL) in the mobile phase.[5] Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 60:40 v/v)[5]
-
Flow Rate: 1.0 mL/minute[5]
-
Column Temperature: 30 °C[5]
-
Injection Volume: 20 µL[5]
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
-
-
Data Analysis: Calculate the purity by the area normalization method. For higher accuracy, use an external standard calibration curve.
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Troubleshooting logic for impurity analysis issues.
References
Effect of cooling rate on the texture of isopropyl isostearate-based products
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing textural issues related to cooling rates in isopropyl isostearate-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a grainy or gritty texture in my this compound-based cream?
A grainy texture is most often the result of lipid crystallization.[1][2][3] this compound, along with other high-melting point lipids in your formula (like certain fatty alcohols or waxes), can solidify into large crystalline structures if the product cools too slowly. This process, known as polymorphism, can result in different crystal forms, some of which are larger and more perceptible, leading to a gritty feel.[1][4]
Q2: How does the cooling rate directly influence the final texture of the product?
The cooling rate is a critical processing parameter that dictates the size and type of crystals formed within the formulation.[1][5]
-
Slow Cooling: Allows more time for molecules to arrange themselves into larger, more stable, and often more perceptible crystals. This frequently leads to a grainy, lumpy, or brittle texture.[1][6]
-
Fast Cooling (Shock Cooling): Promotes the formation of a larger number of very small, less stable crystals.[1][5] This rapid solidification traps the lipids in a fine crystalline network, resulting in a smoother, creamier, and more homogenous texture.[1]
Q3: Can storage conditions cause a previously smooth product to become grainy?
Yes, temperature fluctuations during storage can induce crystallization. This phenomenon, known as Ostwald ripening, occurs when smaller crystals melt during temperature increases and then recrystallize onto larger crystals as the temperature drops. This process coarsens the crystal structure over time, leading to a grainy texture in a product that was initially smooth.
Q4: Besides cooling rate, what other factors can influence crystallization and texture?
Several factors can impact the textural stability of your formulation:
-
Formulation Composition: The concentration of this compound and the presence of other lipids like fatty acids or waxes can increase the propensity for crystallization.[1][6] The overall polarity of the oil phase is also a key factor.
-
Emulsifier System: An improper Hydrophilic-Lipophilic Balance (HLB) or an unstable emulsifier system can lead to oil droplet coalescence, which may promote crystallization.[1]
-
Homogenization: Inadequate shear during homogenization can result in larger oil droplets that are more susceptible to instability and crystallization.[1]
Troubleshooting Guides
Issue 1: My cream/lotion has a grainy or lumpy texture immediately after production.
This indicates that large crystals formed during the initial cooling phase.
Troubleshooting Workflow: Post-Production Graininess
Caption: Troubleshooting workflow for addressing grainy texture.
Corrective Actions:
-
Implement Shock Cooling: After emulsification, cool the product rapidly using a cold water bath or heat exchanger. The goal is to bring the temperature down quickly to prevent large crystal growth.[1]
-
Optimize Homogenization: Ensure your homogenization process provides sufficient shear to create a fine, uniform emulsion. This can reduce the likelihood of crystallization within larger oil droplets.[1]
-
Formulation Review: Consider adding a crystal growth inhibitor, such as a polymer or a different oil, to disrupt the crystal lattice formation. You may also need to reduce the concentration of high-melting-point waxes or butters.
Issue 2: My anhydrous stick or balm is too brittle and snaps easily.
This is often caused by the formation of large, rigid crystal structures from waxes and esters like this compound during slow cooling.
Data Presentation: Cooling Rate vs. Stick Hardness
| Cooling Rate (°C/min) | Average Crystal Size (µm) | Hardness (g) | Texture Description |
| 1 (Slow) | 50-75 | 950 | Brittle, Snaps Easily |
| 5 (Moderate) | 20-30 | 700 | Firm, Smooth Glide |
| 20 (Fast/Shock) | 5-10 | 550 | Softer, Creamy Feel |
| Note: Data is illustrative and will vary based on the specific formulation. |
Corrective Actions:
-
Controlled Fast Cooling: Pour the molten product into molds and cool them rapidly. This encourages the formation of smaller microcrystals, creating a more flexible and less brittle stick.
-
Incorporate Crystal Modifiers: Introduce ingredients like branched-chain esters or polymers that interfere with large crystal formation, improving the stick's payoff and feel.
Key Experimental Protocols
To quantitatively assess the effects of cooling rate, several analytical techniques are indispensable.[7]
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the crystallization and melting points of the lipid phase in your formulation under different cooling rates.[8][9][10]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the finished product into a standard aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heating Scan: Equilibrate at 20°C. Ramp up to 90°C at a rate of 10°C/min to melt all crystalline components and erase thermal history.
-
Cooling Scan: Hold at 90°C for 5 minutes. Cool the sample to -10°C at the desired controlled rate (e.g., 1°C/min for slow cooling, 20°C/min for fast cooling). This will generate an exothermic peak as the lipids crystallize.
-
Second Heating Scan: Hold at -10°C for 5 minutes. Re-heat the sample to 90°C at 10°C/min. This will show the melting behavior (endothermic peak) of the crystals formed during the controlled cooling scan.
-
-
Data Analysis: Compare the onset temperature, peak temperature, and enthalpy of the crystallization (cooling) and melting (heating) peaks for different cooling rates. A lower crystallization temperature and a broader melting peak after fast cooling indicate the formation of smaller, less stable crystals.
Experimental Workflow: DSC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Cosmetic emulsion separation [personalcarescience.com.au]
- 3. chemistscorner.com [chemistscorner.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. srb.iau.ir [srb.iau.ir]
- 6. benchchem.com [benchchem.com]
- 7. content.biolinscientific.com [content.biolinscientific.com]
- 8. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Isopropyl Isostearate in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of isopropyl isostearate in cosmetic formulations. Below you will find troubleshooting guides and frequently asked questions to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in cosmetic formulations?
A1: this compound is the ester of isopropyl alcohol and isostearic acid.[1] It is a clear, colorless liquid that functions as an emollient, lubricant, binder, and solvent in cosmetic and personal care products.[1][2] Its primary roles are to soften and smooth the skin, provide a non-greasy feel, improve the spreadability of products, and act as a solvent for other ingredients.[2][3]
Q2: What is the general compatibility of this compound with other cosmetic ingredients?
A2: this compound generally exhibits good compatibility with a wide range of cosmetic ingredients. It is reported to have high solubility for various cosmetic oils and waxes.[4] Due to its ester nature, it is miscible with many other esters, as well as silicone-based emulsifiers.
Q3: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound in emulsions?
A3: The required HLB for creating a stable oil-in-water (O/W) emulsion with this compound is approximately 11.2.[5] This value is crucial when selecting an appropriate emulsifier or emulsifier blend to ensure emulsion stability.
Q4: Is this compound considered safe for use in cosmetics?
A4: Yes, this compound is considered safe for use in cosmetic products.[2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating.[1]
Troubleshooting Guides
Issue 1: Emulsion Instability (Phase Separation)
Symptoms: Your emulsion containing this compound is separating into distinct oil and water phases over time.
Possible Causes & Solutions:
-
Incorrect Emulsifier Selection: The HLB of your emulsifier system may not be optimal for the oil phase containing this compound.
-
Solution: Calculate the required HLB of your total oil phase and select an emulsifier or blend of emulsifiers that matches this value. For an oil phase containing this compound, the target HLB will be influenced by its presence.[5]
-
-
Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately stabilize the oil droplets.
-
Solution: Gradually increase the concentration of your emulsifier system and observe the impact on stability.
-
-
Improper Homogenization: The energy input during emulsification might be insufficient, leading to large oil droplets that are prone to coalescence.
-
Solution: Increase the speed and/or duration of homogenization to reduce the oil droplet size.
-
Issue 2: Grainy or Gritty Texture in a Cream or Lotion
Symptoms: The final formulation has a sandy or lumpy texture, which can appear immediately after cooling or develop over time.
Possible Causes & Solutions:
-
Crystallization of High Melting Point Ingredients: Other ingredients in the oil phase, such as certain waxes or fatty alcohols, may be crystallizing out of the formulation as it cools.
-
Solution: Ensure that all oil-phase ingredients are fully melted and homogenous before emulsification. A rapid cooling process ("shock cooling") after emulsification can help create smaller, less perceptible crystals.[6]
-
-
Incompatibility of Oil Phase Components: this compound, while generally soluble with many oils and waxes, may have limited solubility with specific lipids, especially at lower temperatures.
-
Solution: Review the composition of your oil phase. Consider adding a co-solvent or another ester that can act as a better solubilizer for all oil-phase components.
-
-
Incorrect Processing Temperature: If the temperature of the oil and water phases are not properly matched during emulsification, it can lead to premature crystallization of some ingredients.
-
Solution: Ensure both phases are at a similar temperature (typically 70-75°C) before combining.
-
Data Presentation
Table 1: Illustrative Compatibility of this compound with Common Cosmetic Ingredients
| Ingredient Category | Ingredient Example | Compatibility | Notes |
| Silicones | Dimethicone | Good | This compound can improve the feel and spreadability of silicone-based products. |
| Cyclopentasiloxane | Good | Often used together in formulations to create a light, non-greasy feel. | |
| Esters | Caprylic/Capric Triglyceride | Excellent | Highly miscible, often used in combination as the oil phase of emulsions. |
| C12-15 Alkyl Benzoate | Excellent | Both are good solvents for sunscreens and other active ingredients. | |
| Fatty Alcohols | Cetyl Alcohol | Good | Can be used together in emulsions, but high concentrations of fatty alcohols may require careful formulation to prevent crystallization. |
| Stearyl Alcohol | Good | Similar to cetyl alcohol, attention to the cooling process is important. | |
| Waxes | Beeswax | Moderate | May require heating to ensure complete solubilization. Compatibility can depend on the concentration and the other components of the oil phase. |
| Carnauba Wax | Moderate | Similar to beeswax, requires elevated temperatures for incorporation. | |
| Oils | Mineral Oil | Good | Generally compatible, used together in a variety of skincare and makeup products. |
| Jojoba Oil | Excellent | Readily miscible, creating stable and aesthetically pleasing oil blends. |
Disclaimer: This table provides a general guide. It is essential to perform compatibility testing for your specific formulation.
Experimental Protocols
Protocol: Assessing the Compatibility of a New Ingredient with an this compound-Containing Formulation
Objective: To determine the physical and chemical stability of a cosmetic formulation containing this compound after the addition of a new ingredient.
Methodology:
-
Preparation of Test Formulations:
-
Prepare a control formulation without the new ingredient.
-
Prepare several test formulations with the new ingredient at varying concentrations (e.g., 0.5%, 1%, 2%).
-
-
Initial Evaluation:
-
Measure the initial pH, viscosity, and specific gravity of all formulations.
-
Record the initial appearance (color, clarity, homogeneity) and odor.
-
Perform microscopic analysis to observe the initial droplet size and distribution of the emulsion.
-
-
Accelerated Stability Testing:
-
Store samples of each formulation under different stress conditions:
-
Elevated temperature: 40°C and 50°C
-
Low temperature: 4°C
-
Freeze-thaw cycles: 24 hours at -10°C followed by 24 hours at 25°C (repeat for 3-5 cycles).
-
Light exposure: Use a photostability chamber.
-
-
-
Evaluation at Timed Intervals:
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in pH, viscosity, appearance, and odor compared to the initial measurements and the control formulation.
-
Perform microscopic analysis to check for changes in the emulsion structure, such as droplet coalescence or crystal growth.
-
-
-
Compare the stability data of the test formulations with the control.
-
Determine the maximum concentration of the new ingredient that can be incorporated without compromising the stability of the formulation.
-
Mandatory Visualizations
Caption: Workflow for assessing new ingredient compatibility.
Caption: Troubleshooting guide for grainy textures.
References
Overcoming grainy texture in balms containing isopropyl isostearate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common issue of grainy texture in balms, particularly those containing isopropyl isostearate.
Troubleshooting Guide: Diagnosing and Resolving Grainy Texture
Grainy or gritty texture in anhydrous balms is a frequent challenge during formulation development, primarily caused by the crystallization of high-melting point lipids such as butters and waxes. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.
Is the grainy texture present in the raw materials?
Some natural butters, like shea butter, can develop a grainy texture during storage due to temperature fluctuations. It is crucial to assess the texture of your raw materials before formulation.
-
Corrective Action: If raw materials are grainy, they should be tempered. This involves melting the butter completely, holding it at a high temperature to dissolve all crystal memory, and then cooling it rapidly.
Was the cooling process controlled?
The rate at which a balm cools is a critical factor in determining its final texture. Slow cooling allows different fatty acids to solidify at varying rates, leading to the formation of large, perceptible crystals.[1][2]
-
Corrective Action: Implement a rapid cooling or "shock cooling" process. After the balm is poured, immediately place it in a refrigerator or freezer to promote the formation of small, uniform crystals that result in a smooth texture.[1]
Are there incompatible ingredients in the formulation?
While this compound is a liquid emollient and unlikely to crystallize on its own, its concentration can influence the solubility and crystallization of other components in the balm. High concentrations of certain waxes or butters with disparate melting points can lead to phase separation and crystallization.
-
Corrective Action: Review the formulation for compatibility. Consider adjusting the ratios of waxes, butters, and liquid emollients. The addition of a stabilizing oil can sometimes disrupt crystal formation.
Has the balm been exposed to temperature fluctuations after production?
Post-production storage and shipping conditions can also induce graininess. Cycles of melting and slow cooling will cause the crystal structure to change over time.
-
Corrective Action: Advise on proper storage conditions, avoiding extreme heat or cold. Stability testing, including freeze-thaw cycles, should be conducted to assess the formulation's robustness.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of grainy texture in anhydrous balms?
Graininess in balms is typically due to the crystallization of fatty acids from butters (e.g., shea butter, cocoa butter) and waxes. These natural ingredients are composed of various triglycerides with different melting points. When the balm cools slowly, these triglycerides can separate and solidify at different rates, forming large crystals that create a gritty feel.[1][2]
Q2: How does this compound contribute to or prevent grainy texture?
This compound is a liquid emollient with good solubility for many cosmetic oils and waxes.[3] It is not the primary cause of crystallization. However, its concentration can influence the overall solubility of the solid lipids in the formulation. In some cases, a higher concentration of an ester like isopropyl stearate (B1226849) has been linked to an increased likelihood of crystallization at lower temperatures.[4] Conversely, its solvent properties may help to keep some high-melting point lipids solubilized, potentially preventing crystallization if used at an optimal concentration. This compound can also help stabilize the lipid organization within the skin's stratum corneum, which suggests it can influence the behavior of other lipids in a formulation.[5]
Q3: Can a grainy balm be fixed?
Yes, a grainy balm can often be salvaged. The process involves gently remelting the balm until all the crystals have dissolved completely. Once fully melted, the balm should be cooled rapidly, for example, by placing it in a freezer. This "shock cooling" encourages the formation of very small, uniform crystals, resulting in a smooth texture.[6][7]
Q4: What is "tempering" and how does it apply to balm formulation?
Tempering is a process of controlled heating and cooling to encourage the formation of a stable crystal structure.[1] In the context of balms, this typically involves heating the butters or the entire formulation to a specific temperature to ensure all existing crystal structures are melted, followed by a rapid cooling phase. This prevents the larger, undesirable crystals from forming.[1]
Q5: How can I prevent graininess from occurring in the first place?
Prevention is key to achieving a consistently smooth balm. Here are some strategies:
-
Controlled Cooling: Implement a rapid cooling process immediately after filling.
-
Ingredient Selection: Choose butters and waxes with compatible melting points.
-
Formulation Optimization: Incorporate stabilizing ingredients, such as certain liquid oils, that can disrupt the crystallization process.
-
Tempering Raw Materials: Ensure that your butters are smooth and not grainy before incorporating them into your formulation.
Data Presentation
Table 1: Influence of Cooling Rate on Crystal Size (Illustrative Example)
| Cooling Rate (°C/minute) | Average Crystal Size (µm) | Texture Observation |
| 1 | 150 | Very Grainy |
| 5 | 75 | Noticeably Grainy |
| 10 | 30 | Slightly Grainy |
| 20 (Shock Cool) | < 10 | Smooth |
Note: This table presents illustrative data to demonstrate the inverse relationship between cooling rate and crystal size. Actual results will vary depending on the specific formulation.
Table 2: Properties of Common Balm Ingredients Relevant to Crystallization
| Ingredient | INCI Name | Melting Point (°C) | Key Characteristics Related to Texture |
| Shea Butter | Butyrospermum Parkii (Shea) Butter | 32-45 | Complex fatty acid profile with varying melting points, prone to crystallization with slow cooling.[8] |
| Cocoa Butter | Theobroma Cacao (Cocoa) Seed Butter | 34-38 | Polymorphic, can form different crystal structures affecting texture. Requires tempering for stability. |
| Beeswax | Cera Alba | 62-65 | Provides structure and hardness. High melting point can contribute to phase separation if not properly incorporated. |
| This compound | This compound | Liquid at room temp. | Emollient ester with good solvent properties. Can influence the crystallization of other lipids.[3][4] |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Analyzing Thermal Behavior
Objective: To determine the melting and crystallization points of individual ingredients and the final balm formulation. This data helps in understanding the thermal events that can lead to graininess.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp up the temperature to 100°C at a rate of 10°C/minute. This will erase the thermal history of the sample.
-
Hold at 100°C for 5 minutes.
-
Ramp down the temperature to 0°C at a controlled rate (e.g., 5°C/minute). This will show the crystallization exotherm.
-
Ramp up the temperature back to 100°C at 10°C/minute. This will show the melting endotherm.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of crystallization and melting events.
Protocol 2: Polarized Light Microscopy for Crystal Size and Morphology Analysis
Objective: To visually assess the crystal structure, size, and distribution within the balm under different cooling conditions.
Methodology:
-
Sample Preparation: Place a small amount of the balm on a microscope slide. Gently heat the slide on a hot plate to melt the balm completely. Place a coverslip over the molten balm.
-
Controlled Cooling: Cool the slide at a predetermined rate. For rapid cooling, the slide can be placed on a cold plate. For slow cooling, it can be left at ambient temperature.
-
Microscopy:
-
Place the prepared slide on the microscope stage.
-
Use a polarized light setting. Crystalline structures will appear as bright areas against a dark background.
-
Capture images at various magnifications (e.g., 10x, 40x).
-
-
Image Analysis: Use image analysis software to measure the size and analyze the morphology of the crystals. Compare the results from samples cooled at different rates.
Mandatory Visualizations
Caption: Troubleshooting workflow for grainy texture in balms.
Caption: Relationship between cooling rate and crystal formation in balms.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. sexysmoothwax.com [sexysmoothwax.com]
- 4. scribd.com [scribd.com]
- 5. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of Crystal Growth Dimensionality in Synthetic Wax: The Kinetics of Nonisothermal Crystallization Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pioupiou-cosmetics.com [pioupiou-cosmetics.com]
Validation & Comparative
A Direct Comparison of Isopropyl Isostearate and Isopropyl Myristate on Skin Permeation: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate penetration enhancer is a critical step in the development of effective topical and transdermal drug delivery systems. Among the various chemical enhancers, isopropyl esters are widely utilized for their efficacy and favorable safety profiles. This guide provides a direct comparison of two such esters: isopropyl isostearate (IPIS) and isopropyl myristate (IPM).
While both are recognized for their emollient properties, their impact on skin permeation is of primary interest to formulation scientists. It is important to note that while extensive quantitative data exists for isopropyl myristate, there is a notable lack of publicly available, direct comparative studies and quantitative data for this compound's permeation enhancement effects. This guide, therefore, presents the available quantitative data for isopropyl myristate and discusses the properties and proposed mechanisms of both esters, alongside a standardized protocol for conducting comparative in vitro permeation studies.
Comparative Analysis of Physicochemical Properties
| Property | This compound (IPIS) | Isopropyl Myristate (IPM) | Significance for Skin Permeation |
| Molecular Formula | C21H42O2 | C17H34O2 | The smaller molecular size of IPM may contribute to more rapid penetration into the stratum corneum. |
| Molecular Weight | 326.56 g/mol | 270.45 g/mol | Lower molecular weight is often associated with better skin permeation. |
| Fatty Acid Chain | Isostearic Acid (branched C18) | Myristic Acid (linear C14) | The branched chain of isostearic acid in IPIS may influence its interaction with the ordered lipid layers of the skin differently than the linear chain of myristic acid in IPM. |
| Viscosity | Low | Low | Low viscosity aids in the spreadability of formulations on the skin surface. |
Quantitative Data on Skin Permeation Enhancement
Table 1: Effect of Isopropyl Myristate on the Permeation of Naproxen (B1676952)
| Formulation | Permeability Coefficient (cm/h x 10⁻⁴) | Enhancement Ratio (vs. Control) |
| Control (without IPM) | 1.4 | 1.0 |
| With Isopropyl Myristate | 36.2 | ~25.9 |
Data adapted from a study on naproxen permeation through shed snake skin. The enhancement ratio is calculated based on the provided permeability coefficients.
Table 2: Effect of Isopropyl Myristate Concentration on the Flux of Testosterone
| IPM Concentration in Gel | Testosterone Flux (µg/cm²/h) | Fold Increase in Flux (vs. 0% IPM) |
| 0% | (Baseline) | 1.0 |
| 2% | (Significantly Increased) | ~11.0 |
Data adapted from an in vitro study using human cadaver skin. Absolute flux values were not provided in the abstract, but the fold increase was noted.[1]
Table 3: Permeability of Estradiol with Isopropyl Myristate
| Enhancer in Cream Formulation | Permeability Coefficient (cm/s x 10⁻⁷) |
| 50% Propylene (B89431) Glycol | ~4.7 |
| 20% Isopropyl Myristate | (Lower than 50% PG) |
Data from a study on newborn pig skin, indicating that while IPM enhances permeation, its effect may vary compared to other enhancers like propylene glycol.[2]
Mechanisms of Skin Permeation Enhancement
The primary mechanism by which isopropyl esters enhance skin permeation is through interaction with the stratum corneum, the outermost layer of the skin.
Isopropyl Myristate (IPM): It is well-documented that IPM integrates into the lipid bilayers of the stratum corneum. This disrupts the highly ordered, crystalline structure of the lipids, leading to an increase in the fluidity of the lipid matrix. This disruption creates more permeable pathways for drug molecules to traverse the skin barrier.[3][4]
This compound (IPIS): The mechanism of IPIS is less clearly defined in the literature. Some studies suggest that, like other isopropyl esters, it acts as a penetration enhancer by temporarily disrupting the ordered lipid structure of the skin barrier. However, at least one study has indicated that IPIS may induce a more ordered, orthorhombic packing of the stratum corneum lipids. While this might seem counterintuitive to permeation enhancement, the precise impact on the permeation of specific APIs requires further dedicated investigation.
Caption: Proposed mechanism of action for isopropyl esters as skin permeation enhancers.
Experimental Protocols: In Vitro Skin Permeation Study
To facilitate direct comparative studies, the following is a generalized protocol for an in vitro skin permeation study using Franz diffusion cells.
1. Objective: To quantify and compare the permeation of a specific active pharmaceutical ingredient (API) through a skin membrane from formulations containing either this compound or isopropyl myristate.
2. Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test formulations (API in a base with IPIS, API in a base with IPM, and a control without either ester)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical equipment
-
Water bath with circulator
-
Magnetic stirrers
3. Skin Membrane Preparation:
-
Excise full-thickness skin from a suitable source (e.g., porcine ear).
-
Carefully remove any subcutaneous fat and connective tissue.
-
The skin can be used as full-thickness, or the epidermis can be separated by heat treatment (e.g., immersion in 60°C water for 60 seconds).
-
Cut the prepared skin membrane to the appropriate size to fit between the donor and receptor chambers of the Franz diffusion cell.
4. Franz Diffusion Cell Assembly and Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32 ± 1°C to mimic physiological skin temperature.
-
Continuously stir the receptor solution at a constant rate (e.g., 600 rpm).
5. Dosing and Sampling:
-
Apply a precise amount of the test formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
6. Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC method or another appropriate analytical technique.
7. Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area of the skin (µg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) by dividing the flux by the initial concentration of the API in the donor formulation.
-
Calculate the enhancement ratio (ER) by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Caption: A typical workflow for an in vitro skin permeation study using Franz diffusion cells.
Conclusion and Future Directions
Based on the available literature, isopropyl myristate is a well-characterized skin permeation enhancer with quantitative data supporting its efficacy for various active ingredients. Its mechanism of action is primarily attributed to the disruption of the stratum corneum's lipid barrier.
In contrast, while this compound is utilized in topical formulations for its emollient properties and is presumed to enhance penetration, there is a significant lack of published quantitative data to substantiate its effectiveness in comparison to other esters. The existing information on its mechanism of action is also less definitive.
For formulation scientists and researchers, this guide highlights a critical knowledge gap. To make a truly informed, data-driven decision between these two excipients, direct, head-to-head in vitro permeation studies are necessary. The provided experimental protocol offers a standardized framework for conducting such research. Future studies should aim to generate quantitative data on the permeation-enhancing effects of this compound across a range of active molecules with varying physicochemical properties to establish a comprehensive profile comparable to that of isopropyl myristate.
References
Isopropyl Isostearate vs. Alternative Emollients: A Comparative Guide for Cosmetic Formulations
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isopropyl Isostearate's performance against other commonly used emollients in cosmetic formulations. The following sections detail physicochemical properties, experimental data on key performance indicators, and standardized protocols for evaluation.
This compound (IPIS) is a versatile emollient valued in the cosmetics industry for its moisturizing, non-greasy feel and good oxidative stability.[1][2] It serves as a skin-conditioning agent, lubricant, and binder in a variety of products, from creams and lotions to makeup.[3][4] This guide will compare this compound to other prevalent emollients such as isopropyl myristate (IPM), isopropyl palmitate (IPP), and silicone oils, focusing on their functional differences in cosmetic applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of an emollient dictate its sensory profile and function within a formulation. Isopropyl esters, while structurally similar, exhibit distinct properties based on their fatty acid chain length and branching.
| Property | This compound | Isopropyl Myristate | Isopropyl Palmitate | Isopropyl Stearate | Silicone Oils (e.g., Dimethicone) |
| INCI Name | This compound | Isopropyl Myristate | Isopropyl Palmitate | Isopropyl Stearate | Dimethicone, Cyclomethicone |
| Chemical Family | Ester | Ester | Ester | Ester | Silicone |
| Appearance | Clear, colorless liquid[3] | Clear, colorless liquid[5] | Clear, colorless to pale yellow liquid[6] | Oily, colorless liquid[6] | Clear, colorless liquid |
| Feel on Skin | Non-greasy, smooth, silky[3] | Non-greasy, fast-absorbing[7] | Velvety, smooth[5] | Non-greasy, smooth[6] | Slippery, smooth, dry[8] |
| Spreadability | Good | High[7] | Medium | Medium[6] | High to very high |
| Oxidative Stability | Excellent[1] | Good | Good | Good | Excellent |
| Solubility | Soluble in oils, insoluble in water[9] | Soluble in oils, insoluble in water | Soluble in nonpolar solvents, insoluble in water[6] | Soluble in nonpolar solvents, insoluble in water[6] | Soluble in oils, insoluble in water |
| Comedogenic Potential | Low[3] | High (rated 4 out of 5)[7] | High | High[6] | Generally low to non-comedogenic |
Performance Evaluation: Experimental Data
The selection of an emollient is often driven by its performance in key areas such as moisturization, spreadability, and sensory perception. The following data is synthesized from various sources to provide a comparative overview.
Moisturization and Occlusivity
Emollients contribute to skin hydration by forming a film on the skin's surface that reduces transepidermal water loss (TEWL).[9] this compound is noted for its effective moisturizing properties.[10] In contrast, some silicone oils, while providing a protective barrier, may have a lower occlusive and hydrative effect compared to certain moisturizers.[11]
Table 2: Comparative Moisturizing and Occlusive Properties
| Emollient | Moisturization Effect | Occlusivity | Key Findings |
| This compound | Good | Protective emollient[8] | Forms a protective barrier to prevent water loss, keeping skin soft.[3] |
| Isopropyl Myristate | Moderate | Moderate | Acts as a penetration enhancer, which can aid the delivery of other moisturizing actives.[7] |
| Isopropyl Palmitate | Good | Good | Provides a richer emollient feel, suitable for very dry skin.[5] |
| Silicone Oils | Varies | Forms a breathable barrier | Can trap moisture but may be less effective at hydration than some other emollients.[11] Long-term use of heavy silicones may lead to a false sense of hydration.[12] |
Sensory Profile: Spreadability and Feel
The sensory characteristics of a formulation are critical for consumer acceptance. This compound is known for providing a light, non-greasy feel.[13] In comparison, isopropyl myristate offers a very dry, non-oily feel and is effective at reducing the greasiness of heavier oils.[14]
Table 3: Comparative Sensory Attributes
| Emollient | Spreadability | Feel During Application | After-Feel |
| This compound | Medium | Smooth, lubricious[2] | Soft, non-greasy[3] |
| Isopropyl Myristate | High | Quick-spreading, light[7] | Dry, silky[14] |
| Isopropyl Palmitate | Medium | Smooth, velvety[6] | Conditioned, soft[7] |
| Silicone Oils | High | Slippery, easy to spread | Dry, smooth, powdery |
Experimental Protocols
To ensure objective and reproducible comparisons between emollients, standardized experimental protocols are essential.
Protocol 1: Evaluation of Spreadability
This protocol measures the ease with which an emollient spreads on a surface.
Methodology:
-
A defined volume (e.g., 0.1 mL) of the emollient is applied to a standardized substrate (e.g., a glass plate or synthetic skin).
-
A constant force is applied to the emollient using a texture analyzer or by placing a weighted glass plate on top.
-
The area of spread is measured at specific time intervals.
-
The spreadability is calculated as the change in area over time (mm²/s).
Protocol 2: Sensory Panel Evaluation
This protocol assesses the subjective sensory attributes of a formulation containing the emollient.[9]
Methodology:
-
A panel of trained sensory assessors (typically 10-15 individuals) is selected.[9]
-
Panelists are trained to identify and quantify specific sensory attributes of topical products.[15]
-
A standardized amount of the formulation is applied to a designated area of the forearm of each panelist.[9]
-
Panelists evaluate a predefined list of sensory attributes at specific time points (e.g., during application, 1 minute after, and 5 minutes after).[9] These attributes may include spreadability, greasiness, stickiness, shine, and softness.[9]
-
Panelists rate the intensity of each attribute on a visual analog scale (e.g., from 0 to 100).[9]
-
The data are statistically analyzed to determine the sensory profile of the formulation.[9]
Protocol 3: Measurement of Skin Hydration (Corneometer)
This protocol quantifies the moisturizing effect of an emollient on the skin.
Methodology:
-
The baseline skin hydration of a defined area on the forearm of human volunteers is measured using a Corneometer.
-
A standardized amount of the test formulation is applied to the area.
-
Corneometer readings are taken at set time intervals (e.g., 1, 2, 4, and 6 hours) after application.
-
The change in skin hydration from the baseline is calculated to determine the moisturizing efficacy of the emollient.
Visualizing Emollient Evaluation and Relationships
References
- 1. NIKKOL IPIS (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. specialchem.com [specialchem.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Isopropyl Myristate vs Isopropyl Palmitate: Which Ester Is Better for Sensitive Skin? | Niran Chemical [niranchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. naturalbulksupplies.com [naturalbulksupplies.com]
- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Cosmetic Ingredients Guide [ci.guide]
- 11. Occlusion and hydration of scars: moisturizers versus silicone gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glowluxe.ca [glowluxe.ca]
- 13. swiftcraftymonkey.blog [swiftcraftymonkey.blog]
- 14. nbinno.com [nbinno.com]
- 15. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
Validating the Performance of Isopropyl Isostearate in Controlled Release Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the development of controlled release drug formulations, the choice of excipients is critical to achieving the desired therapeutic effect. Isopropyl isostearate, an ester of isopropanol (B130326) and isostearic acid, is a versatile emollient and lubricant with properties that make it a candidate for use in various drug delivery systems.[1][2] This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed methodologies to aid researchers in their formulation development.
Due to limited publicly available data directly comparing this compound in controlled release formulations, this guide will leverage data from structurally similar esters, namely isopropyl myristate (IPM) and isopropyl palmitate (IPP), as surrogates to provide a comprehensive comparative analysis.[3][4] This approach is scientifically justified by their similar mechanisms of action in modifying drug release and skin permeation.[5][6]
Comparative Physicochemical Properties
The performance of an excipient in a controlled release formulation is heavily influenced by its physicochemical properties. The table below compares key properties of this compound with those of commonly used alternatives.
| Property | This compound | Isopropyl Myristate (IPM) | Isopropyl Palmitate (IPP) |
| INCI Name | This compound | Isopropyl Myristate | Isopropyl Palmitate |
| CAS Number | 31478-84-9 / 68171-33-5 | 110-27-0 | 142-91-6 |
| Molecular Formula | C₂₁H₄₂O₂ | C₁₇H₃₄O₂ | C₁₉H₃₈O₂ |
| Appearance | Clear, colorless liquid | Clear, colorless, almost odorless liquid | Clear, colorless to pale yellow viscous liquid |
| Solubility | Insoluble in water; soluble in nonpolar solvents | Insoluble in water; soluble in many organic solvents | Insoluble in water; soluble in nonpolar solvents |
Data compiled from multiple sources[2][7].
Performance in Controlled Release Formulations: A Comparative Overview
Isopropyl esters like this compound, myristate, and palmitate are primarily used in topical and transdermal controlled-release systems.[4][5] Their main function is to act as penetration enhancers by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug diffusion.[6] They can also act as a solvent for the drug within the formulation, which can influence the release rate.[8]
While direct quantitative data for this compound is limited, studies on IPM and IPP demonstrate their ability to modulate drug release. For instance, the concentration of these esters in a formulation can significantly impact the drug release profile.[9]
The following sections detail experimental protocols to evaluate and compare the performance of this compound and its alternatives.
Experimental Protocols
In-Vitro Drug Release Study using Franz Diffusion Cell
This protocol is a standard method for assessing the release of an active pharmaceutical ingredient (API) from a semi-solid formulation.[3]
Objective: To determine and compare the rate and extent of drug release from formulations containing this compound versus other esters.
Materials:
-
Franz Diffusion Cells
-
Inert synthetic membrane (e.g., cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Formulations containing the API with:
-
This compound
-
Isopropyl Myristate (Comparative)
-
Isopropyl Palmitate (Comparative)
-
Control (without ester)
-
-
Validated analytical method (e.g., HPLC)
Procedure:
-
Preparation: Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Donation: Apply a precise amount of the test formulation to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment for analysis. Immediately replenish with an equal volume of fresh, pre-warmed receptor medium.[3]
-
Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time. The release rate can be determined from the slope of the linear portion of the cumulative release profile.
Workflow for In-Vitro Drug Release Study
Caption: Workflow for conducting an in-vitro drug release study using a Franz diffusion cell.
Dissolution Testing for Oral Controlled Release Formulations
For oral formulations, dissolution testing is crucial to predict in-vivo performance.[10]
Objective: To evaluate the effect of this compound on the dissolution profile of an oral solid dosage form compared to other lipid-based excipients.
Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[11]
Materials:
-
Dissolution test apparatus
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)[12]
-
Tablets/capsules formulated with:
-
This compound
-
A comparative lipid excipient (e.g., Glyceryl Monostearate)
-
-
Validated analytical method (e.g., UV-Vis Spectrophotometry)
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the specified medium and maintain the temperature at 37 ± 0.5°C.
-
Test Initiation: Place the dosage form in the vessel.
-
Sampling: Withdraw samples at specified time intervals from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Analysis: Determine the amount of API dissolved at each time point using a validated analytical method.
-
Data Analysis: Plot the percentage of drug released against time to obtain the dissolution profile.
Logical Flow for Dissolution Method Development
Caption: Logical steps for developing and executing a comparative dissolution test.
Excipient Compatibility Study using Differential Scanning Calorimetry (DSC)
DSC is a valuable tool for identifying potential physical or chemical interactions between the API and excipients.[13]
Objective: To assess the compatibility of this compound with the API and other formulation components.
Procedure:
-
Sample Preparation: Accurately weigh the individual components (API, this compound, other excipients) and their physical mixtures into DSC pans.
-
Thermal Analysis: Heat the samples at a constant rate under a nitrogen purge.
-
Data Interpretation: Compare the thermogram of the physical mixture with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or shifts in melting points can indicate an interaction.[13]
Excipient Compatibility Assessment Workflow
Caption: Workflow for assessing excipient compatibility using Differential Scanning Calorimetry.
Conclusion
References
- 1. swiftcraftymonkey.blog [swiftcraftymonkey.blog]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. fda.gov [fda.gov]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
Comparative Biocompatibility Assessment of Isopropyl Isostearate for Medical Devices
For Researchers, Scientists, and Drug Development Professionals: A Guide to Material Selection
The selection of appropriate excipients is a critical consideration in the development of medical devices, directly impacting their safety and efficacy. Isopropyl isostearate, an emollient ester, is increasingly considered for use in topical and implantable medical devices due to its unique sensory properties and potential for drug solubilization. This guide provides a comprehensive comparison of the biocompatibility of this compound with common alternatives—isopropyl myristate, medical-grade mineral oil (white petrolatum), and dimethicone (silicone oil)—to aid in informed material selection. The assessment is based on key biocompatibility endpoints as defined by the ISO 10993 standards: cytotoxicity, skin sensitization, and irritation.
Executive Summary
Overall, while all four emollients are widely used in topical products and are generally considered biocompatible, the extent of publicly available data conforming to ISO 10993 standards for medical devices varies significantly. Isopropyl myristate and dimethicone have a more established history of use in medical applications with some available biocompatibility data. Medical-grade mineral oil, with its long history of use in pharmaceuticals, is also considered safe, though specific ISO 10993 data is less accessible in the public domain. This compound's biocompatibility for medical devices is largely inferred from data on chemically similar isopropyl esters and its use in cosmetics. For critical medical device applications, material-specific biocompatibility testing according to ISO 10993 is indispensable.
Data Presentation: Comparative Biocompatibility
The following tables summarize the available quantitative and qualitative data for each emollient based on key biocompatibility endpoints. It is important to note that a direct comparison is challenging due to the limited availability of studies that use identical test protocols and concentrations for all four substances.
Table 1: In Vitro Cytotoxicity (ISO 10993-5)
| Emollient | Test Method | Cell Line | Results | Conclusion |
| This compound | Data not publicly available | - | - | Safety is often inferred from data on similar isopropyl esters.[1] |
| Isopropyl Myristate | Direct cell contact assay (conforming to ISO 10993-5:1999) | 3T3 mouse fibroblasts | No evidence of cytotoxicity at concentrations up to 5 wt% in polyurethane.[2] | Non-cytotoxic at tested concentrations. |
| Medical Grade Mineral Oil (White Petrolatum) | MTT Assay | L929 cells | Not cytotoxic.[3] | Non-cytotoxic. |
| Dimethicone (Silicone Oil) | MTT Assay | L929 cells | Cell viability exceeds 80% of the control group.[4] | Non-cytotoxic. |
Table 2: Skin Sensitization (ISO 10993-10)
| Emollient | Test Method | Species | Results | Conclusion |
| This compound | Data not publicly available for ISO 10993-10. Not a sensitizer (B1316253) in cosmetic safety assessments.[1] | - | - | Unlikely to be a sensitizer. |
| Isopropyl Myristate | Guinea Pig Maximization Test (GPMT) | Guinea Pig | Not a sensitizer.[3] | Non-sensitizing. |
| Medical Grade Mineral Oil (White Petrolatum) | Guinea Pig Sensitization Assay | Guinea Pig | Did not produce a sensitization reaction.[5] | Non-sensitizing. |
| Dimethicone (Silicone Oil) | Not specified | - | Generally considered non-sensitizing with a long history of safe use in medical applications.[6][7] | Non-sensitizing. |
Table 3: Skin Irritation (ISO 10993-23)
| Emollient | Test Method | Species | Results | Conclusion |
| This compound | Draize Test (cosmetic safety) | Rabbit | Undiluted: slight irritant. 10% aqueous suspension: well-tolerated.[1] | Low irritation potential at typical use concentrations. |
| Isopropyl Myristate | Draize Test (cosmetic safety) | Rabbit | Undiluted: mild to moderate irritant with repeated application.[3] | Low to moderate irritation potential depending on concentration and duration of exposure. |
| Medical Grade Mineral Oil (White Petrolatum) | In vitro skin irritation test (OECD 439, ISO 10993-23:2021) | Reconstructed Human Epidermis (RhE) | Classified as a non-irritant.[8] | Non-irritating. |
| Dimethicone (Silicone Oil) | Draize Test | Rabbit | Minimal irritant.[9] | Very low irritation potential. |
Experimental Protocols
Detailed methodologies for the key biocompatibility tests are outlined below, based on the ISO 10993 standards.
In Vitro Cytotoxicity (ISO 10993-5)
-
Objective: To assess the potential of a material to cause cell death or inhibit cell growth.
-
Methodology (Elution Test):
-
Extraction: The test material is incubated in a cell culture medium (e.g., MEM) with serum at 37°C for a specified period (e.g., 24 hours) to create an extract. The extraction ratio is defined by the standard (e.g., surface area or mass per volume of medium).
-
Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate.
-
Exposure: The culture medium on the cells is replaced with the prepared extract of the test material. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
Incubation: The cells are incubated with the extract for a defined period (e.g., 48 hours).
-
Assessment: Cell viability is assessed quantitatively using a metabolic assay such as the MTT assay. In the MTT assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then quantified spectrophotometrically. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
Skin Sensitization (ISO 10993-10)
-
Objective: To determine the potential of a material to cause a delayed-type hypersensitivity reaction (allergic contact dermatitis).
-
Methodology (Guinea Pig Maximization Test - GPMT):
-
Induction Phase:
-
Intradermal Induction: Guinea pigs are injected intradermally with the test material extract, Freund's Complete Adjuvant (FCA), and a mixture of the two.
-
Topical Induction: One week after the intradermal injections, the same area is treated topically with the test material extract, usually under an occlusive patch for 48 hours.
-
-
Challenge Phase: Two weeks after the topical induction, a challenge patch containing the test material extract is applied to a naive site on the animals' flanks for 24 hours.
-
Assessment: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The severity of the reactions is scored. A material is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in a control group not previously exposed to the test material.
-
Skin Irritation (ISO 10993-23)
-
Objective: To assess the potential of a material to cause local, reversible inflammatory responses at the site of application.
-
Methodology (In Vitro Reconstructed Human Epidermis - RhE Test):
-
Model: A three-dimensional reconstructed human epidermis model, which mimics the structure and function of the human epidermis, is used.
-
Exposure: The test material (or its extract) is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are also tested.
-
Incubation: The tissues are incubated for a defined period (e.g., 18-24 hours for medical device extracts).
-
Viability Assessment: After incubation, the cell viability of the tissues is determined using the MTT assay.
-
Classification: The material is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
-
Mandatory Visualizations
Biocompatibility Assessment Workflow
Comparative Properties of Emollients
Skin Irritation Signaling Pathway (General)
References
- 1. fda.gov [fda.gov]
- 2. Biocompatibility and Post-Marketing Surveillance Study of Emollient Plus Medical Device Cream Containing Oligofructans … [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. new-silicone.com [new-silicone.com]
- 7. anysiliconerubber.com [anysiliconerubber.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Fatty Acid Esters as Skin Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents offers numerous advantages, including avoidance of first-pass metabolism, controlled drug release, and improved patient compliance. However, the formidable barrier function of the skin, primarily attributed to the stratum corneum, significantly limits the passive diffusion of most drugs. Fatty acid esters are a well-established class of chemical penetration enhancers that reversibly reduce the barrier resistance of the stratum corneum, thereby facilitating the percutaneous absorption of a wide range of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparative analysis of various fatty acid esters as skin penetration enhancers, supported by experimental data from in vitro studies. The objective is to offer a valuable resource for researchers and formulation scientists in the selection of appropriate enhancers for topical and transdermal drug delivery systems.
Mechanism of Action: Disrupting the Barrier
The primary mechanism by which fatty acid esters enhance skin penetration is through the disruption of the highly ordered lipid structure of the stratum corneum. These esters, being lipophilic, can intercalate into the intercellular lipid lamellae, which are rich in ceramides (B1148491), cholesterol, and free fatty acids. This intercalation increases the fluidity of the lipid bilayers, creating less tortuous pathways for drug molecules to diffuse through. This disruption is a reversible process, and upon removal of the enhancer, the barrier function of the skin tends to recover.
While the predominant mechanism is physicochemical, some studies suggest that fatty acids can also influence cellular signaling pathways within the skin. For instance, fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs) in keratinocytes, which play a role in regulating epidermal differentiation and barrier formation.[1] However, the direct impact of this signaling on the immediate penetration enhancement effect of fatty acid esters is less established compared to the direct lipid disruption mechanism.
Diagram of the Primary Mechanism of Action
Caption: Mechanism of skin penetration enhancement by fatty acid esters.
Comparative Performance Data
The following tables summarize quantitative data from various in vitro studies comparing the performance of different fatty acid esters as skin penetration enhancers for several model drugs. The most common metric used to quantify the enhancement effect is the Enhancement Ratio (ER) , which is the ratio of the drug's permeability coefficient or flux with the enhancer to that without the enhancer (control).
Ketoprofen (B1673614)
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used in topical formulations.
| Fatty Acid Ester | Carbon Atoms | Permeation Rate (µg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Isopropyl Myristate (IPM) | 17 | 12.5 | 2.9 | [2] |
| Isopropyl Palmitate (IPP) | 19 | 10.2 | 2.4 | [2] |
| Ethyl Oleate (B1233923) | 20 | 15.8 | 3.7 | [2] |
| Decyl Oleate | 28 | 8.9 | 2.1 | [2] |
| Myristyl Myristate | 28 | 6.5 | 1.5 | [2] |
| Isostearyl Isostearate | 36 | 4.3 | 1.0 | [2] |
| Control (without enhancer) | - | 4.3 | 1.0 | [2] |
Note: The study by Fujii et al. (2000) investigated a series of 12 fatty acid esters, and the data presented here is a selection from that study for illustrative purposes.[2]
Diclofenac
Diclofenac is another widely used NSAID in topical preparations for pain and inflammation.
| Enhancer | Concentration | Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) | Enhancement Ratio (ER) | Reference |
| Isopropyl Myristate (IPM) | 10% | 15.2 | 1.52 | 3.5 | [3] |
| Oleic Acid | 5% | 18.9 | 1.89 | 4.4 | [4] |
| Control (without enhancer) | - | 4.3 | 0.43 | 1.0 | [3][4] |
Ibuprofen (B1674241)
Ibuprofen is a common NSAID used for its analgesic and anti-inflammatory properties.
| Enhancer | Concentration | Flux (µg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Isopropyl Myristate (IPM) | 5% | 45.6 | 2.8 | [5] |
| Oleic Acid | 6% | 43.0 | 2.6 | [5] |
| Sucrose (B13894) Laurate | 1% | 38.2 | 2.3 | |
| Sorbitan Monooleate | 5% | 35.1 | 2.1 | |
| Control (without enhancer) | - | 16.3 | 1.0 | [5] |
Experimental Protocols
The data presented in this guide were primarily obtained from in vitro skin permeation studies using Franz diffusion cells. This is a standard and widely accepted methodology for evaluating the transdermal absorption of drugs.
Typical Experimental Workflow for In Vitro Skin Permeation Study
Caption: A typical experimental workflow for an in vitro skin permeation study using Franz diffusion cells.
Detailed Methodology (General Protocol)
-
Skin Preparation: Full-thickness or dermatomed skin (human or animal, e.g., porcine or rat) is carefully excised and prepared. The subcutaneous fat is removed, and the skin is cut to the appropriate size to fit the Franz diffusion cell.
-
Franz Diffusion Cell Setup: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The medium is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).
-
Formulation Application: A known quantity of the test formulation (containing the API and the fatty acid ester enhancer) is applied to the surface of the skin in the donor compartment. A control formulation without the enhancer is also tested under identical conditions.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed buffer.
-
Drug Quantification: The concentration of the API in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment. The Enhancement Ratio (ER) is then calculated as the ratio of the flux or permeability coefficient of the formulation with the enhancer to that of the control formulation.
Conclusion
Fatty acid esters are effective and widely used skin penetration enhancers. Their efficacy is influenced by several factors, including their chemical structure (e.g., chain length, degree of saturation), the physicochemical properties of the drug molecule, and the overall composition of the formulation. The data presented in this guide demonstrate that the selection of an appropriate fatty acid ester can significantly enhance the transdermal delivery of various APIs. Isopropyl myristate, isopropyl palmitate, and ethyl oleate are among the most commonly studied and effective enhancers. Newer classes of esters, such as sucrose esters, also show promising results. For optimal formulation development, it is crucial to conduct systematic in vitro permeation studies to identify the most effective fatty acid ester for a specific drug and vehicle system.
References
- 1. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fatty acid Esters on permeation of ketoprofen through hairless rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of transdermal delivery of ibuprofen using microemulsion vehicle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro Release Testing of Drug Formulations with Isopropyl Isostearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro release testing (IVRT) of drug formulations containing isopropyl isostearate and its surrogate, isopropyl myristate (IPM), against other common topical vehicles. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from the chemically similar ester, isopropyl myristate, to provide valuable insights for formulation scientists.[1] The information is presented in a structured format, detailing experimental protocols and visualizing key workflows to aid in the development and evaluation of topical drug products.
Comparative In-Vitro Drug Release Performance
The selection of an appropriate vehicle is a critical factor in the development of effective topical drug delivery systems, as it governs the rate and extent of drug release.[1] this compound, an emollient, moisturizing, and solvent excipient, is commonly used in topical preparations. While direct comparative data for this compound is limited, studies on the similar ester, isopropyl myristate, indicate that such oleaginous components can significantly influence drug release profiles.[1]
Data Summary
The following tables summarize the cumulative release of different drugs from formulations containing isopropyl myristate (as a surrogate for this compound) and other alternative bases. It is important to note that data from different studies may not be directly comparable due to variations in experimental conditions.[1]
Table 1: Cumulative Release of Hydrocortisone (B1673445) from Different Cream Formulations
| Formulation Code | Glyceryl Monostearate (%) | Isopropyl Myristate (%) | Homogenization Rate (rpm) | Cumulative Release (µg/cm²) at 6h |
| F1 | 10 | 10 | 1000 | 112 ± 2 |
| F2 | 15 | 10 | 1000 | 145 ± 5 |
| F3 | 10 | 15 | 1000 | 130 ± 4 |
| F4 | 15 | 15 | 1000 | 168 ± 6 |
| F5 | 10 | 10 | 2000 | 155 ± 3 |
| F6 | 15 | 10 | 2000 | 180 ± 7 |
| F7 | 10 | 15 | 2000 | 172 ± 5 |
| F8 | 15 | 15 | 2000 | 196 ± 7 |
Data adapted from a study on the sustainable development of cream formulations. The study highlights that variations in isopropyl myristate concentration and homogenization rate significantly influence the hydrocortisone release profile.[2]
Table 2: Release of Blonanserin (B195606) from a Drug-in-Adhesive Transdermal Patch
| Isopropyl Myristate Concentration (% w/w) | Cumulative Amount Released at 24h (µg/cm²) |
| 0 | 150 ± 10 |
| 4 | 250 ± 15 |
| 8 | 380 ± 20 |
| 12 | 450 ± 25 |
Adapted from a study on the effect of isopropyl myristate on the viscoelasticity and drug release of a transdermal patch. The release rate of blonanserin increased with an increasing concentration of IPM.[3]
Table 3: In Vitro Permeation of Terbinafine (B446) from Different Vehicles
| Vehicle | Drug Partition Coefficient (K) | Diffusion Parameter (D/L²) (h⁻¹) |
| Isopropyl Myristate (IPM) | 10 ± 2 | 0.10 ± 0.02 |
| Ethanol (B145695) (EtOH) | 35 ± 5 | 0.12 ± 0.03 |
| 50:50 v/v IPM/EtOH | 50 ± 7 | 0.11 ± 0.02 |
Based on a study on the availability of topical terbinafine in human stratum corneum. The drug's partitioning into the stratum corneum was significantly higher from formulations containing ethanol.[4]
Experimental Protocols
The following section details a standard methodology for conducting in-vitro release studies of drugs from semi-solid formulations, based on the widely accepted Franz diffusion cell method.[1]
Objective
To determine the rate and extent of drug release from a topical formulation over time.[1]
Materials and Apparatus
-
Formulation: this compound-based formulation containing the active drug.[1]
-
Alternative Formulations: For comparative analysis (e.g., petrolatum-based ointment, o/w emulsion cream).[1]
-
Membrane: Inert synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone) with a specified pore size.[1] The membrane should not be a rate-limiting barrier to diffusion.[5]
-
Receptor Medium: A buffered solution (e.g., phosphate-buffered saline pH 7.4) in which the drug is soluble and stable.[1] The medium should provide sink conditions, meaning its capacity to dissolve the drug is at least three to ten times the amount of drug that will be released.[6]
-
Apparatus:
-
Analytical Standards: Pure drug substance for calibration.[1]
Procedure
-
Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor compartment with a known volume of pre-warmed (32 ± 0.5 °C) and de-gassed receptor medium. Place a magnetic stir bar in the receptor compartment to ensure continuous mixing.[1]
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.[1]
-
Formulation Application: Apply an accurately weighed amount of the topical formulation uniformly to the surface of the membrane in the donor compartment.[1]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample of the receptor medium from the sampling port. Immediately add an equal volume of fresh, pre-warmed receptor medium back to the receptor compartment to maintain a constant volume.[1]
-
Sample Analysis: Determine the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[1]
-
Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane (µg/cm²) for each time point. The release rate is often determined from the slope of the linear portion of the plot of cumulative amount released versus the square root of time.[1]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for in-vitro release testing.
Logical Relationships in IVRT Method Development
Caption: Key parameters influencing the outcome of an IVRT study.
References
- 1. benchchem.com [benchchem.com]
- 2. Progressing Towards the Sustainable Development of Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinEffect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinretain--> - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ethanol and isopropyl myristate on the availability of topical terbinafine in human stratum corneum, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternatives to Conventional Topical Dosage Forms for Targeted Skin Penetration of Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Isopropyl Isostearate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of isopropyl isostearate, a common emollient and skin conditioning agent in cosmetic and pharmaceutical formulations, is critical for quality control and formulation stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for your analytical needs.
Performance Comparison
The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters for typical HPLC and GC-MS methods. It is important to note that specific values can vary depending on the instrumentation, column, and exact methodology employed.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | ≥ 0.999[1] | > 0.99 |
| Range | 1 - 100 µg/mL[1] | Not explicitly found for this compound |
| Accuracy (% Recovery) | 90 - 110%[1] | 85 - 115% for long-chain fatty acid esters |
| Precision (% RSD) | < 5%[1] | < 10% for long-chain fatty acid esters |
| Limit of Detection (LOD) | ~1 µg/g[1] | ~0.01 - 0.1 µg/mL for long-chain fatty acid esters |
| Limit of Quantification (LOQ) | ~3 µg/g[1] | ~0.05 - 0.5 µg/mL for long-chain fatty acid esters |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is commonly used for the quantification of this compound.[1]
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm. For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.[1]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a concentration of 1000 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile.
-
Sample Preparation: Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve the sample in acetonitrile, using sonication if necessary, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[2] Often, derivatization of the analyte is performed to improve its chromatographic properties. For this compound, this can involve hydrolysis to isostearic acid followed by methylation to form the fatty acid methyl ester (FAME).[3]
Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for fatty acid methyl esters (e.g., DB-23 or equivalent).
-
Helium (carrier gas).
-
Hexane (B92381) (analytical grade).
-
Reagents for derivatization (e.g., methanolic HCl or BF3/methanol).
-
This compound reference standard.
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp to approximately 250°C.
-
Carrier Gas Flow: Constant flow of helium.
-
MS Detector: Electron Impact (EI) ionization.
-
Scan Range: m/z 40-500.
Sample Preparation (with Derivatization):
-
Hydrolysis: Saponify the sample containing this compound with a methanolic solution of sodium hydroxide (B78521) to release the isostearic acid.
-
Methylation: Convert the isostearic acid to its methyl ester using a suitable reagent like methanolic HCl or BF3/methanol.
-
Extraction: Extract the resulting isostearic acid methyl ester into an organic solvent such as hexane.
-
Analysis: Inject the hexane extract into the GC-MS system.
Method Selection and Alternative Techniques
HPLC is a robust and versatile technique suitable for routine quality control analysis of this compound. It is particularly advantageous for analyzing non-volatile impurities. The sample preparation for HPLC can be simpler if derivatization is not required.
GC-MS offers higher sensitivity and selectivity, making it ideal for trace analysis and for the identification of unknown impurities.[2] The requirement for derivatization can add complexity to the sample preparation process.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
References
A Head-to-Head Comparison of Natural versus Synthetic Emollients in Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of natural and synthetic emollients in skin hydration, supported by experimental data. The following sections detail the mechanisms of action, quantitative performance data from clinical studies, and the experimental protocols utilized in these assessments.
Mechanisms of Action: A Complex Interplay at the Epidermal Level
Effective skin hydration relies on a functional stratum corneum, the outermost layer of the epidermis, which acts as a barrier to prevent transepidermal water loss (TEWL). Emollients improve skin hydration through various mechanisms, primarily by providing an occlusive layer to reduce TEWL and by supplying lipids that integrate into the skin barrier structure.
Natural emollients , such as shea butter, lanolin, and various plant oils, are rich in fatty acids, vitamins, and antioxidants. These components not only form a protective barrier but can also be metabolized by keratinocytes, influencing cellular differentiation and the production of essential barrier components like ceramides (B1148491).[1][2]
Synthetic emollients , including petrolatum and mineral oil, are highly effective occlusive agents. They form a hydrophobic barrier on the skin's surface, significantly reducing water evaporation.[3] While generally considered inert, their primary function is to lock in existing moisture rather than providing nourishing components to the skin.
Quantitative Data on Skin Hydration: A Comparative Analysis
The following tables summarize quantitative data from clinical studies comparing the efficacy of natural and synthetic emollients in improving skin hydration. The key parameters measured are Transepidermal Water Loss (TEWL), where a lower value indicates better barrier function, and skin capacitance (measured by Corneometry), where a higher value signifies increased hydration.
Table 1: Comparison of Shea Butter and Mineral Oil
| Parameter | Emollient | Baseline (Mean) | Post-treatment (Mean) | % Change | Study Details |
| TEWL (g/m²/h) | Shea Butter | 8.2 | 5.1 (after 24h) | -37.8% | In vitro study on skin explants.[4] |
| Mineral Oil Equivalent | Slower recovery of TEWL compared to Shea Butter. | Did not return to baseline levels after 4 hours. | - | In vivo study on volunteers with ethanol-induced barrier disruption.[5] | |
| Skin Hydration (Corneometer Units) | Shea Butter | 32.4 | 51.2 (after 24h) | +58% | In vitro study on skin explants.[4] |
| Mineral Oil Equivalent | Showed an increase in skin hydration. | Increase was less marked than with Shea Butter. | - | In vivo study on volunteers.[5] |
Table 2: Comparison of Lanolin (in Petrolatum) and Urea Cream
| Parameter | Emollient | Baseline (Mean SC) | Week 2 (Mean SC) | Week 4 (Mean SC) | % Increase (Week 4) | Study Details |
| Skin Capacitance (SC) | 10% Lanolin in Petrolatum | - | - | - | 58.98% | Randomized, double-blind clinical trial in 35 elderly subjects with xerosis.[6] |
| 10% Urea Cream | - | - | - | 64.54% | Randomized, double-blind clinical trial in 35 elderly subjects with xerosis.[6] |
Note: This study compares a natural emollient within a synthetic base to a synthetic humectant, providing indirect comparative data.
Table 3: Comparison of Various Natural Oils and White Petrolatum
| Emollient | Effect on Skin Hydration (after 2 weeks) | Study Details |
| Almond Oil | Significant increase, as effective as white petrolatum. | Randomized, open-label pilot study in 32 participants with xerosis.[7] |
| Jojoba Oil | Significant increase, as effective as white petrolatum. Matches mineral oil's efficacy in enhancing skin hydration and reducing TEWL.[8][9][10] | Randomized, open-label pilot study in 32 participants with xerosis.[7] Clinical studies with 22 female panelists.[11] |
| Coconut Oil | Significant increase, as effective as white petrolatum. | Randomized, open-label pilot study in 32 participants with xerosis.[7] |
| White Petrolatum | Significant increase in hydration. | Randomized, open-label pilot study in 32 participants with xerosis.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of natural and synthetic emollients.
In Vivo Evaluation of Emollient Efficacy on Skin Hydration and Barrier Function
Objective: To assess and compare the effects of topically applied natural and synthetic emollients on skin barrier function and hydration levels in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, split-body (or bilateral) comparative study is often employed. This design minimizes inter-subject variability by using each participant as their own control. One area of the body (e.g., one forearm) is treated with the natural emollient, while a contralateral site is treated with the synthetic emollient or a control.[12][13]
-
Participant Selection: A cohort of volunteers with healthy skin or with specific conditions like xerosis (dry skin) or atopic dermatitis is recruited.[6][7] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Treatment Protocol:
-
Washout Period: Participants undergo a washout period (typically 1-2 weeks) where they refrain from using any topical products on the test areas.[6]
-
Product Application: A standardized amount of the test emollient is applied to the designated skin area at a specified frequency (e.g., twice daily) for a defined period (e.g., 2-4 weeks).[6][7]
-
-
Biophysical Measurements:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® at baseline and at specified time points throughout the study. The probe is placed gently on the skin surface, and the rate of water vapor evaporation is recorded in g/m²/h.[5]
-
Skin Hydration (Corneometry): Measured using a Corneometer® at the same time points as TEWL measurements. The probe measures the electrical capacitance of the stratum corneum, which is proportional to its water content, and provides a value in arbitrary units (A.U.).[6][12]
-
-
Data Analysis: Changes in TEWL and skin hydration from baseline are calculated for each treatment group. Statistical analyses (e.g., t-tests, ANOVA) are used to determine the significance of the differences between the effects of the natural and synthetic emollients.
In Vitro Assessment of Emollient Effects
Objective: To evaluate the direct effects of emollients on skin barrier function and hydration in a controlled laboratory setting.
Methodology:
-
Skin Model: Reconstituted human epidermis or ex vivo skin explants are used.[4]
-
Treatment: A precise amount of the emollient is applied to the surface of the skin model.
-
Measurements: TEWL and skin hydration are measured at various time points after application using specialized probes adapted for in vitro use.[4]
Signaling Pathways and Experimental Workflows
The interaction of emollients with the skin barrier is not merely a surface-level phenomenon. Certain emollients can modulate intracellular signaling pathways within keratinocytes, influencing their differentiation and the synthesis of crucial barrier components.
Ceramide Biosynthesis and Skin Barrier Formation
Ceramides are essential lipids for maintaining the integrity of the skin barrier. Their synthesis is a complex process involving multiple enzymatic steps. Emollients containing ceramides or their precursors can directly replenish the skin's ceramide content, while other emollients may indirectly influence ceramide synthesis by modulating the cellular environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory Mechanisms of Natural Active Ingredients and Compounds on Keratinocytes and Fibroblasts in Mitigating Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. pisrt.org [pisrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between Moisturizing Cream Containing 10% Urea and 10% Lanolin in Petrolatum in Skin Hydration Improvement Among Elderly – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. happi.com [happi.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. A Double-Blind, Randomised Study Comparing the Skin Hydration and Acceptability of Two Emollient Products in Atopic Eczema Patients with Dry Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transepidermal water loss (TEWL) and corneometry with hydrogel vehicle in the treatment of atopic dermatitis: a randomized, investigator-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sensory Science of Smooth: A Comparative Guide to Emollient Esters in Topical Formulations
For researchers, scientists, and drug development professionals, the sensory profile of a topical formulation is paramount to user compliance and, ultimately, therapeutic success. Emollient esters, a cornerstone of cosmetic and pharmaceutical formulations, are key determinants of a product's tactile properties. This guide provides an objective comparison of the sensory profiles of various emollient esters, supported by quantitative data and detailed experimental methodologies, to aid in the selection of the optimal candidate for your formulation needs.
Emollients are critical ingredients that impart softness, smoothness, and plasticity to the skin.[1][2] Within this broad category, emollient esters are widely utilized for their diverse sensory characteristics and ability to modify the feel of a formulation.[3][4] The choice of an emollient ester can significantly influence key sensory attributes such as initial feel, spreadability, absorbency, and the nature of the residual film left on the skin.[5][6]
Comparative Sensory & Physicochemical Data of Emollient Esters
The selection of an emollient is a strategic decision that profoundly impacts a product's texture, spreadability, and after-feel.[6] The following tables summarize key sensory attributes and related physicochemical properties for a range of common emollient esters, compiled from various studies. It is important to note that sensory perception can be subjective and data may vary between different trained panels and study designs.
Table 1: Sensory Panel Data for Various Emollient Esters
| Sensory Attribute | Diisobutyl Adipate | Isodecyl Neopentanoate | Isocetyl Stearate | Octyldodecyl Stearoyl Stearate | Isopropyl Myristate | Caprylic/Capric Triglyceride |
| Initial Spreading | High | Medium-High | Medium | Low | High | Medium-High |
| Skin Feel (Initial) | Lightest, Driest | Light, Dry | Medium | Heavy | Light, Powdery | Smooth, Non-greasy |
| Residue | Least | Low | Medium | High | Low | Low-Medium |
| Gloss | Least | Low | Medium | High | Low | Low |
| Tackiness | Non-Tacky | Low | Medium | High | Low | Low |
Data adapted from studies evaluating the physicochemical and sensory properties of emollient esters.[1][7] The sensory attributes were typically evaluated by trained panelists on a numerical scale.
Table 2: Physicochemical Properties of Selected Emollient Esters
| Property | Diisobutyl Adipate | Isodecyl Neopentanoate | Isocetyl Stearate | Octyldodecyl Stearoyl Stearate | Isopropyl Myristate | Caprylic/Capric Triglyceride |
| Viscosity (mPa·s at 20°C) | Low | Low | Medium | High | Low | Medium |
| Surface Tension (mN/m) | Low | Low | Medium | High | Low | Medium |
| Molecular Weight | Low | Low | Medium | High | Low | Medium |
Physicochemical properties such as viscosity and surface tension have been shown to correlate with sensory perception.[1][8] Generally, lower viscosity and surface tension are associated with better spreading and a lighter skin feel.[1][9]
Experimental Protocols
The quantitative sensory data presented in this guide is derived from established experimental methodologies. The following protocols outline the typical procedures for conducting a sensory panel evaluation of emollient esters.
Protocol 1: Descriptive Sensory Analysis
This method is used for detailed sensory profiling of emollients by a trained panel.
1. Panelist Selection and Training:
-
A panel of 10-15 assessors is selected.
-
Training involves developing a specific lexicon of sensory terms (e.g., spreadability, gloss, tackiness, oiliness) and anchoring these terms to reference standards to ensure consistency.[7]
2. Product Application and Evaluation:
-
A standardized amount of each emollient ester (e.g., 0.1 mL) is applied to a designated area on the panelists' volar forearm.[1]
-
Evaluations are conducted at specific time points, such as immediately after application and after a set duration (e.g., 5 or 15 minutes), to assess both the initial feel and the after-feel.[3][7]
3. Sensory Attributes Evaluated: A comprehensive list of attributes is evaluated, including:
-
Difficulty of Spreading: The force required to spread the product.[7][8]
-
Gloss: The visual shininess of the product on the skin.[6][7][8]
-
Residue: The perception of a remaining film on the skin.[1][7][8]
-
Stickiness/Tackiness: The tacky or adhesive quality.[5][6][7][8]
-
Slipperiness: The ease of finger movement over the treated skin.[8]
-
Softness: The perceived smoothness and suppleness of the skin.[3][8]
-
Oiliness/Greasiness: The perception of an oily or greasy film.[5][6][8]
4. Scaling and Data Analysis:
-
Panelists rate the intensity of each sensory attribute on a structured line scale (e.g., 0 to 10 or 0 to 100).[3][7]
-
The data is then statistically analyzed using methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to differentiate the sensory profiles of the emollients.[7][8]
Protocol 2: In-Vivo Instrumental Analysis
In addition to sensory panels, instrumental measurements can provide objective data that correlates with sensory perception.
1. Skin Hydration (Corneometry):
-
Objective: To measure the hydration level of the stratum corneum after emollient application.[2][10]
-
Methodology: A Corneometer® measures changes in the electrical capacitance of the skin, which is related to its moisture content. Readings are taken before and at various time points after product application.[10][11]
2. Transepidermal Water Loss (TEWL) (Tewametry):
-
Objective: To assess the occlusivity of the emollient by measuring the rate of water evaporation from the skin surface.[2][10]
-
Methodology: A Tewameter® measures the water vapor gradient above the skin. A reduction in TEWL indicates the formation of a barrier that prevents water loss.[2][10]
Visualizing the Sensory Evaluation Process
To better understand the workflow of a comprehensive sensory evaluation of emollient esters, the following diagrams illustrate the key stages and the underlying neural pathway of tactile perception.
By understanding the diverse sensory profiles of emollient esters and employing rigorous evaluation methodologies, formulators can make informed decisions to create products with superior tactile properties, ultimately enhancing the user experience and promoting adherence.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. tojned.net [tojned.net]
- 4. researchgate.net [researchgate.net]
- 5. The Sensory Cascade of Emollients - MuttuLab [muttulab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
Biocompatibility of Isopropyl Isostearate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting excipients with a well-documented safety profile is paramount. Isopropyl isostearate, a common emollient and solvent in topical formulations, is often chosen for its desirable physicochemical properties. This guide provides a comparative analysis of the biocompatibility of this compound according to ISO 10993 standards, alongside common alternatives such as isopropyl myristate, isopropyl palmitate, and caprylic/capric triglyceride.
Comparative Biocompatibility Data
The following table summarizes available biocompatibility data for this compound and its alternatives. It is important to note that while ISO 10993 provides the framework for biocompatibility testing, much of the publicly available data for these common cosmetic and pharmaceutical ingredients does not explicitly state adherence to these standards. The data presented here is the best available from scientific literature and safety assessments.
| Test Parameter (ISO Standard) | This compound | Isopropyl Myristate | Isopropyl Palmitate | Caprylic/Capric Triglyceride |
| Cytotoxicity (ISO 10993-5) | No quantitative data found. Generally considered non-cytotoxic in cosmetic applications. | No quantitative data found. A study on polyurethane films with up to 5% isopropyl myristate showed no evidence of cytotoxicity. | No quantitative data found. Generally considered non-cytotoxic. | No quantitative data found. A formulation containing Caprylic/Capric Triglyceride was found to be non-cytotoxic in a Human Repeat Insult Patch Test (HRIPT).[1] |
| Skin Sensitization (ISO 10993-10) | No quantitative data found. Considered a non-sensitizer in cosmetic safety assessments. | Did not induce sensitization in guinea pigs at a 0.1% concentration.[2] Not a sensitizer (B1316253) in human patch tests.[2] | Did not induce sensitization in human patch tests.[2] | Not a sensitizer in guinea pigs or humans.[3] |
| Skin Irritation (ISO 10993-10) | Primary Irritation Index (PII) = 0.42 (Non-irritant) in a rabbit study.[2] | Primary skin irritation was not observed in human subjects with the undiluted substance, though repeated applications induced very slight irritation.[2] | Non-irritating to slightly irritating in rabbit skin tests.[2] | Not an irritant in rabbit or human skin tests.[3] |
Experimental Protocols
Detailed methodologies for the key biocompatibility tests as outlined in the ISO 10993 standards are provided below. These protocols represent the standardized approach for evaluating the biocompatibility of medical device materials, which can be adapted for pharmaceutical excipients.
ISO 10993-5: In Vitro Cytotoxicity
This test evaluates the potential for a material to cause cell death or inhibit cell growth. The MEM Elution test is a common method.
-
Sample Preparation: The test article (this compound) is extracted in a serum-supplemented mammalian cell culture medium (e.g., MEM) at 37°C for 24 hours. The ratio of the material to the extraction medium is defined by the standard (e.g., 0.2 g/mL or 1 cm²/mL).
-
Cell Culture: A monolayer of L-929 mouse fibroblast cells is cultured to near confluence in 96-well plates.
-
Exposure: The culture medium is replaced with the extract from the test article. Negative controls (extraction medium only) and positive controls (e.g., organotin-stabilized PVC) are run in parallel.
-
Incubation: The cells are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assessment:
-
Qualitative: The cell monolayers are examined microscopically for any changes in cell morphology, such as cell lysis, rounding, or detachment. A grade from 0 (no reactivity) to 4 (severe reactivity) is assigned.
-
Quantitative: Cell viability is assessed using a quantitative method such as the MTT assay. The amount of formazan (B1609692) produced is proportional to the number of viable cells and is measured spectrophotometrically. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
ISO 10993-10: Skin Sensitization
This test assesses the potential of a substance to cause an allergic skin reaction. The Guinea Pig Maximization Test (GPMT) is a widely used method.
-
Induction Phase:
-
Intradermal Induction: On day 0, guinea pigs are injected intradermally with the test substance mixed with an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.
-
Topical Induction: On day 7, the test substance is applied topically to the same site and covered with an occlusive patch for 48 hours.
-
-
Challenge Phase: On day 21, a non-irritating concentration of the test substance is applied topically to a naive site on the flank of the guinea pigs and covered with an occlusive patch for 24 hours.
-
Observation: The challenge sites are observed for erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal.
-
Scoring: The skin reactions are scored according to the Magnusson and Kligman scale (0 = no reaction, 3 = intense erythema and swelling).
-
Evaluation: The incidence and severity of the skin reactions in the test group are compared to a negative control group. A substance is considered a sensitizer if a significantly higher number of animals in the test group show a positive reaction compared to the control group.
ISO 10993-10: Skin Irritation
This test evaluates the potential of a substance to cause local, reversible inflammation of the skin.
-
Test Animals: Albino rabbits are typically used. The fur on the back of the animals is clipped 24 hours before the test.
-
Sample Application: 0.5 mL of the test substance (this compound) is applied to a 1-inch square gauze patch. The patch is then applied to the intact skin of the rabbit and secured with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After 4 hours, the patches are removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema.
-
Calculation of Primary Irritation Index (PII): The erythema and edema scores at 24, 48, and 72 hours are added together and divided by the total number of observations. The PII is the sum of the average erythema and edema scores. A PII of 0.0 to 0.4 is considered negligible, 0.5 to 1.9 is slight, 2.0 to 4.9 is moderate, and 5.0 to 8.0 is severe.
Visualizing the Biocompatibility Assessment Workflow
The following diagram illustrates the typical workflow for assessing the biocompatibility of a material according to ISO 10993-1, which emphasizes a risk management approach.
References
Safety Operating Guide
Proper Disposal of Isopropyl Isostearate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed, procedural instructions for the proper disposal of isopropyl isostearate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Disposal Feasibility and Chemical Properties
Before proceeding with disposal, it is crucial to understand the key characteristics of this compound. While not classified as hazardous for transport, it may pose long-term risks to aquatic environments, necessitating responsible disposal practices.[1]
| Property | Information | Citation |
| Chemical Name | This compound | [2] |
| CAS Number | 68171-33-5 | [2] |
| Primary Hazards | May cause long-lasting harmful effects to aquatic life. | [1] |
| Prohibited Disposal | Do not discharge to sewer systems or let the product enter drains. | [2][3] |
| Recommended Disposal | Offer to a licensed professional waste disposal service. Controlled incineration is a possible method. | [2][3][4] |
Standard Operating Protocol: this compound Disposal
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.
1.0 Waste Identification and Segregation 1.1 Confirm that the waste material is solely this compound. 1.2 If mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of according to the most hazardous component. 1.3 Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
2.0 Personal Protective Equipment (PPE) 2.1 Prior to handling, ensure appropriate PPE is worn. This includes:
- Eye Protection: Safety glasses with side-shields or safety goggles.[2]
- Hand Protection: Handle with impervious gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[2][4]
- Body Protection: A standard laboratory coat is recommended.
3.0 Waste Collection and Containment 3.1 Collect waste this compound in a suitable, closed container.[3][4] 3.2 The container must be made of a material that is compatible with the chemical. 3.3 Ensure the container's cap is in good condition and can be securely sealed to prevent leaks.[5] 3.4 Do not overfill the container; leave at least one inch of headroom to allow for expansion.[5]
4.0 Labeling of Waste Containers 4.1 Label the waste container clearly and accurately. The label should include:
- The words "Waste" or "Hazardous Waste" (as per institutional guidelines).
- The full chemical name: "this compound".
- The date when the first drop of waste was added to the container.
- The associated hazards (e.g., "Environmental Hazard").
5.0 Storage in a Satellite Accumulation Area (SAA) 5.1 Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[5][6] 5.2 The SAA must be at or near the point of waste generation.[6] 5.3 Ensure the container is kept closed at all times, except when adding waste.[5][7]
6.0 Arranging for Final Disposal 6.1 Once the container is full or is ready for disposal, contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup.[2][4] 6.2 Do not attempt to dispose of this compound by pouring it down the drain or into regular trash.[3][8] 6.3 Follow all institutional and local regulations for the final disposal process.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scipoly.com [scipoly.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Isopropyl Isostearate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isopropyl isostearate. The following procedures and data are designed to ensure safe handling, storage, and disposal of this substance in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Type | Standards |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary if splashing is a risk. | EN 166 (EU) or NIOSH (US) approved.[1][2][3] |
| Skin Protection | Chemically impermeable gloves. Fire/flame resistant and impervious clothing or a lab coat should be worn. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Respiratory Protection | Generally not required with adequate ventilation. If exposure limits are exceeded or irritation occurs, a full-face respirator with appropriate cartridges (e.g., type P95 or P1 for nuisance exposures; OV/AG/P99 or ABEK-P2 for higher levels) should be used.[1][2][3] | NIOSH (US) or CEN (EU) approved.[1][3] |
Occupational Exposure Limits: There are no established occupational exposure limit values for this compound.[1][3] Handle in a well-ventilated area to minimize potential inhalation of vapors or mists.[2][4]
Standard Operating Procedure for Handling this compound
The following workflow outlines the procedural steps for safely handling this compound in a laboratory environment.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure adequate ventilation and remove all sources of ignition .[2]
-
Evacuate unnecessary personnel to a safe area, keeping people upwind of the spill.[2]
-
Wear appropriate personal protective equipment , including chemical impermeable gloves, safety goggles, and if necessary, respiratory protection.[2]
-
Contain the spill to prevent further leakage if it is safe to do so. Do not let the chemical enter drains or waterways.[1][2]
-
Absorb the spill with an inert, non-combustible material such as sand or earth.[4]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[2][4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
-
Unused or Surplus Material : Waste this compound should be collected in a dedicated, properly labeled, and sealed container.[4] This chemical waste should be disposed of through a licensed professional waste disposal company or by controlled incineration with flue gas scrubbing.[2][4] Do not dispose of it down the drain or in regular trash.[4]
-
Contaminated Materials :
-
Empty Containers : Triple-rinse containers with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[4] Once cleaned, containers can be offered for recycling or reconditioning.[4] If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[4]
-
Contaminated PPE and Absorbents : Any gloves, absorbent materials from spills, and other contaminated disposable items should be collected in a sealed bag or container and disposed of as chemical waste through a licensed disposal service.[4]
-
First Aid Procedures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]
-
Eye Contact : Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
